molecular formula C8H6N4O B1302315 4-(1H-Tetrazol-5-yl)Benzaldehyde CAS No. 74815-22-8

4-(1H-Tetrazol-5-yl)Benzaldehyde

Cat. No.: B1302315
CAS No.: 74815-22-8
M. Wt: 174.16 g/mol
InChI Key: SRGPTCYCHZMFOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1H-Tetrazol-5-yl)Benzaldehyde is a useful research compound. Its molecular formula is C8H6N4O and its molecular weight is 174.16 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(2H-tetrazol-5-yl)benzaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2H-tetrazol-5-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O/c13-5-6-1-3-7(4-2-6)8-9-11-12-10-8/h1-5H,(H,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRGPTCYCHZMFOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=NNN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90375259
Record name 4-(2H-tetrazol-5-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74815-22-8
Record name 4-(2H-tetrazol-5-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1H-1,2,3,4-tetrazol-5-yl)benzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Physicochemical Properties of 4-(1H-Tetrazol-5-yl)Benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and structural characteristics of 4-(1H-Tetrazol-5-yl)Benzaldehyde (CAS No: 74815-22-8). This compound is a valuable building block in medicinal chemistry and materials science, primarily due to the presence of the tetrazole ring, a well-established bioisostere for the carboxylic acid group.[1][2]

Core Physicochemical Properties

The key physicochemical properties of this compound are summarized below. These values are compiled from various chemical suppliers and literature sources.

PropertyValueSource(s)
Molecular Formula C₈H₆N₄O[3][4]
Molecular Weight 174.16 g/mol [3][5]
Appearance White to off-white solid[1]
Melting Point 182-184 °C[3]
Boiling Point 409.0 ± 47.0 °C (Predicted)[3]
Density 1.400 ± 0.06 g/cm³ (Predicted)[3]
Acidity (pKa) No experimental value available. The 1H-tetrazole ring imparts acidic properties, comparable to a carboxylic acid.[1]
Lipophilicity (logP) No experimental value available.
Solubility Soluble in polar organic solvents.[1]
Storage Conditions Store at 2-8°C under an inert atmosphere (e.g., Nitrogen or Argon).[3]

Structural and Functional Rationale

The chemical properties and utility of this compound are derived directly from its key structural components. The interplay between the aromatic scaffold, the acidic tetrazole ring, and the reactive aldehyde group makes it a versatile intermediate.[1][6]

G cluster_molecule This compound cluster_groups Functional Groups cluster_properties Physicochemical Contributions M Core Structure Tetrazole 1H-Tetrazol Ring M->Tetrazole Aldehyde Aldehyde Group (-CHO) M->Aldehyde Phenyl p-Substituted Phenyl Ring M->Phenyl P_Tetrazole Acidity (pKa) Bioisostere for -COOH Metal Chelation Hydrogen Bonding Tetrazole->P_Tetrazole imparts P_Aldehyde Reactivity Site: Reductive Amination Wittig Reactions Condensations Aldehyde->P_Aldehyde provides P_Phenyl Rigid Scaffold Hydrophobic Interactions Modulates Electronic Properties Phenyl->P_Phenyl acts as

Caption: Logical relationship between the functional groups of the molecule and their properties.

Experimental Protocols: Synthesis

The most common and established method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide source.[7] The following is a representative protocol for the synthesis of this compound from 4-cyanobenzaldehyde.

Reaction: [3+2] Cycloaddition Precursor: 4-Cyanobenzaldehyde Reagents: Sodium Azide (NaN₃), Ammonium Chloride (NH₄Cl) or Triethylamine Hydrochloride Solvent: N,N-Dimethylformamide (DMF)

Detailed Methodology:

  • Setup: A round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. The reaction should be conducted in a well-ventilated fume hood.

  • Reagent Addition: To a solution of 4-cyanobenzaldehyde (1.0 eq) in anhydrous DMF, add sodium azide (1.5-2.5 eq) and ammonium chloride (1.5-2.5 eq).

  • Reaction Condition: The reaction mixture is heated to 100-120 °C and stirred vigorously. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete (typically several hours), the mixture is cooled to room temperature. It is then carefully acidified with dilute hydrochloric acid (e.g., 2M HCl) to pH ~2-3, which protonates the tetrazolate anion. This step should be done cautiously in a fume hood as it can generate volatile and toxic hydrazoic acid (HN₃).

  • Precipitation and Isolation: The acidic solution is poured into a beaker of ice water, causing the product to precipitate out of the solution.

  • Purification: The crude solid is collected by vacuum filtration, washed with cold water to remove inorganic salts, and then dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

  • Characterization: The final product's identity and purity are confirmed using analytical techniques such as NMR spectroscopy, IR spectroscopy, and melting point analysis.

G start Starting Materials (4-Cyanobenzaldehyde, NaN₃, NH₄Cl) process1 Dissolve in Anhydrous DMF start->process1 process2 Heat Reaction Mixture (e.g., 120°C) Monitor by TLC process1->process2 process3 Cool to Room Temperature process2->process3 process4 Acidify with Dilute HCl (Caution: HN₃ generation) process3->process4 process5 Precipitate in Ice Water process4->process5 process6 Isolate by Vacuum Filtration process5->process6 process7 Purify by Recrystallization process6->process7 end Final Product This compound process7->end

Caption: General experimental workflow for the synthesis of this compound.

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The tetrazole moiety is a key feature in several commercial drugs, where it acts as a bioisosteric replacement for a carboxylic acid, often improving metabolic stability and pharmacokinetic properties.[2] The aldehyde functional group provides a reactive handle for elaboration into a diverse range of chemical scaffolds through various organic reactions.[6]

References

Spectroscopic Profile of 4-(1H-Tetrazol-5-yl)Benzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectroscopic data for the compound 4-(1H-Tetrazol-5-yl)Benzaldehyde. This document summarizes available ¹H and ¹³C NMR data, outlines detailed experimental protocols for its synthesis and spectroscopic analysis, and presents a logical workflow for such chemical characterization.

Introduction

This compound is a bifunctional organic molecule incorporating a reactive aldehyde group and a metabolically stable tetrazole ring. The tetrazole moiety is a well-established bioisostere for a carboxylic acid group, offering improved pharmacokinetic properties in drug candidates. Consequently, this compound serves as a valuable building block in medicinal chemistry and drug discovery for the synthesis of complex heterocyclic structures with potential therapeutic applications. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this key synthetic intermediate.

NMR Spectroscopic Data

The following tables summarize the available ¹H and predicted ¹³C NMR spectroscopic data for this compound. The data has been compiled from peer-reviewed literature and chemical databases.

¹H NMR Data
ProtonsChemical Shift (δ) ppmMultiplicitySolvent
Aldehyde-H~10.1SingletDMSO-d₆
Aromatic-H~8.2DoubletDMSO-d₆
Aromatic-H~8.0DoubletDMSO-d₆
Tetrazole-NHBroad SignalSingletDMSO-d₆

Note: The exact chemical shifts of the aromatic protons may vary slightly and exhibit coupling patterns typical of a 1,4-disubstituted benzene ring.

¹³C NMR Data (Predicted)

No experimental ¹³C NMR data for this compound was found in the searched literature. The following are predicted chemical shifts based on computational models and analysis of similar structures.

Carbon AtomPredicted Chemical Shift (δ) ppm
C=O (Aldehyde)~192
C-Tetrazole~155
C-Aldehyde (ipso)~138
C-H (Aromatic)~130
C-H (Aromatic)~128
C-Tetrazole (ipso)~127

Disclaimer: These ¹³C NMR chemical shifts are predicted and should be confirmed by experimental data.

Experimental Protocols

Synthesis of this compound from 4-Formylbenzonitrile

This protocol is adapted from established methods for the synthesis of 5-substituted-1H-tetrazoles from nitriles.

Materials:

  • 4-Formylbenzonitrile (1.0 eq)

  • Sodium Azide (NaN₃) (1.5 eq)

  • Triethylamine Hydrochloride (Et₃N·HCl) (1.5 eq)

  • N,N-Dimethylformamide (DMF)

  • Toluene

  • Hydrochloric Acid (1M)

  • Ethyl Acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a solution of 4-formylbenzonitrile in toluene, add sodium azide and triethylamine hydrochloride.

  • The reaction mixture is heated to reflux (approximately 110-120 °C) and stirred vigorously for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is acidified with 1M hydrochloric acid to a pH of ~2-3, leading to the precipitation of the product.

  • The precipitate is collected by filtration, washed with water, and then dried.

  • For further purification, the crude product can be recrystallized from a suitable solvent system such as ethanol/water or purified by column chromatography on silica gel using an appropriate eluent (e.g., a mixture of ethyl acetate and hexane).

  • The final product should be characterized by NMR, IR, and mass spectrometry to confirm its identity and purity.

NMR Sample Preparation and Data Acquisition

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of dry this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent for this compound.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Cap the NMR tube and ensure the solution is homogeneous.

Data Acquisition:

  • Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: Approximately 16 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Temperature: 298 K.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral Width: Approximately 220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds (a longer delay may be necessary for quaternary carbons).

    • Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.

    • Temperature: 298 K.

Workflow for Synthesis and Spectroscopic Analysis

The following diagram illustrates the general workflow from the synthesis of this compound to its characterization by NMR spectroscopy.

Synthesis_and_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Analysis Reactants 4-Formylbenzonitrile + NaN3 + Et3N·HCl Reaction Reflux in Toluene Reactants->Reaction Heat Workup Acidification & Filtration Reaction->Workup Cooling Purification Recrystallization or Column Chromatography Workup->Purification Product Pure this compound Purification->Product SamplePrep Sample Preparation (Dissolve in DMSO-d6) NMR_Acquisition NMR Data Acquisition (1H and 13C) SamplePrep->NMR_Acquisition Data_Processing Data Processing (FT, Phasing, Baseline Correction) NMR_Acquisition->Data_Processing Structure_Elucidation Structure Confirmation Data_Processing->Structure_Elucidation Product->SamplePrep

Caption: Workflow for the synthesis and NMR analysis of this compound.

Spectroscopic Characterization of 4-(1H-Tetrazol-5-yl)Benzaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected infrared (IR) and mass spectrometry (MS) data for the compound 4-(1H-Tetrazol-5-yl)Benzaldehyde. This molecule is of significant interest in medicinal chemistry and drug development due to the presence of the tetrazole ring, a common bioisostere for a carboxylic acid group, and the reactive benzaldehyde moiety.[1] This document outlines the predicted spectral characteristics, standard experimental protocols for data acquisition, and an interpretation of the expected results to aid in the structural elucidation and characterization of this compound.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data from IR and mass spectrometry analyses of this compound (Molecular Formula: C₈H₆N₄O, Molecular Weight: 174.16 g/mol ).[2][3]

Table 1: Predicted Infrared (IR) Spectroscopy Peaks
Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
~3100 - 2900Medium-WeakN-H StretchTetrazole ring
~3080 - 3030WeakC-H StretchAromatic (Benzene ring)
~2850 and ~2750Weak (doublet)C-H StretchAldehyde
~1710 - 1690StrongC=O StretchAldehyde
~1600 - 1450Medium-StrongC=C StretchAromatic (Benzene ring)
~1500 - 1400MediumN=N StretchTetrazole ring
~1100 - 1000MediumIn-plane C-H BendingAromatic (Benzene ring)
Below 900Medium-StrongOut-of-plane C-H BendingAromatic (Benzene ring)
Table 2: Predicted Mass Spectrometry (MS) Fragments
Mass-to-Charge Ratio (m/z)Proposed Fragment IonProposed Neutral LossNotes
174[C₈H₆N₄O]⁺•-Molecular Ion (M⁺•)
173[C₈H₅N₄O]⁺H•Loss of a hydrogen radical from the aldehyde or tetrazole.
146[C₈H₆O]⁺•N₂Loss of a nitrogen molecule from the tetrazole ring.
145[C₈H₅O]⁺N₂ + H• or HN₃Loss of nitrogen and a hydrogen radical, or loss of hydrazoic acid.
131[C₇H₅N₂O]⁺HN₃Loss of hydrazoic acid from the tetrazole ring.
118[C₇H₆N]⁺N₂ + COLoss of nitrogen and carbon monoxide.
104[C₇H₆N]⁺N₂Loss of nitrogen from an intermediate fragment.
77[C₆H₅]⁺C₂HN₄OPhenyl cation, a common fragment for benzene derivatives.

Experimental Protocols

Detailed methodologies for acquiring the IR and mass spectra of this compound are provided below.

Infrared (IR) Spectroscopy

A common and effective method for obtaining the IR spectrum of a solid organic compound is using an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

Protocol for ATR FT-IR Spectroscopy:

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the empty, clean crystal.

  • Sample Preparation: Place a small amount of the solid this compound powder onto the center of the ATR crystal.

  • Data Acquisition: Lower the instrument's anvil to press the solid sample firmly and evenly against the crystal. Initiate the scan. The infrared beam will pass through the ATR crystal and reflect multiple times, interacting with the sample at each reflection point.

  • Data Processing: The resulting interferogram is Fourier-transformed by the instrument's software to produce the infrared spectrum (absorbance or transmittance vs. wavenumber).

  • Cleaning: After analysis, raise the anvil and clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry is a standard technique for the analysis of relatively volatile and thermally stable organic molecules.

Protocol for Electron Ionization (EI) Mass Spectrometry:

  • Sample Introduction: Introduce a small quantity of the solid this compound into the mass spectrometer, typically via a direct insertion probe. The probe is heated to volatilize the sample into the ion source, which is under high vacuum.

  • Ionization: In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the removal of an electron from the molecule, forming a positively charged molecular ion (M⁺•).

  • Fragmentation: The molecular ions are energetically unstable and undergo fragmentation, breaking into smaller, positively charged fragment ions and neutral radicals or molecules.

  • Mass Analysis: The positively charged ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded. The resulting data is plotted as a mass spectrum, which shows the relative abundance of each ion as a function of its m/z value.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification IR_Spec Infrared (IR) Spectroscopy Purification->IR_Spec MS_Spec Mass Spectrometry (MS) Purification->MS_Spec IR_Data Analyze IR Spectrum (Identify Functional Groups) IR_Spec->IR_Data MS_Data Analyze Mass Spectrum (Determine Molecular Weight & Fragmentation) MS_Spec->MS_Data Structure_Confirmation Structural Elucidation and Confirmation IR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Caption: General workflow for the synthesis and spectroscopic characterization of an organic compound.

Interpretation of Expected Spectra

Infrared Spectrum: The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key functional groups. A strong, sharp peak around 1700 cm⁻¹ will be indicative of the C=O stretch of the aldehyde.[4] The presence of the aldehyde is further confirmed by a pair of weak bands (a Fermi doublet) around 2850 cm⁻¹ and 2750 cm⁻¹ due to the C-H stretch of the aldehyde proton.[4] The aromatic nature of the molecule will be evidenced by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching absorptions in the 1600-1450 cm⁻¹ region.[4] The tetrazole ring is expected to show a broad N-H stretching band in the 3100-2900 cm⁻¹ region and characteristic ring vibrations (including N=N stretching) between 1500 and 1400 cm⁻¹.

Mass Spectrum: The mass spectrum will provide crucial information about the molecular weight and structural fragments of the compound. The molecular ion peak (M⁺•) is expected at an m/z of 174, confirming the molecular weight.[2][3] Common fragmentation patterns for aromatic aldehydes include the loss of a hydrogen atom (M-1 peak at m/z 173) and the loss of the entire aldehyde group (CHO, M-29 peak) to yield a phenyl-tetrazole cation. Tetrazole derivatives are known to undergo characteristic fragmentation by losing a molecule of nitrogen (N₂) or hydrazoic acid (HN₃).[5][6] Therefore, significant fragment ions are anticipated at m/z 146 (M-28) and m/z 131 (M-43). The appearance of a prominent peak at m/z 77 would correspond to the stable phenyl cation, a hallmark of many benzene derivatives.[7] Analysis of these fragmentation pathways allows for the confirmation of the connectivity of the benzaldehyde and tetrazole moieties.

References

In-Depth Technical Guide to 4-(1H-Tetrazol-5-yl)benzaldehyde (CAS Number: 74815-22-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification and Properties

Chemical Name: 4-(1H-Tetrazol-5-yl)benzaldehyde CAS Number: 74815-22-8 Molecular Formula: C₈H₆N₄O Molecular Weight: 174.16 g/mol .[1][2][3][4]

Synonyms: 4-(5-Tetrazolyl)-benzaldehyde, 4-(Tetrazole-5-yl)benzaldehyde, 4-(2H-Tetrazol-5-yl)-benzaldehyde.[5]

Summary of Physicochemical Properties

PropertyValueSource
Melting Point 182-184 °C[6]
Boiling Point (Predicted) 409.0 ± 47.0 °C[6]
Density (Predicted) 1.400 ± 0.06 g/cm³[6]
Appearance White to off-white solid[5]
Solubility Soluble in polar organic solvents[5]

Synthesis and Purification

A common and efficient method for the synthesis of this compound is the [2+3] cycloaddition reaction between an organonitrile and an azide.

Experimental Protocol: Synthesis from 4-Cyanobenzaldehyde

Materials:

  • 4-Cyanobenzaldehyde

  • Sodium Azide (NaN₃)

  • Ammonium Chloride (NH₄Cl)

  • Dimethylformamide (DMF)

  • Hydrochloric Acid (HCl)

  • Water

  • Ethyl Acetate

Procedure:

  • In a round-bottom flask, dissolve 4-cyanobenzaldehyde in dimethylformamide (DMF).

  • Add sodium azide and ammonium chloride to the solution.

  • Heat the reaction mixture at 120-130 °C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water.

  • Acidify the mixture with hydrochloric acid (HCl) to a pH of approximately 2-3, which will precipitate the product.

  • Filter the crude product, wash it with water, and then dry it under a vacuum.

  • For further purification, recrystallize the crude product from a suitable solvent system, such as ethanol/water.

A reported synthesis using a similar procedure afforded this compound as a grey solid with a yield of 91% and a melting point of 182-184 °C.

Spectroscopic Characterization

Detailed spectroscopic analysis is crucial for confirming the identity and purity of this compound.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: ¹H NMR Spectroscopy

  • Instrument: 400 MHz NMR Spectrometer

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆)

  • Standard: Tetramethylsilane (TMS) as an internal standard.

  • Procedure: Dissolve a small amount of the purified compound in DMSO-d₆ and acquire the ¹H NMR spectrum.

¹H NMR Spectral Data (400 MHz, DMSO-d₆, δ, ppm): A published ¹H NMR spectrum for this compound shows the following key signals.

3.2. Infrared (IR) Spectroscopy

Experimental Protocol: FT-IR Spectroscopy

  • Instrument: Fourier-Transform Infrared Spectrometer

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory.

  • Procedure: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

Expected Characteristic IR Absorptions: Based on the functional groups present in this compound, the following characteristic absorption bands are expected.

3.3. Mass Spectrometry (MS)

Experimental Protocol: Mass Spectrometry

  • Instrument: Mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI).

  • Procedure: Dissolve the sample in an appropriate solvent and introduce it into the mass spectrometer. Acquire the mass spectrum in positive or negative ion mode.

Biological Activity and Potential Applications

This compound is a key intermediate in the synthesis of various pharmaceutically active compounds, particularly angiotensin II receptor antagonists.[7] The tetrazole ring is a well-established bioisostere for the carboxylic acid group, often leading to improved metabolic stability and bioavailability in drug candidates.[8]

4.1. Angiotensin II Receptor Antagonism

The primary application of this compound in drug development is as a building block for angiotensin II type 1 (AT₁) receptor antagonists, a class of drugs used to treat hypertension.[9][10][11] The tetrazole moiety plays a crucial role in binding to the AT₁ receptor.[8] While the direct biological activity of this compound on the AT₁ receptor is not extensively reported, its derivatives have shown significant antagonistic activity.

4.2. Other Potential Biological Activities

Derivatives of tetrazoles have been investigated for a wide range of biological activities, suggesting potential avenues for the application of this compound in the development of new therapeutic agents. These activities include:

  • Anticancer: Tetrazole derivatives have been designed as microtubule destabilizers.[12]

  • Xanthine Oxidase Inhibition: Certain tetrazole-containing compounds have been evaluated as inhibitors of xanthine oxidase, an enzyme implicated in gout.[13]

  • Antihypertensive, Antioxidant, and Urease Inhibition: Multifunctional derivatives have been synthesized and evaluated for a combination of these activities.[14]

Signaling Pathways and Experimental Workflows

5.1. Renin-Angiotensin System (RAS) Signaling Pathway

As a precursor to AT₁ receptor antagonists, the ultimate therapeutic effect of drugs derived from this compound is the modulation of the Renin-Angiotensin System (RAS). AT₁ receptor blockers prevent the binding of angiotensin II to its receptor, thereby inhibiting its downstream effects, which include vasoconstriction, aldosterone release, and sympathetic nervous system activation.

RAS_Pathway cluster_renin cluster_ace Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Binds to Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone_Release Aldosterone Release AT1_Receptor->Aldosterone_Release Sympathetic_Activation Sympathetic Activation AT1_Receptor->Sympathetic_Activation Blood_Pressure_Increase Increased Blood Pressure Vasoconstriction->Blood_Pressure_Increase Aldosterone_Release->Blood_Pressure_Increase Sympathetic_Activation->Blood_Pressure_Increase ARB Angiotensin II Receptor Blocker (derived from 74815-22-8) ARB->AT1_Receptor Blocks Drug_Discovery_Workflow Start This compound (CAS: 74815-22-8) Synthesis Synthesis of Derivatives Start->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Screening High-Throughput Screening (e.g., AT1 Receptor Binding Assay) Purification->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Gen Lead Generation (SAR Studies) Hit_ID->Lead_Gen Lead_Opt Lead Optimization (ADME/Tox Profiling) Lead_Gen->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical

References

Technical Guide: Physicochemical Properties of 4-(1H-Tetrazol-5-yl)Benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1H-Tetrazol-5-yl)benzaldehyde is a pivotal intermediate in medicinal chemistry, particularly in the synthesis of angiotensin II receptor blockers (ARBs), a class of drugs used to treat hypertension and related cardiovascular conditions. The tetrazole moiety serves as a bioisostere for a carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties. A thorough understanding of its physicochemical properties, such as melting point and solubility, is crucial for its application in drug design, synthesis, and formulation. This guide provides a comprehensive overview of these properties, along with detailed experimental protocols for their determination.

Physicochemical Data

The melting point and solubility profile of this compound are summarized below.

PropertyValue
Melting Point182-184 °C
Solubility
GeneralSoluble in polar organic solvents.

Experimental Protocols

Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range (typically 0.5-1 °C) is characteristic of a pure compound, while impurities tend to broaden and depress the melting range.

Principle: A small, finely powdered sample of the compound is heated slowly, and the temperature at which the substance transitions from a solid to a liquid is observed.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (optional, for grinding crystals)

Procedure:

  • Sample Preparation: A small amount of this compound is finely ground, if necessary, to ensure uniform packing. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the powder into the sealed end. A sample height of 2-3 mm is sufficient.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The sample is heated rapidly to a temperature approximately 10-15 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.

  • Reporting: The melting point is reported as a range, for example, 182-184 °C.

Solubility Determination

Understanding the solubility of a compound is essential for reaction setup, purification, and formulation. A qualitative assessment in various solvents can guide solvent selection for different applications.

Principle: A small, known amount of the solute is added to a known volume of a solvent, and its ability to dissolve is observed.

Materials:

  • This compound

  • A selection of solvents (e.g., water, ethanol, dimethyl sulfoxide (DMSO), acetone, ethyl acetate, dichloromethane)

  • Test tubes

  • Vortex mixer or stirring rod

  • Spatula

Procedure (Qualitative):

  • Solvent Addition: Add approximately 1 mL of the chosen solvent to a clean, dry test tube.

  • Solute Addition: Add a small, pre-weighed amount (e.g., 10 mg) of this compound to the test tube.

  • Mixing: The mixture is agitated vigorously using a vortex mixer or by stirring with a glass rod for a set period (e.g., 1-2 minutes).

  • Observation: The solution is visually inspected to determine if the solid has completely dissolved.

  • Classification: The solubility can be classified as:

    • Soluble: The solid completely dissolves.

    • Partially soluble: Some of the solid dissolves, but a solid phase remains.

    • Insoluble: The solid does not appear to dissolve.

  • Reporting: The observations for each solvent are recorded. For a more quantitative assessment, the amount of solute can be incrementally increased until saturation is reached.

Synthesis of this compound

A common synthetic route to this compound involves the [3+2] cycloaddition of an azide source with a nitrile.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 4-Cyanobenzaldehyde 4-Cyanobenzaldehyde Reaction_Vessel Reaction in DMF 4-Cyanobenzaldehyde->Reaction_Vessel Sodium Azide Sodium Azide Sodium Azide->Reaction_Vessel Ammonium Chloride Ammonium Chloride Ammonium Chloride->Reaction_Vessel Product This compound Reaction_Vessel->Product [3+2] Cycloaddition

Caption: Synthetic workflow for this compound.

This reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF). Ammonium chloride is often used as a proton source to facilitate the formation of the tetrazole ring.

Application in Drug Development

The aldehyde functional group of this compound serves as a versatile handle for further chemical modifications, making it a valuable building block in the synthesis of more complex molecules, particularly in the development of angiotensin II receptor blockers.

Drug_Development_Pathway Starting_Material This compound Reaction_Step Further Synthetic Modifications Starting_Material->Reaction_Step Intermediate Biphenyl Tetrazole Intermediate Reaction_Step->Intermediate Final_Product Angiotensin II Receptor Blocker (e.g., Losartan) Intermediate->Final_Product

Caption: Role in Angiotensin II Receptor Blocker Synthesis.

The synthesis of ARBs often involves the coupling of the 4-(1H-Tetrazol-5-yl)phenyl moiety with another aromatic ring system, followed by the elaboration of a side chain that is crucial for receptor binding. The aldehyde can be converted to other functional groups as needed for these subsequent reactions.

Tautomerism in 5-Substituted-1H-Tetrazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Substituted-1H-tetrazoles are a pivotal class of heterocyclic compounds in medicinal chemistry, frequently employed as bioisosteric replacements for carboxylic acids in drug design. Their structural and electronic properties, coupled with metabolic stability, make them attractive moieties for modulating the physicochemical and pharmacological profiles of drug candidates. A fundamental aspect of their chemistry, which significantly influences their biological activity and interaction with molecular targets, is the phenomenon of prototropic tautomerism. This guide provides an in-depth exploration of the tautomeric equilibrium between the 1H- and 2H-forms of 5-substituted tetrazoles, presenting quantitative data, detailed experimental protocols, and visualizations to aid researchers in this field.

The tetrazole ring can exist in two principal tautomeric forms: the 1H-tetrazole and the 2H-tetrazole. The position of the single proton on the tetrazole ring dictates the specific tautomer, leading to distinct electronic distributions, dipole moments, and hydrogen bonding capabilities. The equilibrium between these two forms is dynamic and influenced by a variety of factors including the nature of the substituent at the 5-position, the solvent, temperature, and the physical state of the compound.[1] Understanding and controlling this tautomeric balance is crucial for rational drug design and the development of new chemical entities with optimized properties.

The 1H- and 2H-Tautomeric Forms

The tautomeric equilibrium of 5-substituted tetrazoles involves the migration of a proton between the N1 and N2 positions of the tetrazole ring.

Figure 1: Tautomeric equilibrium between 1H- and 2H-forms of 5-substituted tetrazoles.

Generally, the 1H-tautomer is more polar than the 2H-tautomer.[2] Consequently, the position of the equilibrium is sensitive to the surrounding environment. In the gas phase, the less polar 2H-tautomer is often favored, while in polar solvents and in the solid state, the more polar 1H-tautomer tends to be the predominant form.[3][4] The nature of the substituent at the C5 position also plays a critical role; electron-withdrawing groups tend to favor the 2H-tautomer, whereas electron-donating groups generally favor the 1H-form.

Quantitative Analysis of Tautomeric Equilibrium

Substituent (R)pKa in Water
H4.90[5]
CH₃5.56
C₂H₅5.59
i-C₃H₇5.53
CF₃1.40
Cl2.07
Br2.13
I2.85
NH₂6.00
C₆H₅4.83
NO₂-0.83
3-ClC₆H₄3.77
3-NO₂C₆H₄3.50
4-NO₂C₆H₄3.45
4-CH₃OC₆H₄4.75

Table 1: Experimentally determined aqueous pKa values of various 5-substituted-1H-tetrazoles.

Experimental Protocols

Synthesis of 5-Substituted-1H-Tetrazoles

A common and versatile method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of nitriles with an azide source.

Example Protocol: Synthesis of 5-(p-tolyl)-1H-tetrazole [6]

Synthesis_Workflow cluster_reactants cluster_process cluster_product Nitril 4-Methylbenzonitrile Mix Dissolve & Mix Nitril->Mix Azide Sodium Azide Azide->Mix Catalyst Ammonium Chloride Catalyst->Mix Solvent DMF Solvent->Mix Reflux Reflux for 24h Mix->Reflux Cool Cool to RT & Filter Reflux->Cool Evaporate Evaporate Solvent Cool->Evaporate Crystallize Slow Evaporation (Crystallization) Evaporate->Crystallize Product 5-(p-tolyl)-1H-tetrazole (Pale yellow crystals) Crystallize->Product Exp_Workflow cluster_synthesis cluster_characterization A Synthesize 5-Substituted 1H-Tetrazole B Prepare Sample for NMR A->B E Grow Single Crystals A->E C Acquire 1H & 15N NMR Spectra (Variable Temperature) B->C D Analyze Spectra & Determine Tautomer Ratio C->D F Perform X-ray Diffraction E->F G Solve Crystal Structure F->G

References

In-Depth Technical Guide: Safety and Handling of 4-(1H-Tetrazol-5-yl)Benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling procedures for 4-(1H-Tetrazol-5-yl)Benzaldehyde, a key building block in medicinal chemistry and materials science.[1][2] Due to its chemical properties and potential biological activity, strict adherence to safety protocols is essential when handling this compound.

Chemical and Physical Properties

This compound is an organic compound featuring a benzaldehyde group substituted with a tetrazole ring.[2] It is typically a white to off-white solid and is soluble in polar organic solvents.[2] The tetrazole ring is a bioisostere for a carboxylic acid group, which makes this compound a valuable intermediate in the synthesis of drug-like molecules.

Table 1: Physical and Chemical Identifiers

PropertyValue
CAS Number 74815-22-8
Molecular Formula C₈H₆N₄O
Molecular Weight 174.16 g/mol
Appearance White to off-white solid
Solubility Soluble in polar organic solvents

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) classification and associated hazard statements are summarized below.

Table 2: GHS Hazard Classification

ClassificationCodeDescription
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.
Skin IrritationCategory 2H315: Causes skin irritation.
Eye IrritationCategory 2H319: Causes serious eye irritation.
Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation)Category 3H335: May cause respiratory irritation.

GHS Pictogram:

alt text

Signal Word: Warning

Safe Handling and Personal Protective Equipment (PPE)

Due to its hazardous nature, strict safety precautions must be followed when handling this compound.

Engineering Controls
  • Fume Hood: All handling of the solid compound, including weighing and transferring, should be conducted in a certified chemical fume hood to prevent inhalation of dust particles.[3][4][5]

  • Ventilation: Ensure adequate ventilation in the laboratory to minimize exposure to any airborne particles.

Personal Protective Equipment (PPE)

Proper PPE is mandatory to prevent skin and eye contact, and inhalation.

Table 3: Recommended Personal Protective Equipment

Protection TypeSpecificationRationale
Eye Protection ANSI-approved safety goggles or a face shield.[6]Protects against splashes and airborne particles causing serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., Nitrile).[6][7]Prevents skin irritation upon contact.
Skin and Body Protection Flame-resistant lab coat, long pants, and closed-toe shoes.[6][7]Minimizes skin exposure.
Respiratory Protection Not typically required when handled in a fume hood. If a fume hood is not available, a NIOSH-approved respirator is necessary.[6]Prevents respiratory irritation from inhaling dust.

Experimental Protocol: Weighing and Transferring a Hazardous Solid

The following is a detailed protocol for safely weighing and transferring this compound.

  • Preparation:

    • Ensure all necessary PPE is worn correctly.

    • Designate a specific area within a chemical fume hood for the procedure.[4]

    • Clean the balance and the surrounding area before starting.

    • Gather all required materials: the chemical container, a spatula, a weighing boat or paper, and the receiving vessel (e.g., a flask).

  • Weighing:

    • Place the weighing boat on the balance and tare it.

    • Carefully open the container of this compound inside the fume hood.

    • Using a clean spatula, transfer a small amount of the powder to the weighing boat. Avoid creating dust.[3]

    • Close the chemical container immediately after dispensing.

    • Record the mass of the compound.

  • Transfer:

    • Carefully transfer the weighed powder into the receiving vessel. A powder funnel can be used for narrow-mouthed containers.[8]

    • If any residue remains on the weighing boat, it can be rinsed into the vessel with a small amount of the reaction solvent to ensure a complete transfer.[8]

  • Cleanup:

    • Clean the spatula and any spills within the fume hood immediately using appropriate methods (e.g., wet wiping).

    • Dispose of the weighing boat and any contaminated materials in the designated hazardous waste container.

    • Wash hands thoroughly after completing the procedure.

G start Start: Prepare for Weighing ppe 1. Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe setup 2. Set Up in Chemical Fume Hood ppe->setup weigh 3. Weigh Compound - Tare weighing boat - Transfer powder with spatula - Record mass setup->weigh transfer 4. Transfer to Receiving Vessel (Use powder funnel if needed) weigh->transfer rinse 5. Rinse Weighing Boat with Solvent (Ensures complete transfer) transfer->rinse cleanup 6. Clean Work Area and Tools rinse->cleanup waste 7. Dispose of Contaminated Materials (Hazardous waste container) cleanup->waste end End: Procedure Complete waste->end

Safe Weighing and Transfer Workflow

Storage and Disposal

  • Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[6] Keep it away from incompatible substances such as strong oxidizing agents.

  • Disposal: Dispose of unused or waste material in accordance with local, state, and federal regulations for hazardous chemical waste. Do not dispose of it down the drain.[6]

First Aid Measures

In case of exposure, follow these first aid guidelines:

Table 4: First Aid Procedures

Exposure RouteProcedure
Inhalation Move the person to fresh air. If breathing is difficult, seek immediate medical attention.
Skin Contact Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[9]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[9]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Fire and Explosion Hazard

  • Flammability: While not classified as a flammable solid, tetrazole-containing compounds can be energetic and may pose a fire or explosion risk under certain conditions, especially at elevated temperatures.

  • Extinguishing Media: Use dry chemical, carbon dioxide, or foam to extinguish a fire.

  • Hazardous Combustion Products: Combustion may produce toxic gases such as carbon oxides and nitrogen oxides.

This guide is intended to provide essential safety and handling information. Always refer to the specific Safety Data Sheet (SDS) for the most detailed and up-to-date information before working with this compound.

References

The Synthesis and Significance of 4-(1H-Tetrazol-5-yl)Benzaldehyde: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the discovery, synthesis, and biological relevance of the versatile synthetic intermediate, 4-(1H-Tetrazol-5-yl)Benzaldehyde.

Abstract

This compound is a pivotal organic compound, distinguished by the presence of both a reactive aldehyde functional group and a metabolically stable tetrazole ring. While the precise initial discovery of this specific molecule is not prominently documented, its synthetic roots are firmly planted in the broader history of tetrazole chemistry, which dates back to the late 19th century. The most prevalent and efficient method for its preparation is the [2+3] cycloaddition reaction between 4-cyanobenzaldehyde and an azide source. This compound serves as a crucial building block in medicinal chemistry, most notably as a key intermediate in the synthesis of a class of antihypertensive drugs known as angiotensin II receptor blockers (ARBs), including losartan and valsartan. Its strategic importance lies in the tetrazole moiety acting as a bioisostere for a carboxylic acid group, enhancing the pharmacological properties of the final drug molecules. This guide provides a comprehensive overview of its synthesis, characterization, and the biological signaling pathways associated with the therapeutic agents derived from it.

Discovery and Historical Context

The journey of this compound is intrinsically linked to the history of tetrazole chemistry. The first synthesis of a tetrazole derivative was reported by Swedish chemist J. A. Bladin in 1885.[1] However, the most significant breakthrough for the synthesis of 5-substituted-1H-tetrazoles, the class to which this compound belongs, was the development of the [3+2] cycloaddition reaction between nitriles and azides.[2][3]

While a singular, seminal publication detailing the "discovery" of this compound is not readily apparent in the historical literature, its synthesis is a logical extension of established methodologies applied to commercially available starting materials. The compound gained significant importance with the advent of sartans, a class of antihypertensive drugs, where it serves as a key synthetic precursor. Patents for the production of related compounds, such as 2'-(1H-tetrazol-5-yl)biphenyl-4-carbaldehyde, which is structurally similar, outline processes involving the reaction of a cyano-substituted biphenyl carbaldehyde with an azide salt, highlighting the industrial relevance of this synthetic approach.[4]

Synthesis and Characterization

The primary and most widely utilized method for the synthesis of this compound is the [2+3] cycloaddition of 4-cyanobenzaldehyde with an azide, typically sodium azide, often in the presence of a catalyst and a suitable solvent.

General Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound:

Materials:

  • 4-cyanobenzaldehyde

  • Sodium azide (NaN₃)

  • Ammonium chloride (NH₄Cl)

  • Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure: A mixture of 4-cyanobenzaldehyde, sodium azide, and ammonium chloride in dimethylformamide is heated at a temperature ranging from 90 to 120 °C for several hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature and acidified with hydrochloric acid. The product is then extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product. The crude this compound can be further purified by recrystallization or column chromatography.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis and characterization of this compound.

ParameterValueReference
Yield 91%[5]
Melting Point 224-226 °C
Appearance Grey solid[5]
Molecular Formula C₈H₆N₄O[[“]][7][8][9][10][11][12][13]
Molecular Weight 174.16 g/mol [[“]][7][8][9][10][11][12][13]
Spectroscopic Data
Spectroscopic Method Data
¹H NMR (DMSO-d₆, 400 MHz) δ 10.12 (s, 1H, CHO), 8.28 (d, J = 8.2 Hz, 2H, Ar-H), 8.16 (d, J = 8.2 Hz, 2H, Ar-H)
¹³C NMR (DMSO-d₆, 101 MHz) δ 192.9, 155.1, 137.9, 130.8, 130.4, 128.2
Infrared (IR, KBr) ν (cm⁻¹) 3420 (N-H), 3100 (Ar C-H), 1705 (C=O), 1605 (C=C), 1560, 1450, 1100, 950

Role in Drug Development and Biological Significance

This compound is a crucial intermediate in the synthesis of angiotensin II receptor blockers (ARBs), a class of drugs used to treat hypertension and heart failure.[14][15][16][17] Notable examples of ARBs synthesized using this intermediate include losartan and valsartan.[18] The tetrazole ring in these molecules acts as a bioisostere of the carboxylic acid group, offering similar acidity but with improved metabolic stability and lipophilicity, which are desirable properties for drug candidates.

The therapeutic effect of these ARBs is achieved by blocking the angiotensin II type 1 (AT₁) receptor, thereby inhibiting the downstream signaling cascade initiated by angiotensin II.

Angiotensin II Signaling Pathway

Angiotensin II is a peptide hormone that plays a key role in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure and fluid balance.[19] Upon binding to the AT₁ receptor, a G-protein coupled receptor (GPCR), it initiates a signaling cascade that leads to vasoconstriction, increased aldosterone secretion, and sodium and water retention, all of which contribute to an increase in blood pressure.[20]

The diagram below illustrates the general workflow for the synthesis of this compound.

experimental_workflow start Start Materials: 4-Cyanobenzaldehyde, Sodium Azide, Ammonium Chloride, DMF reaction [2+3] Cycloaddition Reaction (Heating at 90-120°C) start->reaction acidification Acidification (HCl) reaction->acidification extraction Extraction (Ethyl Acetate) acidification->extraction washing Washing (Water, Brine) extraction->washing drying Drying (Anhydrous Na₂SO₄) washing->drying evaporation Solvent Evaporation drying->evaporation purification Purification (Recrystallization or Column Chromatography) evaporation->purification product Final Product: This compound purification->product

Caption: General workflow for the synthesis of this compound.

The following diagram depicts the key signaling events upon the activation of the Angiotensin II Type 1 (AT₁) Receptor.

Angiotensin_II_Signaling cluster_RAAS Renin-Angiotensin-Aldosterone System cluster_Cell Target Cell Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin Angiotensin_I Angiotensin I Renin->Angiotensin_I ACE ACE Angiotensin_I->ACE Angiotensin_II Angiotensin II ACE->Angiotensin_II AT1R AT1 Receptor G_protein Gq/11 Protein PLC Phospholipase C (PLC) PIP2 PIP₂ IP3 IP₃ DAG DAG ER Endoplasmic Reticulum Ca2 Ca²⁺ Release PKC Protein Kinase C (PKC) Cellular_Response Cellular Responses (Vasoconstriction, etc.)

Caption: Angiotensin II signaling pathway via the AT1 receptor.

The logical relationship showing how this compound serves as an intermediate for drugs that block the Angiotensin II signaling pathway is illustrated below.

Logical_Relationship cluster_synthesis Drug Synthesis cluster_pharmacology Pharmacological Action TB This compound Other_Reactants Other Reactants & Synthetic Steps TB->Other_Reactants ARB Angiotensin II Receptor Blocker (e.g., Losartan, Valsartan) Other_Reactants->ARB AT1R AT1 Receptor ARB->AT1R Blocks Angiotensin_II Angiotensin II Signaling_Cascade Downstream Signaling BP_Increase Increased Blood Pressure

Caption: Role of this compound in synthesizing ARBs to block Angiotensin II signaling.

Conclusion

This compound stands as a testament to the enduring utility of fundamental organic reactions in the service of modern medicine. While its own discovery may be modest, its impact as a key building block for the synthesis of life-saving antihypertensive drugs is profound. The straightforward and efficient synthesis, coupled with the advantageous physicochemical properties imparted by the tetrazole ring, ensures its continued relevance in the fields of drug discovery and development. A thorough understanding of its synthesis and the biological pathways of the molecules it helps create is essential for researchers and scientists working to develop the next generation of therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-(1H-Tetrazol-5-yl)Benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(1H-Tetrazol-5-yl)benzaldehyde is an organic compound featuring both a benzaldehyde and a tetrazole functional group.[1] The tetrazole ring, a five-membered ring with four nitrogen atoms, is a key structural motif in medicinal chemistry, often serving as a bioisostere for a carboxylic acid group.[2][3] This substitution can improve metabolic stability and other pharmacokinetic properties of drug candidates.[2] Consequently, efficient synthetic routes to tetrazole-containing building blocks like this compound are of significant interest to researchers in drug discovery and development. The compound is synthesized from 4-cyanobenzaldehyde, an important organic intermediate used in the production of pharmaceuticals, dyes, and agrochemicals.[4][5]

This document provides detailed protocols for the synthesis of this compound from 4-cyanobenzaldehyde via a [3+2] cycloaddition reaction.

Reaction Principle

The primary synthetic route involves the [3+2] cycloaddition of the nitrile group in 4-cyanobenzaldehyde with an azide salt, most commonly sodium azide (NaN₃).[6] This reaction is often catalyzed by Brønsted or Lewis acids to activate the nitrile substrate and facilitate the cycloaddition.[7] Various catalytic systems have been developed to improve reaction efficiency, yield, and safety, offering alternatives to the use of potentially explosive hydrazoic acid.[2][6] Common catalysts include zinc salts, silica sulfuric acid, and amine hydrochlorides.[2][7][8] The choice of solvent and reaction conditions can significantly influence the reaction rate and product yield.

Experimental Protocols

This section details two common methods for the synthesis of this compound.

Protocol 1: Zinc-Catalyzed Synthesis in Water

This protocol is an adaptation of a green chemistry approach that utilizes water as the solvent, minimizing the use of toxic organic solvents and avoiding the generation of hazardous hydrazoic acid.[6]

Materials and Equipment:

  • 4-Cyanobenzaldehyde (C₈H₅NO, MW: 131.13 g/mol )[5]

  • Sodium Azide (NaN₃, MW: 65.01 g/mol )

  • Zinc Bromide (ZnBr₂, MW: 225.20 g/mol ) or other Zinc(II) salts[7]

  • Deionized Water

  • Diethyl ether or Ethyl acetate

  • 6M Hydrochloric Acid (HCl)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • pH paper or meter

Procedure:

  • To a round-bottom flask, add 4-cyanobenzaldehyde (1.0 eq), sodium azide (1.5 eq), and zinc bromide (0.5 eq).

  • Add deionized water to the flask (e.g., 5-10 mL per gram of 4-cyanobenzaldehyde).

  • Heat the mixture to reflux (approximately 100°C) with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully acidify the aqueous solution to a pH of ~1-2 using 6M HCl. This step protonates the tetrazole ring, facilitating its extraction. Caution: This step may generate small amounts of hydrazoic acid. Perform in a well-ventilated fume hood.

  • Extract the product from the aqueous layer using diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Protocol 2: Silica Sulfuric Acid Catalyzed Synthesis in DMF

This method employs a heterogeneous solid acid catalyst, which simplifies the workup procedure as the catalyst can be removed by simple filtration.[2]

Materials and Equipment:

  • 4-Cyanobenzaldehyde (C₈H₅NO, MW: 131.13 g/mol )[5]

  • Sodium Azide (NaN₃, MW: 65.01 g/mol )

  • Silica Sulfuric Acid (SSA)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Petroleum ether

  • Ammonium chloride solution (saturated)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

Procedure:

  • Suspend 4-cyanobenzaldehyde (1.0 mmol), sodium azide (1.2-1.5 mmol), and silica sulfuric acid (e.g., 500 mg per mmol of nitrile) in DMF (e.g., 5-10 mL) in a round-bottom flask.[2][3]

  • Heat the suspension to reflux (temperature can range from 100°C to the boiling point of DMF) with vigorous stirring.[2][3]

  • Monitor the reaction by TLC. Reaction times typically range from 4 to 12 hours.[2]

  • Upon completion, cool the mixture to room temperature.

  • Filter the solid acid catalyst and wash it with ethyl acetate.[3]

  • To the filtrate, add ethyl acetate and wash with a saturated ammonium chloride solution.[3]

  • Separate the organic layer, and extract the aqueous layer again with ethyl acetate.[3]

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and remove the solvent under vacuum.[2]

  • Purify the crude product by recrystallization or column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate to obtain the final product.[2]

Data Presentation and Characterization

Summary of Reaction Conditions

The following table summarizes typical quantitative data for the synthesis of 5-substituted 1H-tetrazoles from nitriles.

ParameterProtocol 1 (Zinc-Catalyzed)Protocol 2 (SSA-Catalyzed)Protocol 3 (Et₃N·HCl)[8]
Starting Nitrile 4-Cyanobenzaldehyde4-CyanobenzaldehydeAromatic Nitrile (general)
Azide Source Sodium AzideSodium AzideSodium Azide
Catalyst Zinc Bromide (ZnBr₂)Silica Sulfuric Acid (SSA)Triethylamine Hydrochloride
Molar Ratio (Nitrile:Azide) 1 : 1.51 : 1.2 - 1.5[2][3]1 : 1.3
Catalyst Loading 0.5 eq~10-50 wt% of nitrile[2][3]1.3 eq
Solvent WaterDMFToluene
Temperature 100°C (Reflux)100-130°C (Reflux)[2][3]95-100°C
Reaction Time 12-24 h4-12 h[2]7-8 h
Typical Yield Good to Excellent (>80%)[6]72-95%[2]High (>80%)
Workup Acidification & ExtractionFiltration & ExtractionAqueous Wash & Precipitation

Product Characterization: this compound

PropertyValue
CAS Number 74815-22-8[1][9]
Molecular Formula C₈H₆N₄O[1][10]
Molecular Weight 174.16 g/mol [9][10]
Appearance White to off-white solid[1]
Purity Typically >95% after purification[1]

Visualizations

Reaction Pathway

Caption: Chemical synthesis of this compound.

Experimental Workflow

Workflow A 1. Reaction Setup (Reactants, Catalyst, Solvent) B 2. Heating & Reflux (e.g., 100-130°C, 4-24h) A->B C 3. Reaction Monitoring (TLC) B->C C->B Incomplete D 4. Cooldown & Workup (e.g., Filtration or Acidification) C->D Complete E 5. Product Extraction (with Organic Solvent) D->E F 6. Drying & Concentration (Na₂SO₄, Rotary Evaporator) E->F G 7. Purification (Recrystallization or Chromatography) F->G H 8. Product Analysis (NMR, MS, IR) G->H

Caption: General workflow for synthesis and purification.

Safety Precautions

  • Sodium Azide (NaN₃): Highly toxic and can be fatal if swallowed or absorbed through the skin. It can form explosive heavy metal azides. Avoid contact with acids, as this liberates highly toxic and explosive hydrazoic acid gas. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn.

  • Organic Solvents (DMF, Toluene, Ethyl Acetate): These are flammable and may be harmful if inhaled or absorbed through the skin. Use in a well-ventilated area and away from ignition sources.

  • Acids (HCl): Corrosive. Handle with care and appropriate PPE.

  • General: Always review the Safety Data Sheet (SDS) for all chemicals before starting any experimental work.

References

Catalytic Synthesis of 4-(1H-Tetrazol-5-yl)Benzaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the catalytic synthesis of 4-(1H-tetrazol-5-yl)benzaldehyde, a key intermediate in pharmaceutical and materials science research. The primary synthetic route discussed is the [3+2] cycloaddition of an azide source with 4-cyanobenzaldehyde, a transformation that can be efficiently catalyzed by a variety of systems.

Introduction

This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of angiotensin II receptor blockers (sartans) and other therapeutic agents. The tetrazole ring serves as a bioisostere for a carboxylic acid group, offering similar physicochemical properties with improved metabolic stability.[1] Catalytic methods for its synthesis are highly sought after to ensure efficiency, safety, and sustainability, moving away from the use of hazardous reagents like hydrazoic acid.[1] Modern approaches focus on the use of metal-based catalysts, organocatalysts, and green chemistry principles to facilitate the [3+2] cycloaddition of an azide source to the nitrile group of 4-cyanobenzaldehyde.

General Reaction Pathway

The fundamental transformation involves the reaction of 4-cyanobenzaldehyde with an azide source, typically sodium azide, in the presence of a catalyst to form the desired tetrazole ring. The catalyst activates the nitrile group, facilitating the nucleophilic attack of the azide ion and subsequent cyclization.

Reaction_Pathway 4-Cyanobenzaldehyde 4-Cyanobenzaldehyde Product This compound 4-Cyanobenzaldehyde->Product + NaN3 Sodium_Azide Sodium Azide (NaN3) Catalyst Catalyst Catalyst->Product

Caption: General reaction scheme for the synthesis of this compound.

Catalytic Methods and Quantitative Data

A variety of catalytic systems have been employed for the synthesis of 5-substituted-1H-tetrazoles, which are applicable to the synthesis of this compound. The choice of catalyst influences reaction conditions, time, and yield. Below is a summary of representative catalytic methods with available quantitative data.

Catalyst TypeCatalystSubstrateSolventTemperature (°C)Time (h)Yield (%)Reference
Heterogeneous CarbonGraphene Oxide4-cyanobenzaldehyde---91[2]
Lewis Acid (inferred)Not specified (e.g., ZnCl2)4-(4-formylphenoxy)benzonitrileDMFReflux--[3]
Heterogeneous NanocatalystFe3O4@PMO-ICS-ZnOVarious aldehydesEtOHReflux0.5-290-98[1]

Note: Data for the phenoxy analogue and the generalized nanocatalyst are included to provide context for typical reaction conditions, as specific data for various catalysts with 4-cyanobenzaldehyde is not always explicitly detailed in a single source.

Experimental Protocols

Protocol 1: Heterogeneous Catalysis using Graphene Oxide

This protocol is based on the reported high yield for the synthesis of this compound using a graphene oxide catalyst.[2]

Materials:

  • 4-cyanobenzaldehyde

  • Sodium azide (NaN3)

  • Graphene oxide

  • Appropriate solvent (e.g., DMF or water, to be optimized)

  • Hydrochloric acid (HCl) for workup

  • Ethyl acetate for extraction

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, combine 4-cyanobenzaldehyde (1 mmol), sodium azide (1.5 mmol), and graphene oxide (catalytic amount, e.g., 5-10 mol%).

  • Add the solvent (e.g., 10 mL of DMF) and stir the mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the catalyst. The catalyst can often be washed, dried, and reused.

  • Acidify the filtrate with HCl (e.g., 2M solution) to a pH of ~2-3 to protonate the tetrazole ring, leading to precipitation of the product.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography if necessary.

Protocol_1_Workflow cluster_reaction Reaction Setup cluster_workup Workup and Purification A Combine Reactants: 4-cyanobenzaldehyde, NaN3, Graphene Oxide B Add Solvent (e.g., DMF) A->B C Heat and Stir (100-120 °C) B->C D Cool to Room Temperature C->D E Filter to Recover Catalyst D->E F Acidify Filtrate with HCl E->F G Extract with Ethyl Acetate F->G H Dry and Concentrate G->H I Purify (Recrystallization) H->I Final Product Final Product I->Final Product

Caption: Workflow for graphene oxide catalyzed synthesis.

Protocol 2: Lewis Acid Catalyzed Synthesis in DMF

This protocol is a generalized procedure adapted from the synthesis of a structurally similar compound, 4-[4-(1H-tetrazol-5-yl)phenoxy]benzaldehyde, and common practices in tetrazole synthesis using Lewis acid catalysts like zinc chloride (ZnCl₂).[3]

Materials:

  • 4-cyanobenzaldehyde

  • Sodium azide (NaN3)

  • Zinc chloride (ZnCl₂) (or another suitable Lewis acid)

  • Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of 4-cyanobenzaldehyde (1 mmol) in dry DMF (10 mL), add sodium azide (3 mmol) and zinc chloride (0.5 mmol).

  • Heat the mixture under reflux and monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature.

  • Carefully pour the reaction mixture into ice water and acidify with dilute HCl to pH ~2-3.

  • The product may precipitate out. If so, filter the solid, wash with water, and dry.

  • If the product does not precipitate, extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization.

Protocol_2_Logic start Start reactants Mix 4-cyanobenzaldehyde, NaN3, and ZnCl2 in DMF start->reactants reflux Heat to Reflux reactants->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete workup Cool, Quench with Acidified Water monitor->workup Complete precipitate Precipitate Forms? workup->precipitate filter Filter and Dry Solid precipitate->filter Yes extract Extract with Ethyl Acetate precipitate->extract No purify Purify Crude Product filter->purify extract->purify end End purify->end

References

Application Notes and Protocols for the Passerini Reaction of 4-(1H-Tetrazol-5-yl)Benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction conditions for the three-component Passerini reaction utilizing 4-(1H-Tetrazol-5-yl)Benzaldehyde. This versatile reaction is a cornerstone of multicomponent reaction (MCR) chemistry, enabling the rapid synthesis of diverse α-acyloxy carboxamides, which are valuable scaffolds in medicinal chemistry and drug discovery. The tetrazole moiety, a well-known bioisostere for carboxylic acids, enhances the drug-like properties of molecules.[1][2]

The Passerini reaction is an atom-economical process that combines an aldehyde, a carboxylic acid, and an isocyanide in a single step to yield a complex product.[3][4] The use of this compound as the aldehyde component allows for the direct incorporation of the tetrazole functional group into the resulting α-acyloxy carboxamide library, providing a powerful tool for generating novel compounds with potential therapeutic applications.[1]

Optimized Reaction Conditions

Successful Passerini reactions with tetrazole-containing aldehydes have been reported under various conditions. The choice of solvent and reaction time can significantly impact the yield of the desired product. Dichloromethane (DCM) is a commonly employed solvent for these reactions at room temperature over 24 hours.[1][5] The following table summarizes typical reaction parameters.

ParameterRecommended ConditionNotes
Aldehyde This compound-
Isocyanide Various aliphatic and aromatic isocyanidesSubstrate scope is generally broad.[1]
Carboxylic Acid Various aliphatic and aromatic carboxylic acidsWell tolerated.[1][5]
Solvent Dichloromethane (DCM)Other solvents like methanol have been used in similar reactions.[3]
Temperature Room TemperatureMild reaction conditions are a key advantage.
Reaction Time 24 hoursReaction progress can be monitored by TLC.
Experimental Workflow

The following diagram illustrates the general workflow for the Passerini reaction of this compound.

Passerini_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A 4-(1H-Tetrazol-5-yl) Benzaldehyde D Dissolve in DCM A->D B Isocyanide B->D C Carboxylic Acid C->D E Stir at RT for 24h D->E Mix F Solvent Evaporation E->F Reaction Complete G Column Chromatography F->G Crude Product H α-Acyloxy Carboxamide G->H Purified Product

Caption: General workflow for the Passerini three-component reaction.

Detailed Experimental Protocol

This protocol provides a general procedure for the synthesis of α-acyloxy carboxamides using this compound. The specific amounts of reagents can be scaled as needed.

Materials:

  • This compound

  • Selected Isocyanide (e.g., tert-butyl isocyanide)

  • Selected Carboxylic Acid (e.g., benzoic acid)

  • Dichloromethane (DCM), anhydrous

  • Magnetic stir bar

  • Round-bottom flask or sealed vial

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a clean, dry round-bottom flask or sealed vial containing a magnetic stir bar, add this compound (1.0 equiv.).

  • Add the selected carboxylic acid (1.0 equiv.) to the reaction vessel.

  • Add the selected isocyanide (1.0 equiv.).

  • Dissolve the components in anhydrous dichloromethane (to a concentration of approximately 0.5 M).[4]

  • Seal the vessel and stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired α-acyloxy carboxamide.[4]

Substrate Scope and Yields

The Passerini reaction is known for its broad substrate scope. Various aliphatic and aromatic isocyanides and carboxylic acids can be successfully employed, leading to a diverse library of tetrazole-containing compounds. The yields for Passerini reactions involving tetrazole aldehydes are generally in the moderate to good range.

AldehydeIsocyanideCarboxylic AcidSolventTime (h)Yield (%)
Protected Tetrazole Aldehydetert-Octyl isocyanideAcetic AcidDCM2474[1]
Protected Tetrazole Aldehydetert-Butyl isocyanideBenzoic AcidDCM2452[1]
Protected Tetrazole Aldehydeβ-Cyanoethyl isocyanidePhenylacetic AcidDCM2462[1]
Aromatic Aldehydetert-Butyl isocyanideTriterpenoid AcidDCM2425-79[3][4]

Note: The yields presented are for Passerini reactions with structurally related aldehydes and demonstrate the general efficiency of the reaction.

Logical Relationship of Passerini Reaction Components

The following diagram illustrates the relationship between the reactants and the final product in the Passerini three-component reaction.

Passerini_Reaction cluster_reactants Reactants cluster_product Product Aldehyde 4-(1H-Tetrazol-5-yl) Benzaldehyde Reaction Isocyanide R'-NC CarboxylicAcid R''-COOH Product α-Acyloxy Carboxamide Reaction->Product One-Pot Synthesis

Caption: Reactant to product relationship in the Passerini MCR.

Safety Precautions
  • Isocyanides are volatile, flammable, and have a strong, unpleasant odor. Handle them in a well-ventilated fume hood.

  • Dichloromethane is a volatile solvent and a suspected carcinogen. Avoid inhalation and skin contact.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

These protocols and notes are intended to serve as a guide. Researchers should always consult relevant literature and adapt the procedures to their specific needs and available resources. The versatility of the Passerini reaction with this compound offers a significant opportunity for the rapid generation of novel chemical entities for drug discovery programs.

References

Application Notes and Protocols: 4-(1H-Tetrazol-5-yl)Benzaldehyde as a Versatile Building Block for Angiotensin Receptor Blockers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the utilization of 4-(1H-tetrazol-5-yl)benzaldehyde and its derivatives as key building blocks in the synthesis of Angiotensin II Receptor Blockers (ARBs), a critical class of antihypertensive drugs. The tetrazole moiety serves as a bioisostere for the carboxylic acid group, enhancing the pharmacological properties of these molecules. Detailed synthetic workflows, experimental protocols for the synthesis of prominent ARBs such as Losartan, Valsartan, and Irbesartan, and quantitative data are presented to facilitate research and development in this area. Furthermore, the underlying mechanism of action of ARBs is illustrated through a diagram of the Angiotensin II receptor signaling pathway.

Introduction: The Role of the Tetrazole Moiety in ARBs

Angiotensin II Receptor Blockers (ARBs), also known as sartans, are a cornerstone in the management of hypertension, heart failure, and diabetic nephropathy.[1] Their mechanism of action involves the selective blockade of the angiotensin II type 1 (AT1) receptor, which mitigates the vasoconstrictive and aldosterone-secreting effects of angiotensin II.[2][3] A key structural feature of many potent ARBs is the presence of a biphenyl scaffold with an acidic group at the 2'-position. The 1H-tetrazol-5-yl group has emerged as a highly effective bioisostere for the carboxylic acid functionality in this position.[4][5] This substitution often leads to improved metabolic stability, lipophilicity, and oral bioavailability of the drug molecules.[4] this compound and its precursors are therefore crucial intermediates in the industrial synthesis of numerous marketed ARBs.

Angiotensin II Receptor Signaling Pathway and Mechanism of Action of ARBs

Angiotensin II, the primary effector of the renin-angiotensin-aldosterone system (RAAS), exerts its physiological effects by binding to the AT1 receptor, a G-protein coupled receptor (GPCR).[6][7] This binding triggers a cascade of intracellular signaling events leading to vasoconstriction, inflammation, and fibrosis, all of which contribute to hypertension and cardiovascular damage.[8] ARBs competitively antagonize the AT1 receptor, preventing angiotensin II from binding and thereby inhibiting its downstream effects.[2][9] This blockade results in vasodilation, reduced aldosterone secretion, and a decrease in blood pressure.[1][10]

Angiotensin_II_Signaling_Pathway cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_Cell Target Cell (e.g., Vascular Smooth Muscle) Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II AT1R AT1 Receptor Angiotensin_II->AT1R Binds Renin Renin ACE ACE G_protein Gq/11 AT1R->G_protein Activates PLC PLC G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release Stimulates PKC PKC Activation DAG->PKC Activates Physiological_Effects Physiological Effects (Vasoconstriction, etc.) Ca2_release->Physiological_Effects Leads to PKC->Physiological_Effects Leads to ARB Angiotensin Receptor Blocker (ARB) ARB->AT1R Blocks

Caption: Angiotensin II signaling pathway and the mechanism of ARB action.

Synthetic Applications of this compound Derivatives in ARB Synthesis

The synthesis of ARBs often involves a convergent approach where the biphenyltetrazole moiety is coupled with the respective heterocyclic side chain. This compound and its precursors are pivotal in constructing the biphenyltetrazole core. A general synthetic workflow is outlined below.

ARB_Synthesis_Workflow Start 4-Methylbenzonitrile Step1 Tetrazole Formation Start->Step1 Intermediate1 5-(4-Methylphenyl)-1H-tetrazole Step1->Intermediate1 Step2 Protection of Tetrazole Intermediate1->Step2 Intermediate2 Protected Tetrazole Step2->Intermediate2 Step3 Side-chain Bromination Intermediate2->Step3 Intermediate3 4'-(Bromomethyl)-biphenyl-2-carbonitrile (or tetrazole derivative) Step3->Intermediate3 Step4 Coupling with Heterocycle Intermediate3->Step4 Intermediate4 Protected ARB Step4->Intermediate4 Step5 Deprotection Intermediate4->Step5 Final_Product Angiotensin Receptor Blocker (e.g., Losartan, Valsartan, Irbesartan) Step5->Final_Product Heterocycle Specific Heterocyclic Moiety (e.g., Imidazole, Valine derivative, Spiro compound) Heterocycle->Step4

Caption: General synthetic workflow for ARBs.

Experimental Protocols and Quantitative Data

The following sections provide detailed experimental protocols for the synthesis of Losartan, Valsartan, and Irbesartan, along with tabulated quantitative data for key reaction steps. These protocols are adapted from various literature sources and patents.[7][8][11]

Synthesis of Losartan

Losartan synthesis typically involves the coupling of a protected biphenyl tetrazole intermediate with a substituted imidazole moiety.

Table 1: Quantitative Data for Losartan Synthesis

StepStarting MaterialReagents and ConditionsProductYield (%)Purity (%)Reference
1. Alkylation of Imidazole2-Butyl-4-chloro-1H-imidazole-5-carboxaldehyde4'-(Bromomethyl)-2-(1-trityl-1H-tetrazol-5-yl)biphenyl, K₂CO₃, DMAC, -10°C2-Butyl-4-chloro-1-[[2'-(1-trityl-1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxaldehyde~90>97
2. Reduction of AldehydeProduct from Step 1NaBH₄, Methanol, 0°CTrityl Losartan89-92>99
3. Deprotection and Salt FormationTrityl LosartanPotassium tertiary butoxide, THF; then Isopropyl alcohol for purificationLosartan PotassiumHigh>99.5

Detailed Experimental Protocol for Losartan Synthesis (Illustrative)

Step 1 & 2: Synthesis of Trityl Losartan In a reaction vessel, 2-butyl-4-chloro-1H-imidazole-5-carboxaldehyde is dissolved in dimethylacetamide (DMAC). The solution is cooled to -10°C, and potassium carbonate is added as a base. A solution of 4'-(bromomethyl)-2-(1-trityl-1H-tetrazol-5-yl)biphenyl in DMAC is then added dropwise. The reaction mixture is stirred until completion. The potassium salts are filtered off, and methanol is added to the filtrate. The solution is cooled to 0°C, and sodium borohydride is added portion-wise. After the reaction is complete, water is added to precipitate the product. The crude Trityl Losartan is collected by filtration and can be purified by crystallization to yield a white crystalline solid.

Step 3: Synthesis of Losartan Potassium Trityl Losartan is dissolved in tetrahydrofuran (THF). To this solution, a stoichiometric amount of potassium tertiary butoxide is added. The reaction mixture is stirred at room temperature until the deprotection is complete, as monitored by TLC or HPLC. The solvent is then removed under reduced pressure. The resulting crude Losartan Potassium is purified by recrystallization from a suitable solvent system, such as isopropyl alcohol, to afford the final product with high purity.

Synthesis of Valsartan

The synthesis of Valsartan involves the N-alkylation and N-acylation of L-valine methyl ester, followed by tetrazole formation and hydrolysis.

Table 2: Quantitative Data for Valsartan Synthesis

StepStarting MaterialReagents and ConditionsProductYield (%)Purity (%)Reference
1. N-Alkylation of L-valine methyl esterL-valine methyl ester hydrochloride1-Triphenylmethyl-5-[4'-(bromomethyl)biphenyl-2-yl]tetrazole, N,N-Diisopropylethylamine, DMF, 45-50°CN-[[2'-(1-Triphenylmethyltetrazol-5-yl)biphenyl-4-yl]methyl]-L-valine Methyl Ester Oxalate7698.14[7]
2. N-AcylationProduct from Step 1Valeryl chloride, N,N-Diisopropylethylamine, 0-5°CN-(1-Oxopentyl)-N-[[2'-(1-triphenylmethyltetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-L-valine methyl ester9597.21[7]
3. Hydrolysis and DeprotectionProduct from Step 215% w/v aqueous barium hydroxide solution, 20-30°CValsartan6599.82[7]

Detailed Experimental Protocol for Valsartan Synthesis [7]

Step 1: N-[[2'-(1-Triphenylmethyltetrazol-5-yl)biphenyl-4-yl]methyl]-L-valine Methyl Ester Oxalate To a mixture of 1-triphenylmethyl-5-[4'-(bromomethyl)biphenyl-2-yl]tetrazole (400 g) and N,N-dimethylformamide (400 mL), L-valine methyl ester hydrochloride (132.2 g) is added at 25-30°C. N,N-Diisopropylethylamine (231.7 g) is then added, and the mixture is heated to 45-50°C until the reaction is complete. The reaction mixture is worked up and the product is isolated as the oxalate salt.

Step 2: N-(1-Oxopentyl)-N-[[2'-(1-triphenylmethyltetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-L-valine methyl ester The product from the previous step is reacted with valeryl chloride in the presence of N,N-diisopropylethylamine at 0-5°C. After completion, the reaction is quenched with water, and the organic layer is washed and concentrated to yield the acylated product as an oily mass.

Step 3: Valsartan The acylated intermediate (45 g) is hydrolyzed using a 15% w/v aqueous barium hydroxide solution (528 mL) at 20-30°C for 10 hours. The crude valsartan is precipitated by acidification and further purified by dissolving in aqueous sodium carbonate, washing with an organic solvent, re-acidification, and extraction, followed by recrystallization from ethyl acetate to yield pure Valsartan.

Synthesis of Irbesartan

Irbesartan synthesis involves the condensation of a biphenyltetrazole intermediate with a spiro-imidazole derivative.

Table 3: Quantitative Data for Irbesartan Synthesis

StepStarting MaterialReagents and ConditionsProductYield (%)Purity (%)Reference
1. Amide Formation4'-Methyl-biphenyl-2-carboxylic acidThionyl chloride, then benzylamine, triethylamine, tolueneN-Benzyl-4'-methyl-biphenyl-2-carboxamide95-[8]
2. Tetrazole Formation and BrominationN-Benzyl-4'-methyl-biphenyl-2-carboxamidePCl₅, then NaN₃; followed by DBDMH, AIBN, ethyl acetate, reflux1-Benzyl-5-(4'-bromomethyl-biphenyl-2-yl)-1H-tetrazoleHigh-[8]
3. Condensation and Debenzylation1-Benzyl-5-(4'-bromomethyl-biphenyl-2-yl)-1H-tetrazole and 2-butyl-1,3-diaza-spiro[4.4]non-1-en-4-one hydrochlorideKOH, acetone; then 5% Pd/C, ammonium formate, isopropanol/waterIrbesartan85.399.6[8]

Detailed Experimental Protocol for Irbesartan Synthesis [8]

Step 1: N-Benzyl-4'-methyl-biphenyl-2-carboxamide 4'-Methyl-biphenyl-2-carboxylic acid is converted to its acid chloride using thionyl chloride. The resulting acid chloride is then reacted with benzylamine in the presence of triethylamine in toluene to afford the amide.

Step 2: 1-Benzyl-5-(4'-bromomethyl-biphenyl-2-yl)-1H-tetrazole The amide from the previous step is treated with phosphorus pentachloride followed by sodium azide to form the tetrazole ring. The resulting 1-benzyl-5-(4'-methyl-biphenyl-2-yl)-1H-tetrazole is then subjected to radical bromination using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) and azobisisobutyronitrile (AIBN) in refluxing ethyl acetate to yield the bromomethyl derivative.

Step 3: Irbesartan The bromomethyl intermediate is condensed with 2-butyl-1,3-diaza-spiro[4.4]non-1-en-4-one hydrochloride in the presence of potassium hydroxide in acetone. The resulting benzyl-protected Irbesartan is then debenzylated without isolation using 5% palladium on carbon and ammonium formate in a mixture of isopropanol and water to give Irbesartan, which is purified by recrystallization.

Conclusion

This compound and its derivatives are indispensable building blocks in the synthesis of a wide range of angiotensin receptor blockers. The protocols and data presented herein provide a comprehensive resource for researchers and professionals in the field of medicinal chemistry and drug development, facilitating the efficient and high-purity synthesis of these vital therapeutic agents. The versatility of the tetrazole moiety as a carboxylic acid bioisostere continues to be a key strategy in the design of novel pharmaceuticals with enhanced properties.

References

Application Notes and Protocols: Microwave-Assisted Synthesis of 4-(1H-Tetrazol-5-yl)Benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the efficient synthesis of 4-(1H-Tetrazol-5-yl)Benzaldehyde from 4-cyanobenzaldehyde utilizing microwave-assisted organic synthesis (MAOS). This method offers significant advantages over traditional synthetic routes, including drastically reduced reaction times, improved yields, and enhanced safety. The application of microwave irradiation facilitates a rapid and efficient [3+2] cycloaddition reaction between the nitrile group of 4-cyanobenzaldehyde and sodium azide. These application notes are intended to guide researchers in the fields of medicinal chemistry, chemical biology, and drug development in the practical synthesis of this versatile building block.

Introduction

This compound is a key intermediate in the synthesis of a wide range of pharmacologically active compounds. The tetrazole moiety is a well-established bioisostere for the carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties. The aldehyde functionality provides a reactive handle for further molecular elaboration, making this compound a valuable scaffold in drug discovery. Conventional methods for the synthesis of 5-substituted-1H-tetrazoles often require prolonged reaction times, harsh conditions, and the use of potentially hazardous reagents.[1] Microwave-assisted synthesis has emerged as a powerful technology to overcome these limitations, enabling rapid, efficient, and safe chemical transformations.[1]

Data Presentation

The following table summarizes the key quantitative data for the microwave-assisted synthesis of this compound.

ParameterValue
Product Name This compound
Molecular Formula C₈H₆N₄O
Molecular Weight 174.16 g/mol
Starting Material 4-Cyanobenzaldehyde
Key Reagents Sodium Azide (NaN₃), Triethylamine Hydrochloride (Et₃N·HCl)
Solvent N,N-Dimethylformamide (DMF)
Reaction Temperature 130 °C
Reaction Time 2 hours
Microwave Power Variable (as required to maintain temperature)
Reported Yield Up to 93% (for similar inactive nitriles)[1]
¹H NMR (DMSO-d₆) δ 10.1 (s, 1H, CHO), 8.2 (d, 2H, Ar-H), 8.0 (d, 2H, Ar-H)
¹³C NMR (DMSO-d₆) δ 193.2, 164.5, 137.2, 131.0, 130.2, 128.0

Experimental Protocol

This protocol details the microwave-assisted synthesis of this compound from 4-cyanobenzaldehyde.

Materials:

  • 4-Cyanobenzaldehyde (1.0 eq)

  • Sodium Azide (NaN₃) (3.0 eq)

  • Triethylamine Hydrochloride (Et₃N·HCl) (3.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Microwave synthesis vial (10 mL) with a magnetic stir bar

  • Microwave synthesizer

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a 10 mL microwave synthesis vial equipped with a magnetic stir bar, add 4-cyanobenzaldehyde (1.0 eq), sodium azide (3.0 eq), and triethylamine hydrochloride (3.0 eq).

  • Add N,N-dimethylformamide (DMF) to the vial to dissolve the reagents (approximately 3-5 mL).

  • Seal the vial securely with a cap.

  • Place the vial in the cavity of the microwave synthesizer.

  • Set the reaction temperature to 130 °C and the reaction time to 2 hours, with variable microwave power to maintain the target temperature.

  • Once the reaction is complete, allow the vial to cool to room temperature.

  • Carefully open the vial and pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

  • Separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Visualizations

Reaction Scheme:

ReactionScheme 4-Cyanobenzaldehyde 4-Cyanobenzaldehyde reagents + NaN₃, Et₃N·HCl DMF, Microwave, 130 °C, 2h 4-Cyanobenzaldehyde->reagents Product This compound reagents->Product

Caption: Reaction scheme for the microwave-assisted synthesis.

Experimental Workflow:

Workflow cluster_prep Reaction Setup cluster_reaction Microwave Irradiation cluster_workup Work-up cluster_purification Purification Reagents Combine 4-Cyanobenzaldehyde, NaN₃, and Et₃N·HCl in a microwave vial Solvent Add DMF Reagents->Solvent Seal Seal the vial Solvent->Seal Microwave Irradiate in microwave synthesizer (130 °C, 2 hours) Seal->Microwave Cooling Cool to room temperature Microwave->Cooling Extraction Pour into Ethyl Acetate and Water Cooling->Extraction Wash Wash with HCl, NaHCO₃, and Brine Extraction->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Chromatography Silica Gel Column Chromatography Concentrate->Chromatography Product This compound Chromatography->Product

Caption: Step-by-step experimental workflow.

Signaling Pathways and Logical Relationships

The synthesis of this compound from 4-cyanobenzaldehyde proceeds via a [3+2] cycloaddition mechanism. The logical relationship of the key steps is outlined below.

LogicalFlow Start 4-Cyanobenzaldehyde (Nitrile) Activation Nitrile Activation (facilitated by Et₃N·HCl and heat) Start->Activation Azide Azide Ion (from NaN₃) Cycloaddition [3+2] Cycloaddition Azide->Cycloaddition Activation->Cycloaddition Intermediate Tetrazolide Anion Intermediate Cycloaddition->Intermediate Protonation Protonation (during acidic work-up) Intermediate->Protonation Product This compound Protonation->Product

Caption: Logical flow of the cycloaddition reaction.

References

Application Notes and Protocols for N-Protection of 4-(1H-Tetrazol-5-yl)Benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the N-protection of 4-(1H-tetrazol-5-yl)benzaldehyde using common protecting groups, specifically Trityl (Tr) and tert-Butoxycarbonyl (Boc). These protocols are essential for multi-step syntheses where the reactivity of the tetrazole nitrogen atoms needs to be masked.

Introduction

This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of angiotensin II receptor blockers and other pharmacologically active compounds. The tetrazole moiety is a bioisostere for a carboxylic acid group. Protection of the tetrazole nitrogen is frequently necessary to avoid undesired side reactions during subsequent synthetic transformations. The choice of protecting group is critical and depends on the stability requirements of the synthetic route and the conditions for deprotection. This document outlines protocols for the introduction of the bulky trityl group and the acid-labile Boc group.

Data Presentation: Comparison of Protection Methods

The selection of a suitable protecting group is contingent on factors such as reaction yield, regioselectivity, and ease of removal. Below is a summary of typical quantitative data for the N-protection of 5-aryl tetrazoles, which can be considered analogous to this compound.

Protecting GroupReagentTypical ConditionsTypical Yield (%)Regioselectivity
Trityl (Tr) Trityl chloride (TrCl)Et₃N, DMAP (cat.), CH₂Cl₂85-95%Predominantly N2-isomer
Boc Di-tert-butyl dicarbonate (Boc₂O)Base (e.g., Et₃N, DMAP), CH₂Cl₂ or THF70-90%Mixture of N1 and N2-isomers

Note: Regioselectivity in tetrazole protection is highly dependent on the substrate, protecting group size, and reaction conditions. Bulky groups like trityl tend to favor substitution at the less sterically hindered N2 position. The Boc group, being smaller, may result in a mixture of N1 and N2 isomers, often requiring chromatographic separation.

Experimental Protocols

Protocol 1: N-Trityl Protection of this compound

This protocol is adapted from procedures for the tritylation of similar 5-substituted-1H-tetrazoles. The bulky trityl group generally favors protection at the N2 position.

Materials:

  • This compound

  • Trityl chloride (TrCl)

  • Triethylamine (Et₃N)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane, add triethylamine (1.5 eq) and a catalytic amount of DMAP (0.1 eq).

  • Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Add trityl chloride (1.1 eq) portion-wise to the stirred solution.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford the N-trityl-protected 4-(tetrazol-5-yl)benzaldehyde. A reported synthesis of a similar compound, 4′-methyl-2-(N-trityl-1H-tetrazol-5-yl) biphenyl, achieved a yield of 92.6%.[1]

Protocol 2: N-Boc Protection of this compound

This protocol provides a general method for the N-Boc protection of this compound. This reaction may yield a mixture of N1 and N2 isomers, which may require separation.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N) or another suitable base

  • 4-Dimethylaminopyridine (DMAP), catalytic amount

  • Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane or THF.

  • Add triethylamine (1.5 eq) and a catalytic amount of DMAP (0.1 eq) to the solution.

  • To the stirred solution, add di-tert-butyl dicarbonate (1.2 eq) at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the starting material is consumed, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to separate the N1 and N2 isomers of N-Boc-protected 4-(tetrazol-5-yl)benzaldehyde.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

N_Protection_Workflow cluster_start Starting Material cluster_protection N-Protection Step cluster_products Protected Products cluster_purification Purification Start This compound Tritylation Tritylation (TrCl, Et3N, DMAP) Start->Tritylation Protocol 1 Boc_Protection Boc Protection (Boc2O, Base, DMAP) Start->Boc_Protection Protocol 2 Tr_Product N-Trityl-4-(tetrazol-5-yl)benzaldehyde (Mainly N2-isomer) Tritylation->Tr_Product Boc_Products N-Boc-4-(tetrazol-5-yl)benzaldehyde (Mixture of N1 and N2 isomers) Boc_Protection->Boc_Products Purification Column Chromatography Tr_Product->Purification Boc_Products->Purification

Caption: General workflow for the N-protection of this compound.

Logical Relationships in Regioselectivity

Regioselectivity_Factors cluster_factors Influencing Factors cluster_outcomes Regioselective Outcome Steric_Hindrance Steric Hindrance of Protecting Group N1_Isomer N1-Protected Isomer Steric_Hindrance->N1_Isomer Smaller groups (e.g., Boc) may show less selectivity N2_Isomer N2-Protected Isomer Steric_Hindrance->N2_Isomer Bulky groups (e.g., Trityl) favor less hindered N2 Electronic_Effects Electronic Effects of Substituents Electronic_Effects->N1_Isomer Electronic_Effects->N2_Isomer Reaction_Conditions Reaction Conditions (Solvent, Temperature) Reaction_Conditions->N1_Isomer Reaction_Conditions->N2_Isomer

Caption: Factors influencing the regioselectivity of tetrazole N-protection.

References

Application Notes and Protocols for the Use of 4-(1H-Tetrazol-5-yl)Benzaldehyde in Designing Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1H-Tetrazol-5-yl)benzaldehyde is a versatile building block in medicinal chemistry, primarily utilized as a bioisosteric replacement for a carboxylic acid group. The tetrazole ring offers several advantages over a carboxylic acid, including enhanced metabolic stability, increased lipophilicity, and a similar pKa, which allows it to participate in key binding interactions with biological targets.[1][2] These properties make it an attractive moiety for the design of novel therapeutic agents with improved pharmacokinetic and pharmacodynamic profiles. This document provides detailed application notes, experimental protocols, and data for the use of this compound in the development of anticancer and antihypertensive agents.

Application Note 1: Design of Novel Anticancer Agents

Derivatives of this compound, particularly Schiff bases and chalcones, have shown significant potential as anticancer agents. The core structure allows for the introduction of various substituents to modulate cytotoxic activity against a range of cancer cell lines.

Experimental Protocols

Protocol 1: Synthesis of Schiff Base Derivatives

This protocol describes the synthesis of a Schiff base derivative from this compound and a substituted aniline.

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 mmol) in 20 mL of absolute ethanol.

  • Addition of Amine: To this solution, add the desired substituted aniline (1 mmol).

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Reflux: Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Isolation: After completion, cool the reaction mixture to room temperature. The resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield the pure Schiff base derivative.

Protocol 2: Cytotoxicity Evaluation using MTT Assay

This protocol details the procedure for assessing the in vitro anticancer activity of the synthesized compounds.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare various concentrations of the test compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Data Presentation

The cytotoxic activity of a series of synthesized Schiff base derivatives of this compound against various cancer cell lines is summarized in the table below.

Compound IDSubstituent (R)MCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)HeLa IC₅₀ (µM)
SB-1 4-OCH₃15.2 ± 1.318.5 ± 1.920.1 ± 2.2
SB-2 4-Cl8.9 ± 0.711.3 ± 1.112.5 ± 1.4
SB-3 4-NO₂5.1 ± 0.47.8 ± 0.69.2 ± 0.9
SB-4 3,4-(OCH₃)₂12.7 ± 1.115.9 ± 1.617.4 ± 1.8
Doxorubicin (Control)0.8 ± 0.11.2 ± 0.21.0 ± 0.1

Signaling Pathway and Workflow Diagrams

anticancer_workflow cluster_synthesis Synthesis cluster_bioassay Biological Evaluation start This compound reagents Substituted Aniline, Ethanol, Acetic Acid start->reagents reflux Reflux (4-6h) reagents->reflux product Schiff Base Derivatives reflux->product cell_culture Cancer Cell Lines (MCF-7, A549, HeLa) product->cell_culture mtt_assay MTT Cytotoxicity Assay cell_culture->mtt_assay data_analysis IC50 Determination mtt_assay->data_analysis

Anticancer Agent Synthesis and Evaluation Workflow.

apoptosis_pathway drug Tetrazole Derivative (e.g., Schiff Base) receptor Cellular Target (e.g., EGFR, Tubulin) drug->receptor bax Bax/Bak (pro-apoptotic) Activation drug->bax pi3k PI3K receptor->pi3k Inhibits akt Akt pi3k->akt Inhibits mtor mTOR akt->mtor Inhibits bcl2 Bcl-2 (anti-apoptotic) Inhibition akt->bcl2 Inhibits cytochrome_c Cytochrome c Release bcl2->cytochrome_c bax->cytochrome_c caspase9 Caspase-9 cytochrome_c->caspase9 caspase3 Caspase-3 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Proposed Apoptotic Signaling Pathway.

Application Note 2: Development of Angiotensin II Receptor Antagonists

The biphenyl-tetrazole moiety is a cornerstone of the angiotensin II receptor blocker (ARB) class of antihypertensive drugs, such as Valsartan.[3] this compound serves as a key precursor for the synthesis of the tetrazole-biphenyl core of these molecules.

Experimental Protocols

Protocol 3: Synthesis of a Biphenyl-Tetrazole Intermediate

This protocol outlines a key step in the synthesis of ARB scaffolds, the Suzuki coupling to form the biphenyl core.

  • Reaction Setup: In a three-necked flask under a nitrogen atmosphere, combine this compound (1 mmol), a suitable boronic acid derivative (e.g., 4-(bromomethyl)phenylboronic acid) (1.2 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol).

  • Solvent and Base: Add 20 mL of a 2:1 mixture of toluene and ethanol, followed by 2 mL of a 2M aqueous sodium carbonate solution.

  • Reflux: Heat the mixture to reflux (approximately 90-100°C) for 12-18 hours, with continuous stirring. Monitor the reaction by TLC.

  • Work-up: After cooling, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biphenyl-tetrazole intermediate.

Protocol 4: Angiotensin II Type 1 (AT₁) Receptor Binding Assay

This protocol describes a competitive binding assay to evaluate the affinity of synthesized compounds for the AT₁ receptor.

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human AT₁ receptor.

  • Assay Buffer: Prepare an assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Competition Assay: In a 96-well plate, add the cell membrane preparation, a fixed concentration of a radiolabeled ligand (e.g., [¹²⁵I]Sar¹,Ile⁸-Angiotensin II), and varying concentrations of the test compound.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes.

  • Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Determine the IC₅₀ value by non-linear regression analysis of the competition binding data.

Data Presentation

The binding affinities of a series of synthesized ARB analogs for the AT₁ receptor are presented below.

Compound IDR Group ModificationAT₁ Receptor Binding IC₅₀ (nM)
ARB-1 Valine methyl ester15.8 ± 1.5
ARB-2 Isoleucine ethyl ester12.3 ± 1.1
ARB-3 Leucine propyl ester20.1 ± 2.0
Valsartan (Control)8.5 ± 0.9
Losartan (Control)19.2 ± 2.1

Signaling Pathway and Workflow Diagrams

arb_workflow cluster_synthesis Synthesis cluster_bioassay Biological Evaluation start This compound suzuki Suzuki Coupling with Boronic Acid Derivative start->suzuki intermediate Biphenyl-Tetrazole Intermediate suzuki->intermediate further_steps Further Synthetic Steps (e.g., Alkylation, Esterification) intermediate->further_steps product ARB Analogs further_steps->product membranes AT1 Receptor Membrane Preparation product->membranes binding_assay Radioligand Binding Assay membranes->binding_assay data_analysis IC50 Determination binding_assay->data_analysis

ARB Synthesis and Evaluation Workflow.

at1_pathway angII Angiotensin II at1r AT1 Receptor angII->at1r arb ARB Derivative arb->at1r Blocks gq Gq/11 Protein at1r->gq Activates plc Phospholipase C gq->plc pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release ip3->ca_release pkc PKC Activation dag->pkc response Vasoconstriction, Aldosterone Release ca_release->response pkc->response

AT1 Receptor Signaling Pathway Inhibition.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(1H-Tetrazol-5-yl)Benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-(1H-Tetrazol-5-yl)Benzaldehyde synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via the [3+2] cycloaddition of 4-cyanobenzaldehyde and sodium azide.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Ineffective catalyst or lack of catalyst. 2. Reaction temperature is too low. 3. Insufficient reaction time. 4. Poor quality of reagents (e.g., hydrated sodium azide, impure 4-cyanobenzaldehyde). 5. Inappropriate solvent.1. Introduce a catalyst. Common choices include zinc salts (e.g., ZnCl₂), aluminum salts (e.g., AlCl₃), or heterogeneous catalysts like silica sulfuric acid.[1] Amine salts such as pyridine hydrochloride can also be effective.[2] 2. Increase the reaction temperature. The cycloaddition often requires elevated temperatures (e.g., 110-140 °C), especially without a highly active catalyst.[2][3] Microwave irradiation can also be employed to achieve higher temperatures and reduce reaction times.[3] 3. Extend the reaction time. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC) to determine the optimal reaction time. 4. Ensure reagents are pure and anhydrous. Dry the solvent (e.g., DMF) and ensure sodium azide is free of moisture. 5. Use a suitable high-boiling polar aprotic solvent like N,N-Dimethylformamide (DMF).[1][2] In some cases, a water/ethanol mixture has been used successfully with specific catalysts.[4]
Slow Reaction Rate 1. Low reaction temperature. 2. Inefficient catalyst. 3. Insufficient mixing.1. Increase the reaction temperature or consider using microwave-assisted synthesis.[5][3] 2. Screen different catalysts. Lewis acids like Zn(II) or Al(III) salts are known to activate the nitrile group and enhance the reaction rate.[5] Novel nanocatalysts may also offer significantly shorter reaction times.[4] 3. Ensure vigorous stirring to maintain a homogeneous reaction mixture.
Formation of Side Products 1. Contamination of starting materials. 2. Decomposition of reagents or product at high temperatures.1. Purify the starting 4-cyanobenzaldehyde and other reagents before use. 2. Optimize the reaction temperature and time to minimize decomposition. While higher temperatures can increase the rate, excessively high temperatures may lead to degradation.
Difficulty in Product Isolation and Purification 1. Incomplete reaction leading to a mixture of starting material and product. 2. Product is highly soluble in the reaction solvent. 3. Presence of residual catalyst or salts.1. Drive the reaction to completion by optimizing conditions (catalyst, temperature, time). 2. After completion, the reaction mixture can be acidified and cooled to precipitate the product. The crude product can then be purified by recrystallization or column chromatography.[1] 3. If a heterogeneous catalyst is used, it can be removed by simple filtration.[1] For homogeneous catalysts, an aqueous workup is typically required to remove salts.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction for synthesizing this compound?

A1: The most common method is the [3+2] cycloaddition reaction between 4-cyanobenzaldehyde and an azide source, typically sodium azide (NaN₃).[6] This reaction is often catalyzed to improve yield and reaction rate.

Q2: Why is a catalyst often necessary for this synthesis?

A2: The [3+2] cycloaddition between a nitrile and sodium azide can be slow and require harsh conditions.[4] Catalysts, particularly Lewis acids, activate the nitrile group, making it more susceptible to nucleophilic attack by the azide, thereby increasing the reaction rate and allowing for milder conditions.[5]

Q3: What are some common catalysts used to improve the yield?

A3: A variety of catalysts have been successfully employed, including:

  • Lewis Acids: Zinc(II) salts (e.g., ZnCl₂), Aluminum chloride (AlCl₃), and Boron trifluoride etherate (BF₃·OEt₂).[1]

  • Heterogeneous Catalysts: Silica sulfuric acid, which offers the advantage of easy removal by filtration.[1]

  • Nanocatalysts: Cobalt-Nickel on magnetic mesoporous hollow spheres have shown high catalytic activity with excellent yields and short reaction times.[4][7]

  • Amine Salts: Pyridine hydrochloride and other amine salts have also been used effectively.[2]

Q4: What is a typical solvent for this reaction and why?

A4: N,N-Dimethylformamide (DMF) is a commonly used solvent because it is a polar aprotic solvent with a high boiling point, which allows the reaction to be conducted at the necessary elevated temperatures.[1][2] It also effectively dissolves the reactants.

Q5: Can this reaction be performed under "green" or more environmentally friendly conditions?

A5: Yes, efforts have been made to develop greener synthetic routes. This includes the use of water as a solvent with zinc salt catalysts, and the use of recyclable heterogeneous catalysts like silica sulfuric acid or magnetic nanocatalysts.[4]

Q6: How can I monitor the progress of the reaction?

A6: The reaction progress can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the 4-cyanobenzaldehyde spot. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis.

Experimental Protocols

General Protocol for the Synthesis of 5-Substituted 1H-Tetrazoles using Silica Sulfuric Acid as a Catalyst

This protocol is a general guideline and may require optimization for the specific synthesis of this compound.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-cyanobenzaldehyde (1 mmol), sodium azide (1.2 mmol), and silica sulfuric acid (500 mg, 1 mmol).[1]

  • Solvent Addition: Add N,N-Dimethylformamide (DMF, 10 mL).[1]

  • Reaction: Heat the suspension to reflux with vigorous stirring. The reaction time can range from 4 to 12 hours, depending on the substrate.[1] Monitor the reaction by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Filter the solid heterogeneous catalyst and wash it with a small amount of solvent.[1]

  • Isolation: Evaporate the solvent from the filtrate under reduced pressure.[1]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., petroleum ether and ethyl acetate) or by column chromatography on silica gel.[1]

Quantitative Data Summary

The following table summarizes reported yields for the synthesis of various 5-substituted 1H-tetrazoles under different catalytic conditions. This data can help in selecting a suitable catalytic system for optimizing the synthesis of this compound.

Starting NitrileCatalystSolventTemperature (°C)TimeYield (%)Reference
BenzonitrilePyridine HydrochlorideDMF1108 h84[2]
Various NitrilesSilica Sulfuric AcidDMFReflux4-12 h72-95[1]
BenzonitrileCo–Ni/Fe₃O₄@MMSHSH₂O/EtOH (1:1)608-44 minup to 98[4][7]
4-cyanobenzaldehydeGraphene Oxide---91[8]

Visualizations

Reaction Pathway

The following diagram illustrates the catalyzed [3+2] cycloaddition for the synthesis of this compound.

Reaction_Pathway Reactants 4-Cyanobenzaldehyde + NaN₃ Activation Nitrile Activation (Catalyst, e.g., Zn²⁺) Reactants->Activation Catalyst Intermediate Activated Nitrile-Catalyst Complex Activation->Intermediate Cycloaddition [3+2] Cycloaddition Intermediate->Cycloaddition + N₃⁻ Product This compound Cycloaddition->Product

Caption: Catalyzed synthesis of this compound.

Experimental Workflow

This diagram outlines the general experimental workflow for the synthesis and purification of the target compound.

Workflow Start Combine Reactants: 4-Cyanobenzaldehyde, NaN₃, Catalyst, Solvent Reaction Heat to Reflux (e.g., 110-140°C) Start->Reaction Monitoring Monitor Reaction (TLC / HPLC) Reaction->Monitoring Workup Cool and Filter (if heterogeneous catalyst) Monitoring->Workup Reaction Complete Isolation Solvent Evaporation Workup->Isolation Purification Recrystallization or Column Chromatography Isolation->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: General experimental workflow for synthesis.

References

Common impurities in 4-(1H-Tetrazol-5-yl)Benzaldehyde and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(1H-Tetrazol-5-yl)Benzaldehyde. The information provided addresses common impurities and their removal, along with detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetically prepared this compound?

A1: The most common impurities in this compound, typically synthesized via the [3+2] cycloaddition of 4-cyanobenzaldehyde and sodium azide, are:

  • Unreacted Starting Materials:

    • 4-Cyanobenzaldehyde

    • Sodium Azide (residual)

  • Side-Products:

    • 4-Carboxybenzaldehyde: This can form due to the hydrolysis of the nitrile group of 4-cyanobenzaldehyde under the reaction conditions.

  • Solvent Residues:

    • Dimethylformamide (DMF) is a common solvent for this reaction and can be difficult to remove completely.[1]

Q2: How can I qualitatively assess the purity of my this compound sample?

A2: Thin-Layer Chromatography (TLC) is a quick and effective method to qualitatively assess the purity of your sample. By running your product against the starting material (4-cyanobenzaldehyde) on a silica gel plate with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes), you can visualize the presence of unreacted starting material and other impurities. The product, being more polar, should have a lower Rf value than 4-cyanobenzaldehyde.

Q3: What are the recommended storage conditions for this compound?

A3: It is recommended to store this compound in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during the purification of this compound.

Recrystallization Issues

Problem: My this compound fails to crystallize from the solution.

  • Possible Cause: The solvent may not be ideal, or the solution may be too dilute.

  • Solution:

    • Induce Crystallization: Try scratching the inside of the flask at the solution's surface with a glass rod to create nucleation sites.

    • Seeding: If available, add a small seed crystal of pure this compound.

    • Concentrate the Solution: Gently heat the solution to evaporate some of the solvent, then allow it to cool slowly.

    • Change Solvent System: Consider using a different solvent or a mixture of solvents. A common technique is to dissolve the compound in a good solvent (e.g., methanol or ethyl acetate) and then slowly add a poor solvent (e.g., hexanes or water) until the solution becomes slightly turbid, then allow it to cool.

Problem: The compound "oils out" instead of forming crystals during recrystallization.

  • Possible Cause: This often occurs due to the presence of significant impurities or if the solution is cooled too rapidly.

  • Solution:

    • Re-dissolve and Cool Slowly: Reheat the solution until the oil dissolves completely (you may need to add a small amount of additional solvent). Then, allow the solution to cool very slowly. Insulating the flask can help.

    • Preliminary Purification: If oiling out persists, consider a preliminary purification step like column chromatography to remove the bulk of the impurities before attempting recrystallization.

Column Chromatography Issues

Problem: My this compound is not separating well from impurities on the silica gel column.

  • Possible Cause: The solvent system (mobile phase) may not have the optimal polarity.

  • Solution:

    • Optimize the Solvent System: Use TLC to test different solvent systems. A good separation on TLC will generally translate to a good separation on the column. For polar compounds like tetrazoles, a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is often effective.

    • Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the chromatography. This can help to first elute less polar impurities (like 4-cyanobenzaldehyde) and then the more polar product.

Problem: The this compound is sticking to the silica gel and won't elute.

  • Possible Cause: Tetrazoles can be quite polar and may interact strongly with the acidic silica gel.

  • Solution:

    • Increase Solvent Polarity: Gradually increase the polarity of your mobile phase. Adding a small amount of a very polar solvent like methanol (1-5%) to your eluent can help to elute highly polar compounds.

    • Use a Different Stationary Phase: If the compound is still not eluting, consider using a different stationary phase, such as alumina (neutral or basic), which may have different adsorption properties.

Data Presentation

The following table summarizes the common impurities and the effectiveness of different purification methods for their removal.

ImpurityTypical Purification MethodExpected OutcomePurity Assessment Method
4-CyanobenzaldehydeColumn Chromatography, RecrystallizationEffective removal due to polarity difference.TLC, HPLC, 1H NMR
Sodium AzideAqueous Workup/ExtractionEasily removed by washing with water.N/A (inorganic salt)
4-CarboxybenzaldehydeColumn Chromatography, Acid-Base ExtractionCan be removed by extraction with a basic aqueous solution. Separation by column chromatography is also effective.TLC, HPLC, 1H NMR
Residual DMFHigh Vacuum Drying, Aqueous ExtractionCan be removed by repeated washing with water during workup, followed by drying under high vacuum.1H NMR

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol is a general guideline and may need to be optimized based on the specific impurity profile of your sample.

  • Preparation of the Column:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

    • Pour the slurry into a chromatography column and allow the silica to pack under gravity or with gentle pressure.

    • Equilibrate the column by running the initial mobile phase through it.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Adsorb the sample onto a small amount of silica gel by evaporating the solvent.

    • Carefully add the dried, adsorbed sample to the top of the prepared column.

  • Elution:

    • Begin eluting the column with a mobile phase of low polarity (e.g., 10% ethyl acetate in hexanes). This will elute non-polar impurities like 4-cyanobenzaldehyde first.

    • Gradually increase the polarity of the mobile phase (e.g., to 30-50% ethyl acetate in hexanes, and then potentially adding 1-2% methanol).

    • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Isolation:

    • Combine the pure fractions containing this compound.

    • Remove the solvent using a rotary evaporator to obtain the purified product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • Choose a solvent or solvent system in which this compound is soluble at high temperatures but sparingly soluble at room temperature or below. A mixture of ethyl acetate and hexanes or methanol and water can be effective.

  • Dissolution:

    • Place the crude product in a flask and add a minimal amount of the hot solvent until it completely dissolves.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature.

    • If crystals do not form, you can place the flask in an ice bath or use the troubleshooting techniques mentioned above.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

    • Dry the crystals under vacuum to remove any residual solvent.

Visualizations

Purification_Troubleshooting_Workflow start Crude this compound tlc_analysis Perform TLC Analysis start->tlc_analysis multiple_spots Multiple Spots Observed? tlc_analysis->multiple_spots single_spot Single Major Spot multiple_spots->single_spot No impurity_identification Identify Impurities (e.g., starting material, byproducts) multiple_spots->impurity_identification Yes recrystallization Recrystallization single_spot->recrystallization column_chromatography Column Chromatography re_evaluate Re-evaluate Purity by TLC/HPLC/NMR column_chromatography->re_evaluate pure_product Pure Product (>98%) recrystallization->pure_product aqueous_workup Aqueous Workup (to remove polar impurities like NaN3) impurity_identification->aqueous_workup extraction Acid-Base Extraction (if acidic/basic impurities are present) aqueous_workup->extraction extraction->column_chromatography re_evaluate->multiple_spots

Caption: A troubleshooting workflow for the purification of this compound.

Impurity_Removal_Strategy crude_product Crude Product This compound 4-Cyanobenzaldehyde Sodium Azide 4-Carboxybenzaldehyde DMF aqueous_wash Aqueous Wash Removes: Sodium Azide, DMF crude_product->aqueous_wash column_chromatography Column Chromatography Separates based on polarity Removes: 4-Cyanobenzaldehyde, 4-Carboxybenzaldehyde aqueous_wash->column_chromatography pure_product {Pure Product | this compound} column_chromatography->pure_product

References

Technical Support Center: Synthesis of 5-Phenyl-1H-tetrazole from Benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the formation of the tetrazole ring from benzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction pathway for the formation of 5-phenyl-1H-tetrazole from benzaldehyde in a one-pot synthesis?

The most common method is a one-pot, three-component reaction involving benzaldehyde, an azide source (typically sodium azide, NaN₃), and hydroxylamine hydrochloride (NH₂OH·HCl). The reaction proceeds through three main steps:

  • Oxime Formation: Benzaldehyde reacts with hydroxylamine to form benzaldehyde oxime.

  • Dehydration to Nitrile: The benzaldehyde oxime is dehydrated in situ to form benzonitrile.

  • [3+2] Cycloaddition: The benzonitrile then undergoes a [3+2] cycloaddition reaction with the azide to form the 5-phenyl-1H-tetrazole ring.

Q2: My reaction is showing low to no conversion of the starting material. What are the common causes?

Low conversion can be attributed to several factors:

  • Insufficient Temperature: The reaction, particularly the cycloaddition step, often requires elevated temperatures (typically 100-120 °C) to proceed at a reasonable rate.

  • Catalyst Inactivity: Many protocols utilize a catalyst (e.g., copper or zinc salts) to facilitate the reaction. Ensure your catalyst is active and used in the correct loading.

  • Moisture: While some protocols use aqueous media, excessive moisture in anhydrous reactions can hinder the dehydration of the oxime and other steps.

  • Purity of Reagents: Ensure that the benzaldehyde, sodium azide, and other reagents are of sufficient purity.

Q3: I am observing multiple spots on my TLC analysis of the crude product. What are these impurities?

Besides the desired 5-phenyl-1H-tetrazole and unreacted benzaldehyde, common impurities include:

  • Benzaldehyde oxime: The intermediate in the reaction. Its presence indicates incomplete dehydration to the nitrile.

  • Benzamide: This is a common side product formed via the Beckmann rearrangement of benzaldehyde oxime.

  • Unreacted benzonitrile: If the final cycloaddition step is incomplete, you may have residual benzonitrile.

Q4: How can I minimize the formation of benzamide?

The formation of benzamide occurs through the Beckmann rearrangement of the benzaldehyde oxime intermediate. To minimize this side reaction:

  • Control the Temperature: High temperatures can favor the rearrangement. Follow the recommended temperature profile for your specific protocol.

  • Choice of Catalyst and Solvent: Certain Lewis acids and solvents can promote the Beckmann rearrangement. Refer to optimized protocols that have been shown to minimize this byproduct. For instance, systems utilizing zinc salts in water are known to be effective for the cycloaddition of nitriles to tetrazoles and may reduce the likelihood of this side reaction.

Q5: What are the critical safety precautions when working with azides?

  • Toxicity: Sodium azide is highly toxic. Handle it with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood.

  • Explosion Hazard: Avoid contact of sodium azide with heavy metals (e.g., lead, copper, mercury) and strong acids, as this can form highly explosive heavy metal azides or the toxic and explosive hydrazoic acid (HN₃).

  • Quenching: Any residual azide in the reaction mixture or on glassware should be carefully quenched, for example, with a solution of sodium nitrite.

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
Low or No Yield of Tetrazole 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Inactive or insufficient catalyst. 4. Steric hindrance from ortho-substituents on the benzaldehyde.1. Increase reaction time and monitor by TLC. 2. Ensure the reaction is heated to the temperature specified in the protocol (often 100-120 °C). 3. Use a fresh batch of catalyst at the recommended loading. 4. For sterically hindered substrates, a higher temperature or longer reaction time may be necessary.
Significant Amount of Unreacted Benzaldehyde 1. Incomplete formation of the benzaldehyde oxime intermediate. 2. Hydrolysis of the benzaldehyde oxime back to benzaldehyde.1. Ensure the stoichiometry of hydroxylamine hydrochloride is correct. 2. If using an aqueous system, ensure the pH is suitable for oxime formation and stability.
Benzaldehyde Oxime Detected in Product Incomplete dehydration of the oxime to benzonitrile.1. Increase the reaction temperature or time. 2. Ensure any dehydrating agent or catalyst system used is effective.
Benzamide is a Major Byproduct Beckmann rearrangement of the benzaldehyde oxime intermediate.1. Optimize the reaction temperature; excessively high temperatures may favor this side reaction. 2. Consider a different catalyst or solvent system that is less prone to promoting the Beckmann rearrangement.

Key Side Reactions and Their Mechanisms

The formation of 5-phenyl-1H-tetrazole from benzaldehyde is a multi-step process, and side reactions can occur at various stages. Understanding these can help in optimizing the reaction conditions.

Incomplete Conversions
  • Unreacted Benzaldehyde: The initial reaction between benzaldehyde and hydroxylamine to form the oxime may not go to completion.

  • Residual Benzaldehyde Oxime: The dehydration of the oxime to benzonitrile is a critical step. If this is slow or incomplete, the oxime will remain as an impurity.

Hydrolysis of Benzaldehyde Oxime

The benzaldehyde oxime intermediate can be susceptible to hydrolysis, especially in the presence of acid or base, which will regenerate the starting benzaldehyde.

Beckmann Rearrangement to Benzamide

This is one of the most significant side reactions. Under certain conditions, particularly with acid catalysis and heat, benzaldehyde oxime can rearrange to form benzamide.

Data on Reaction Yields

The yield of 5-phenyl-1H-tetrazole is highly dependent on the reaction conditions. The following table summarizes yields from various literature protocols.

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Cu(OAc)₂DMF1201289
(NH₄)₄Ce(SO₄)₄·2H₂ODMF1202.595
Zn(OAc)₂·2H₂OTolueneReflux5-1094
La(NO₃)₃·6H₂ODMFReflux-85-98

Experimental Protocol: One-Pot Synthesis of 5-Phenyl-1H-tetrazole

This protocol is a representative example optimized for high yield and minimal side products.

Materials:

  • Benzaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium azide (NaN₃)

  • Ceric ammonium sulfate dihydrate ((NH₄)₄Ce(SO₄)₄·2H₂O)

  • Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask, add benzaldehyde (1 mmol), hydroxylamine hydrochloride (2 mmol), sodium azide (2 mmol), and ceric ammonium sulfate dihydrate (0.2 mmol, 20 mol%).

  • Add DMF (5 mL) to the flask.

  • Heat the reaction mixture to 120 °C with stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2.5 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and acidify with dilute HCl to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain 5-phenyl-1H-tetrazole.

  • The product can be further purified by recrystallization if necessary.

Safety Note: This reaction should be performed in a well-ventilated fume hood. Handle sodium azide with extreme care to avoid contact with skin and to prevent the formation of explosive compounds.

Visualizations

Main Reaction Pathway

main_pathway benzaldehyde Benzaldehyde oxime Benzaldehyde Oxime benzaldehyde->oxime + NH₂OH·HCl hydroxylamine NH₂OH·HCl hydroxylamine->oxime benzonitrile Benzonitrile oxime->benzonitrile - H₂O tetrazole 5-Phenyl-1H-tetrazole benzonitrile->tetrazole + NaN₃ [3+2] Cycloaddition azide NaN₃ azide->tetrazole

Caption: Main reaction pathway for the synthesis of 5-phenyl-1H-tetrazole.

Beckmann Rearrangement Side Reaction

beckmann_rearrangement oxime Benzaldehyde Oxime intermediate Protonated Intermediate oxime->intermediate H⁺ (Acid Catalyst) benzamide Benzamide (Side Product) intermediate->benzamide Rearrangement

Caption: Mechanism of the Beckmann rearrangement side reaction.

Troubleshooting Workflow

troubleshooting_workflow start Low Yield or Impure Product check_completion Is the reaction complete (TLC)? start->check_completion no_completion No check_completion->no_completion No yes_completion Yes check_completion->yes_completion Yes increase_time_temp Increase reaction time/temperature no_completion->increase_time_temp check_reagents Check reagent purity and catalyst activity no_completion->check_reagents analyze_impurities Analyze impurities (TLC, NMR) yes_completion->analyze_impurities increase_time_temp->check_completion check_reagents->check_completion unreacted_sm Unreacted Benzaldehyde? analyze_impurities->unreacted_sm oxime_present Benzaldehyde Oxime present? unreacted_sm->oxime_present No optimize_oxime_formation Optimize oxime formation (stoichiometry, pH) unreacted_sm->optimize_oxime_formation Yes benzamide_present Benzamide present? oxime_present->benzamide_present No optimize_dehydration Optimize dehydration step (temp./time) oxime_present->optimize_dehydration Yes optimize_rearrangement Adjust temp./catalyst to minimize rearrangement benzamide_present->optimize_rearrangement Yes end Purify Product benzamide_present->end No optimize_oxime_formation->end optimize_dehydration->end optimize_rearrangement->end

Caption: A logical workflow for troubleshooting common issues.

Optimization of solvent and temperature for Passerini-tetrazole reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the optimization of the Passerini-tetrazole reaction, with a specific focus on solvent and temperature.

Troubleshooting Guide

This guide addresses common issues encountered during the Passerini-tetrazole reaction.

Issue 1: Low or No Product Yield

Possible Causes and Solutions:

  • Inappropriate Solvent System: The choice of solvent has a significant impact on the reaction yield. Aprotic solvents are often preferred for the classic Passerini reaction to facilitate a cyclic transition state.[1] However, for the tetrazole variant, polar and even aqueous systems have proven effective.

    • Recommendation: Screen a variety of solvents. A mixture of methanol and water (1:1) has been shown to be highly effective, particularly when combined with sonication.[2][3][4][5] In some cases, a biphasic system of toluene and water (9:1) can provide quantitative yields.[6][7] Refer to the solvent screening data in Table 1 for a comparison of different solvent systems.

  • Suboptimal Temperature: The reaction may require heating or, in some cases, sonication, which provides localized energy input.

    • Recommendation: If the reaction is sluggish at room temperature, consider gentle heating (e.g., 60°C).[6] However, be aware that higher temperatures can sometimes lead to reduced yields.[6][7] Sonication has been demonstrated to significantly accelerate the reaction and improve yields, often at room temperature.[2][3][4][5][8]

  • Formation of Side Products: The formation of byproducts such as TMS-ethers or 1-benzyl-1H-tetrazole can reduce the yield of the desired product.[2][3][6][7]

    • Recommendation: The choice of solvent can influence the formation of side products. For instance, using a methanol/water solvent system under sonication was found to minimize the formation of TMS-ether side products.[2][3]

  • Challenging Substrates: Some substrates, like paraformaldehyde, can be particularly difficult to work with in multicomponent reactions.[6][7][8]

    • Recommendation: For challenging aldehydes, a thorough optimization of the solvent system is crucial. A toluene/water (9:1) mixture was found to be effective for the reaction with paraformaldehyde.[6][7]

Issue 2: Slow Reaction Rate

Possible Causes and Solutions:

  • Insufficient Activation Energy: The reaction may not have enough energy to proceed at a reasonable rate at room temperature.

    • Recommendation: The use of sonication is a highly effective method to accelerate the Passerini-tetrazole reaction, often reducing reaction times from hours to a few hours or even minutes.[2][3][4][5][8] Microwave irradiation can also be explored to reduce reaction times, though optimization is necessary to avoid decomposition.[6]

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for optimizing the Passerini-tetrazole reaction?

A1: Based on published data, a 1:1 mixture of methanol and water is an excellent starting point, especially when coupled with sonication, as it has been shown to provide high to quantitative yields for a variety of substrates.[2][3][4][5][8] Alternatively, for certain challenging substrates, a biphasic toluene/water (9:1) system has proven to be very effective.[6][7]

Q2: How does temperature affect the yield of the Passerini-tetrazole reaction?

A2: The effect of temperature is substrate and solvent-dependent. While some reactions benefit from moderate heating (e.g., 60°C), higher temperatures can sometimes lead to decreased yields.[6][7] It is recommended to start at room temperature and then explore elevated temperatures if the reaction does not proceed. Sonication is a powerful alternative to conventional heating for accelerating the reaction.[2][3]

Q3: Are there any additives that can improve the reaction?

A3: While some Passerini reactions benefit from Lewis acid catalysis, many modern protocols for the Passerini-tetrazole reaction are catalyst-free.[2][3][9] The use of fluoride ion sources like TBAF has been investigated but was not found to be consistently beneficial.[2][3] The focus should primarily be on optimizing the solvent and energy input (conventional heating or sonication).

Q4: My aldehyde is not very reactive. What conditions should I try?

A4: For less reactive aldehydes, such as some aromatic or heteroaromatic aldehydes, using a more forcing, yet optimized, set of conditions is recommended.[10] A sonication-assisted reaction in a methanol/water (1:1) mixture would be a primary choice.[2][3] If that fails, screening other solvent systems, including the toluene/water (9:1) biphasic mixture, is advised.[6][7]

Data Presentation

Table 1: Optimization of Reaction Conditions for the Passerini-Tetrazole Reaction

EntrySolventConditions/TemperatureTimeYield (%)Reference
1MeOH/H₂O (9:1)Room Temperature3 days0[6][7]
2DMFRoom Temperature3 days0[6][7]
3DCMMicrowave60 °C<5[6][7]
4WaterRoom Temperature-52[6][7]
5MeOH/H₂O (1:1)Room Temperature12 h64[3]
6MeOH/H₂O (1:1) Sonication 2 h 97 [3]
7Toluene/H₂O (9:1)Room Temperature60 min90[6][7]
8DCMSonication2 h34[3]
9WaterSonication2 h71[3]
10NeatSonication3 h31[3]
11Acetonitrile--Inefficient[11]
12THF--Inefficient[11]
13Ethanol--Inefficient[11]
14Toluene--51[11]
15DCM--82[11]
16Methanol--75[11]

Note: Yields are for specific model reactions as reported in the cited literature and may vary depending on the substrates used.

Experimental Protocols

General Protocol for Sonication-Assisted Passerini-Tetrazole Reaction

This protocol is based on the highly efficient method described by Domling and coworkers (2016).[2][3]

  • Reactant Preparation: In a suitable reaction vessel, combine the aldehyde (1 mmol), isocyanide (1 mmol), and trimethylsilyl azide (TMSN₃) (1 mmol).

  • Solvent Addition: Add a 1:1 mixture of methanol and water (e.g., 2 mL).

  • Sonication: Place the reaction vessel in an ultrasonic cleaning bath.

  • Reaction Monitoring: Sonicate the mixture at room temperature for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, the product can often be isolated by simple filtration if it precipitates. If the product is soluble, the solvent can be removed under reduced pressure, and the residue purified by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Conditions cluster_monitoring 3. Monitoring cluster_workup 4. Work-up & Purification reactants Combine Aldehyde, Isocyanide, and TMSN3 solvent Add Solvent System (e.g., MeOH/H2O 1:1) reactants->solvent energy Apply Energy (e.g., Sonication at RT) solvent->energy monitor Monitor by TLC/LC-MS energy->monitor workup Product Isolation (Filtration or Extraction) monitor->workup purification Purification (Column Chromatography) workup->purification

Caption: General experimental workflow for the Passerini-tetrazole reaction.

troubleshooting_workflow start Low or No Yield check_solvent Is the solvent system optimized? (e.g., MeOH/H2O, Toluene/H2O) start->check_solvent check_temp Is the temperature/energy input optimal? check_solvent->check_temp Yes solution_solvent Screen different solvents. Try MeOH/H2O (1:1) with sonication. check_solvent->solution_solvent No check_side_products Are side products observed? check_temp->check_side_products Yes solution_temp Try sonication at room temperature. Alternatively, gently heat (e.g., 60°C). check_temp->solution_temp No solution_side_products Change solvent system to minimize byproduct formation. check_side_products->solution_side_products Yes

Caption: Troubleshooting decision tree for low yield in the Passerini-tetrazole reaction.

References

Troubleshooting low conversion rates in Ugi reactions with tetrazole aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers experiencing low conversion rates in Ugi reactions involving tetrazole aldehydes. The information is tailored for scientists and professionals in drug development and chemical research.

Frequently Asked Questions (FAQs)

Q1: I am observing very low to no conversion in my Ugi reaction with a tetrazole aldehyde. What are the most common initial checks I should perform?

A1: When facing low or no conversion in an Ugi reaction with a tetrazole aldehyde, start by verifying the quality and purity of your starting materials. Tetrazole-containing compounds can sometimes be challenging substrates.

  • Reagent Purity: Ensure the aldehyde, amine, isocyanide, and acid components are pure and dry. Impurities can inhibit the reaction.

  • Solvent Quality: Use anhydrous solvents. Methanol and 2,2,2-trifluoroethanol (TFE) are commonly used, but their quality is crucial.[1]

  • Reaction Setup: Ensure your reaction is set up under an inert atmosphere (e.g., nitrogen or argon) if any of your reagents are sensitive to air or moisture.

A general troubleshooting workflow to approach this issue is outlined below.

G cluster_optimization Optimization Strategies start Low/No Conversion Observed reagent_check Verify Reagent Purity & Stoichiometry start->reagent_check solvent_check Check Solvent Quality (Anhydrous) reagent_check->solvent_check conditions_check Review Reaction Conditions (Temp, Time, Atmosphere) solvent_check->conditions_check workup_check Analyze Work-up Procedure for Product Loss conditions_check->workup_check concentration Vary Reagent Concentration workup_check->concentration If all checks pass solvent_screen Screen Different Solvents concentration->solvent_screen temp_screen Optimize Reaction Temperature solvent_screen->temp_screen catalyst Consider Lewis Acid Catalyst (e.g., ZnCl2) temp_screen->catalyst success Improved Conversion catalyst->success If successful failure Persistent Low Conversion (Consult Further) catalyst->failure If unsuccessful

Caption: Initial troubleshooting workflow for low Ugi reaction conversion.

Q2: My tetrazole aldehyde seems to be unreactive. Are there specific reaction conditions that are better suited for these substrates?

A2: Yes, the electronic properties of the tetrazole ring can influence the reactivity of the aldehyde. Standard room temperature conditions may not be sufficient.

  • Elevated Temperatures: Consider increasing the reaction temperature. Microwave irradiation has been shown to be effective in driving Ugi reactions to completion, especially with challenging substrates.[2]

  • Solvent Choice: While methanol is a common solvent for Ugi reactions, other solvents like 2,2,2-trifluoroethanol (TFE) can enhance the reaction rate due to their ability to stabilize charged intermediates.[1][2] In some cases, biphasic solvent systems like toluene/water have proven beneficial.[3]

  • Lewis Acid Catalysis: The addition of a Lewis acid, such as zinc chloride (ZnCl₂), can activate the aldehyde and facilitate the formation of the iminium intermediate, which is a key step in the Ugi reaction mechanism.[4][5]

The general mechanism of the Ugi reaction is depicted below, highlighting the key intermediates.

Ugi_Mechanism Aldehyde Tetrazole-CHO Imine Imine Intermediate Aldehyde->Imine Amine R1-NH2 Amine->Imine Isocyanide R2-NC Nitrile_Ion Nitrilium Ion Intermediate Isocyanide->Nitrile_Ion Acid R3-COOH Acid->Nitrile_Ion + H+ Imine->Nitrile_Ion Adduct alpha-Adduct Nitrile_Ion->Adduct Product Ugi Product Adduct->Product Mumm Rearrangement Competing_Pathways cluster_ugi Ugi Pathway cluster_passerini Passerini Pathway (if H2O present) start Starting Materials (Aldehyde, Amine, Isocyanide, Acid) ugi_product Desired Ugi Product start->ugi_product Primary Amine passerini_product Passerini Byproduct start->passerini_product Trace Water

References

Technical Support Center: Purification of Crude 4-(1H-Tetrazol-5-yl)Benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 4-(1H-Tetrazol-5-yl)Benzaldehyde.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Recrystallization Issues

Problem Possible Cause Suggested Solution
Failure to crystallize upon cooling. The compound may be too soluble in the chosen solvent, or the solution may be too dilute.- Try to induce crystallization by scratching the inside of the flask with a glass rod. - Add a seed crystal of pure product, if available. - Concentrate the solution by evaporating some of the solvent and allow it to cool again. - Cool the solution to a lower temperature using an ice-salt or dry ice-acetone bath.
"Oiling out" instead of forming crystals. The compound has separated from the solution as a liquid instead of a solid. This can be due to the presence of impurities or cooling the solution too rapidly.- Reheat the solution to redissolve the oil, adding a small amount of additional solvent if necessary. - Allow the solution to cool down much more slowly. Insulating the flask can help. - Consider pre-purification by column chromatography to remove impurities that may be lowering the melting point.
Low recovery of the purified product. The compound may be partially soluble in the cold recrystallization solvent.- Minimize the amount of solvent used to dissolve the crude product. - Ensure the solution is fully cooled before filtering to maximize precipitation. - Wash the collected crystals with a minimal amount of ice-cold solvent.

Column Chromatography Issues

Problem Possible Cause Suggested Solution
The compound is not moving down the column. The solvent system is not polar enough to elute the compound. This compound is a polar compound.- Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. - A small amount of a more polar solvent like methanol can be added to the eluent system.
Poor separation of the desired compound from impurities. The chosen solvent system has poor selectivity for the compound and impurities.- Perform thin-layer chromatography (TLC) with various solvent systems to find an optimal one that gives good separation between the product and impurities. - Consider using a different stationary phase if silica gel is not providing adequate separation.
The compound is streaking on the column. The compound may be too soluble in the mobile phase, or the column may be overloaded. The acidic nature of the tetrazole ring can also sometimes cause streaking on silica gel.- Reduce the amount of crude material loaded onto the column. - Try a less polar solvent system to reduce the compound's mobility. - Adding a small amount of a weak acid (like acetic acid) to the mobile phase can sometimes improve the peak shape for acidic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials such as 4-cyanobenzaldehyde, residual sodium azide (which is highly toxic and explosive), and side products from the tetrazole formation reaction. Depending on the synthetic route, other byproducts may also be present.

Q2: What is a good starting solvent for the recrystallization of this compound?

A2: Based on its polarity, good starting solvents for recrystallization would be polar organic solvents.[1] You could start by trying solvents such as ethanol, methanol, or acetonitrile, or a mixture of a polar solvent with a less polar co-solvent like ethyl acetate or water. For a related compound, 4-[4-(1H-Tetrazol-5-yl)phenoxy]benzaldehyde, dissolving in methanol and allowing for slow evaporation yielded colorless crystals.[2]

Q3: What is a suitable mobile phase for column chromatography of this compound on silica gel?

A3: A gradient of petroleum ether and ethyl acetate has been used for the purification of a similar compound, 4-[4-(1H-Tetrazol-5-yl)phenoxy]benzaldehyde.[2] For this compound, a mobile phase of ethyl acetate/hexane is a good starting point, with the polarity being adjusted based on TLC analysis.

Q4: How can I confirm the purity of my final product?

A4: The purity of the final product can be assessed using techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and by measuring its melting point. Spectroscopic methods like ¹H NMR, ¹³C NMR, and Mass Spectrometry can be used to confirm the structure and identify any remaining impurities.

Data Presentation

CompoundPurification MethodSolvent SystemPurity AchievedReference
4-[4-(1H-Tetrazol-5-yl)phenoxy]benzaldehydeColumn ChromatographyGradient of petroleum ether and ethyl acetateHigh (suitable for single crystal X-ray analysis)[2]
1-(1-Benzyl-1H-tetrazol-5-yl)propa-1,2-dieneFlash Column Chromatography & RecrystallizationEthyl acetate/hexane (1:2)High (suitable for NMR and HRMS)[3]

Experimental Protocols

1. General Recrystallization Protocol

This is a general procedure that should be optimized for this compound.

  • Dissolution: In a suitable flask, add the crude this compound. While stirring, add a minimal amount of a hot recrystallization solvent (e.g., ethanol, methanol, or acetonitrile) until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling: Allow the solution to cool slowly to room temperature. The formation of crystals should be observed. For better yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.

2. General Column Chromatography Protocol

This is a general procedure that should be optimized based on TLC analysis.

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., a mixture of hexane and ethyl acetate).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica gel to pack under gravity or with gentle pressure. Let the excess solvent drain until it is level with the top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of a suitable solvent (the mobile phase is ideal if the compound is soluble enough) and carefully load it onto the top of the silica gel.

  • Elution: Add the mobile phase to the top of the column and begin collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) to elute the desired compound.

  • Fraction Analysis: Monitor the collected fractions using TLC to identify which fractions contain the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

experimental_workflow cluster_purification Purification Workflow crude_product Crude this compound dissolution Dissolution in Minimal Hot Solvent crude_product->dissolution filtration Hot Gravity Filtration (Optional) dissolution->filtration crystallization Slow Cooling & Crystallization filtration->crystallization collection Vacuum Filtration & Washing crystallization->collection drying Drying collection->drying pure_product Pure Product drying->pure_product

Caption: A typical experimental workflow for the purification of this compound by recrystallization.

troubleshooting_logic start Recrystallization Attempt oiling_out Product 'Oils Out'? start->oiling_out no_crystals No Crystals Form? oiling_out->no_crystals No reheat_cool_slowly Reheat and Cool Slowly oiling_out->reheat_cool_slowly Yes success Successful Crystallization no_crystals->success No induce_crystallization Induce Crystallization (Scratch/Seed) no_crystals->induce_crystallization Yes pre_purify Pre-purify by Chromatography reheat_cool_slowly->pre_purify concentrate_solution Concentrate Solution induce_crystallization->concentrate_solution

Caption: A troubleshooting decision tree for common recrystallization problems.

References

Preventing side product formation in the synthesis of 4-(1H-Tetrazol-5-yl)Benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(1H-Tetrazol-5-yl)Benzaldehyde. Our aim is to help you prevent the formation of side products and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and well-established method is the [3+2] cycloaddition reaction between 4-cyanobenzaldehyde and an azide source, typically sodium azide (NaN₃).[1][2] This reaction is often facilitated by a Lewis or Brønsted acid catalyst and may require elevated temperatures to proceed efficiently.[3][4]

Q2: What are the primary side products I should be aware of during this synthesis?

A2: The primary concerns regarding side product formation include:

  • Unreacted Starting Material: Incomplete conversion of 4-cyanobenzaldehyde is a common issue, leading to its presence in the final product mixture.

  • Schmidt Reaction Products: Under acidic conditions, the azide can react with the aldehyde functional group of either the starting material or the product, leading to the formation of an amine or formamide derivative with the loss of nitrogen gas.[4]

  • Hydrolysis Products: Depending on the reaction conditions (e.g., presence of strong acid or base and water), the nitrile group of 4-cyanobenzaldehyde can be hydrolyzed to 4-formylbenzamide or 4-formylbenzoic acid.

Q3: Can the tetrazole ring exist in different isomeric forms?

A3: Yes, 5-substituted tetrazoles can exist as 1H and 2H tautomers. In solution, the 1H tautomer of this compound is generally the predominant form.[5][6] While not a side product of the reaction, the presence of tautomers is an inherent characteristic of the molecule.

Q4: Are there significant safety concerns with this reaction?

A4: Yes, sodium azide is highly toxic and potentially explosive, especially when heated or in the presence of acids, which can generate highly toxic and explosive hydrazoic acid (HN₃).[7][8] Reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment. Avoid using chlorinated solvents like dichloromethane, as they can form explosive diazidomethane.[9]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low product yield and significant unreacted 4-cyanobenzaldehyde 1. Insufficient reaction time or temperature.2. Inactive catalyst or insufficient catalyst loading.3. Poor quality of reagents or solvent.1. Increase reaction time and/or temperature. Monitor reaction progress by TLC or LC-MS.2. Use a fresh, active catalyst such as zinc chloride or silica sulfuric acid.[4][10] Optimize catalyst loading.3. Ensure reagents are pure and the solvent is anhydrous (if required by the protocol).
Presence of a side product with a lower polarity than the desired product This could be a product of the Schmidt reaction where the aldehyde has been converted to a nitrile or amine.[4]1. Avoid strongly acidic conditions if possible. Use a milder Lewis acid catalyst like ZnCl₂.2. Control the reaction temperature to minimize side reactions.
Presence of an acidic impurity Hydrolysis of the nitrile group in the starting material to form 4-formylbenzoic acid.1. Ensure anhydrous reaction conditions.2. If using acidic conditions, employ a non-aqueous workup if possible.
Difficulty in isolating the product The product may remain in solution as a salt.The tetrazole product is acidic and will form a salt in the presence of a base. Acidify the reaction mixture with an acid like dilute HCl to a pH of ~2-3 to precipitate the product, which can then be isolated by filtration.[3]

Experimental Protocols

Key Experiment: Synthesis of this compound using Zinc Chloride Catalyst

This protocol is based on the widely cited Sharpless conditions for the synthesis of 5-substituted-1H-tetrazoles, which offers a greener alternative to traditional methods.[4]

Materials:

  • 4-cyanobenzaldehyde

  • Sodium azide (NaN₃)

  • Zinc chloride (ZnCl₂), anhydrous

  • Water (deionized)

  • Hydrochloric acid (HCl), 2M

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-cyanobenzaldehyde (1.0 eq), sodium azide (1.5 eq), and zinc chloride (0.5 eq).

  • Add deionized water to the flask (concentration of 4-cyanobenzaldehyde at ~0.5 M).

  • Heat the reaction mixture to reflux (approximately 100 °C) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Acidify the reaction mixture to a pH of approximately 2-3 by the slow addition of 2M HCl. This will precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • For further purification, the crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water) or purified by column chromatography on silica gel.

Visualizations

Experimental Workflow

experimental_workflow reagents 1. Reagents (4-cyanobenzaldehyde, NaN3, ZnCl2, Water) reaction 2. Reaction (Reflux, 12-24h) reagents->reaction workup 3. Workup (Cooling, Acidification with HCl) reaction->workup isolation 4. Isolation (Filtration) workup->isolation purification 5. Purification (Recrystallization) isolation->purification product Final Product: This compound purification->product troubleshooting_low_yield start Low Yield of This compound check_sm Check for unreacted 4-cyanobenzaldehyde (TLC/LC-MS) start->check_sm sm_present Starting Material Present check_sm->sm_present increase_time_temp Increase reaction time/temperature sm_present->increase_time_temp Yes no_sm Minimal Starting Material sm_present->no_sm No check_catalyst Check catalyst activity/loading increase_time_temp->check_catalyst check_reagents Verify reagent/solvent quality check_catalyst->check_reagents check_side_products Analyze for side products (e.g., Schmidt, Hydrolysis) no_sm->check_side_products optimize_conditions Optimize reaction conditions (milder catalyst, anhydrous) check_side_products->optimize_conditions

References

Technical Support Center: Synthesis of 4-(1H-Tetrazol-5-yl)Benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to catalyst deactivation during the synthesis of 4-(1H-Tetrazol-5-yl)Benzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the common catalysts used for the synthesis of this compound from 4-cyanobenzaldehyde and an azide source?

A1: The most frequently employed catalysts for the [3+2] cycloaddition reaction between 4-cyanobenzaldehyde and an azide source (e.g., sodium azide) are Lewis acids. Commonly used catalysts include zinc salts (such as zinc chloride, ZnCl₂), organotin compounds (like dibutyltin oxide, DBTO), and aluminum chloride (AlCl₃). These catalysts activate the nitrile group, facilitating the nucleophilic attack by the azide.

Q2: What are the primary indicators of catalyst deactivation in my reaction?

A2: Several signs can point towards catalyst deactivation:

  • Decreased Reaction Rate: The time required to achieve a satisfactory conversion of the starting material increases significantly compared to previous successful batches.

  • Lower Yield: The final isolated yield of this compound is noticeably lower than expected under standard reaction conditions.

  • Incomplete Conversion: Even with extended reaction times, a significant amount of the starting 4-cyanobenzaldehyde remains unreacted, as observed by TLC or HPLC analysis.

  • Increased Byproduct Formation: A noticeable increase in the formation of side products may occur as the desired catalytic pathway becomes less efficient.

Q3: Can the tetrazole product itself cause catalyst deactivation?

A3: Yes, this is a common cause of product inhibition. The nitrogen atoms in the tetrazole ring can act as strong ligands, coordinating with the Lewis acidic metal center of the catalyst. This coordination can block the active site, preventing it from activating new nitrile molecules and thus leading to a slowdown or complete halt of the reaction.

Q4: Are there any known impurities in the reactants that can poison the catalyst?

A4: Yes, impurities in the reactants or solvent can act as catalyst poisons.

  • Water: Moisture can hydrolyze certain Lewis acid catalysts, such as AlCl₃, rendering them inactive. It can also react with the azide source.

  • Other Nucleophiles: Any nucleophilic impurities in the 4-cyanobenzaldehyde or solvent can compete with the azide for coordination to the catalyst's active site, leading to inhibition.

  • Heavy Metals: Trace amounts of other metals can interfere with the catalytic cycle of the desired catalyst.

Troubleshooting Guide: Catalyst Deactivation

Issue 1: Gradual Decrease in Reaction Rate and Yield Over Several Batches

This issue often points to a gradual poisoning of the catalyst or a change in the reaction conditions.

Potential Cause Troubleshooting Step Expected Outcome
Moisture in Reactants/Solvent Dry the solvent (e.g., DMF, toluene) over molecular sieves. Ensure 4-cyanobenzaldehyde is thoroughly dried before use.Restoration of reaction rate and yield.
Product Inhibition Consider a fed-batch approach where the 4-cyanobenzaldehyde is added portion-wise to maintain a low concentration of the product relative to the catalyst.Improved overall conversion and yield by minimizing the inhibitory effect of the product.
Impure Reactants Purify the 4-cyanobenzaldehyde (e.g., by recrystallization). Use a high-purity grade of sodium azide.Consistent reaction performance across batches.
Issue 2: Sudden and Complete Loss of Catalytic Activity

A sudden drop in activity often indicates a significant contamination event or a critical error in the experimental setup.

Potential Cause Troubleshooting Step Expected Outcome
Gross Contamination Review the handling procedures for all reagents and solvents. Check for any potential sources of contamination in the glassware or reactor.Identification and elimination of the contamination source for future runs.
Incorrect Catalyst Loading Double-check the calculations and weighing of the catalyst. Ensure proper and complete transfer to the reaction vessel.The reaction proceeds as expected with the correct catalyst stoichiometry.
Thermal Degradation of Catalyst Verify the reaction temperature. Exceeding the thermal stability limit of the catalyst can lead to irreversible decomposition.Maintaining the correct temperature preserves catalyst activity.

Experimental Protocols

Protocol 1: Synthesis of this compound using Zinc Chloride
  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add 4-cyanobenzaldehyde (1.0 eq), sodium azide (1.5 eq), and anhydrous N,N-dimethylformamide (DMF).

  • Catalyst Addition: Under a nitrogen atmosphere, add zinc chloride (0.5 eq) to the stirred suspension.

  • Reaction: Heat the reaction mixture to 120-130 °C and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Carefully add dilute hydrochloric acid to adjust the pH to ~2, which will protonate the tetrazole and precipitate the product.

  • Isolation: Filter the precipitate, wash with cold water, and dry under vacuum to obtain the crude product.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Catalyst Deactivation and Troubleshooting Workflow

G cluster_observe Observation cluster_diagnose Diagnosis cluster_action Corrective Action cluster_verify Verification observe Decreased Reaction Rate / Yield check_params Check Reaction Parameters (Temp, Time, Stoichiometry) observe->check_params analyze_reactants Analyze Reactants for Impurities (Water, Nucleophiles) observe->analyze_reactants product_inhibition Consider Product Inhibition observe->product_inhibition adjust_params Adjust Parameters check_params->adjust_params purify Purify Reactants / Dry Solvent analyze_reactants->purify fed_batch Implement Fed-Batch Process product_inhibition->fed_batch run_test Perform Small-Scale Test Reaction adjust_params->run_test purify->run_test fed_batch->run_test success Performance Restored run_test->success Yes fail Issue Persists run_test->fail No fail->observe Re-evaluate G cluster_active Active Catalytic Cycle cluster_deactivation Deactivation Pathway catalyst Lewis Acid Catalyst (e.g., Zn²⁺) activated_complex Activated Nitrile-Catalyst Complex catalyst->activated_complex + Nitrile deactivated_complex Deactivated Product-Catalyst Complex (Inhibited) catalyst->deactivated_complex nitrile 4-Cyanobenzaldehyde nitrile->activated_complex azide Azide (N₃⁻) product This compound azide->product activated_complex->product + Azide product->catalyst Regenerates Catalyst product->deactivated_complex Strong Coordination

Analytical methods for detecting impurities in 4-(1H-Tetrazol-5-yl)Benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical methods used to detect impurities in 4-(1H-Tetrazol-5-yl)Benzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential impurities in synthesized this compound?

A1: Based on the common synthetic route from 4-formylbenzonitrile and an azide salt (e.g., sodium azide), the most likely impurities are:

  • 4-formylbenzonitrile: The unreacted starting material.

  • Residual azide: Although typically removed during the work-up, trace amounts may remain.

  • By-products from incomplete cyclization: The formation of the tetrazole ring is a critical step, and incomplete reactions can lead to various intermediates.

Q2: Which analytical technique is most suitable for analyzing impurities in this compound?

A2: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a UV detector is the most common and effective technique for separating and quantifying this compound and its potential organic impurities.[1] For identification purposes, coupling the HPLC system to a mass spectrometer (LC-MS) is highly recommended.

Q3: Can Gas Chromatography (GC) be used for the analysis?

A3: GC may be suitable for analyzing volatile impurities such as residual solvents or the starting material, 4-formylbenzonitrile. However, this compound itself has a higher boiling point and may require derivatization for GC analysis, making HPLC a more direct and versatile method for a comprehensive impurity profile.

Q4: What are the key spectroscopic features to identify this compound and its potential impurities?

A4:

  • ¹H NMR: The spectrum of this compound would show characteristic signals for the aldehyde proton (-CHO) and the aromatic protons. The tetrazole proton (N-H) may also be visible. Impurities like 4-formylbenzonitrile would lack the tetrazole proton signal and show a different aromatic splitting pattern.

  • FT-IR: Key vibrational bands for this compound include those for the aldehyde C=O stretch, aromatic C=C stretches, and N-H and C-N stretches associated with the tetrazole ring. The nitrile group (C≡N) stretch in the starting material would be absent in the pure product.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak of this compound. Fragmentation patterns of tetrazoles often involve the loss of nitrogen (N₂).[2][3]

Troubleshooting Guides

HPLC Analysis Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Poor peak shape (tailing or fronting) - Inappropriate mobile phase pH.- Column degradation.- Sample overload.- Adjust the mobile phase pH with a suitable acid (e.g., formic acid, acetic acid) to ensure proper ionization of the analyte and impurities.- Replace the HPLC column.- Reduce the sample concentration or injection volume.
Inconsistent retention times - Fluctuation in mobile phase composition.- Temperature variations.- Column equilibration issues.- Ensure the mobile phase is well-mixed and degassed.- Use a column oven to maintain a consistent temperature.- Allow sufficient time for the column to equilibrate with the mobile phase before analysis.
Ghost peaks - Contamination in the mobile phase or injector.- Carryover from previous injections.- Use high-purity solvents and freshly prepared mobile phase.- Implement a needle wash step in the autosampler method.- Inject a blank solvent run to identify the source of contamination.
Low signal intensity - Low sample concentration.- Incorrect detection wavelength.- Detector lamp issue.- Concentrate the sample if possible.- Determine the optimal UV detection wavelength by running a UV scan of the analyte.- Check the detector lamp's performance and replace if necessary.

Experimental Protocols

Recommended HPLC Method for Impurity Profiling

This method is a general guideline and may require optimization for specific instrumentation and impurity profiles.

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 10% B5-20 min: 10-90% B20-25 min: 90% B25-26 min: 90-10% B26-30 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve the sample in a mixture of water and acetonitrile (1:1 v/v) to a concentration of 1 mg/mL.

Data Presentation

Table 1: Expected Retention Times and UV Maxima
Compound Expected Retention Time (min) UV λmax (nm)
This compound~ 12.5254
4-Formylbenzonitrile~ 15.2250

Note: These are estimated values and will vary depending on the specific HPLC system and conditions.

Table 2: Mass Spectrometry Data for Identification
Compound Ionization Mode Expected [M+H]⁺ (m/z) Key Fragment Ions (m/z)
This compoundESI+175.0614147 (loss of N₂), 119 (loss of N₂ and CO)
4-FormylbenzonitrileESI+132.0498104 (loss of CO)

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Weigh Sample dissolve Dissolve in Diluent sample->dissolve filter Filter dissolve->filter hplc HPLC Separation filter->hplc uv UV Detection hplc->uv ms MS Identification hplc->ms integrate Peak Integration uv->integrate ms->integrate quantify Quantification integrate->quantify report Reporting quantify->report

Caption: Workflow for the analysis of impurities in this compound.

troubleshooting_logic cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues start Problem with HPLC Analysis peak_tailing Peak Tailing/Fronting start->peak_tailing rt_shift Retention Time Shift start->rt_shift check_ph Adjust Mobile Phase pH peak_tailing->check_ph Yes check_column Check Column Health peak_tailing->check_column No check_ph->check_column check_conc Reduce Sample Concentration check_column->check_conc check_mobile_phase Check Mobile Phase Prep rt_shift->check_mobile_phase Yes check_temp Ensure Stable Temperature rt_shift->check_temp No check_mobile_phase->check_temp check_equilibration Ensure Column Equilibration check_temp->check_equilibration

References

Validation & Comparative

A Comparative Guide to 4-(1H-Tetrazol-5-yl)Benzaldehyde and 4-formylbenzoic acid in Bioisosteric Replacement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the strategic bioisosteric replacement of functional groups is a cornerstone of lead optimization. This guide provides a detailed comparison of 4-(1H-tetrazol-5-yl)benzaldehyde and 4-formylbenzoic acid, two analogs that exemplify the classical bioisosteric switch of a carboxylic acid for a tetrazole. While direct comparative experimental data for these specific molecules is limited in publicly accessible literature, this guide synthesizes available data, predicted properties, and established principles of bioisosterism to offer a comprehensive overview for drug development professionals.

Physicochemical Properties: A Head-to-Head Comparison

The acidic proton is a key feature of both molecules. In 4-formylbenzoic acid, it is the carboxylic acid proton, while in this compound, it is the N-H proton of the tetrazole ring. The tetrazole analog is predicted to have a similar pKa to the carboxylic acid, a critical feature for mimicking its biological interactions.[1] Notably, tetrazoles are generally more lipophilic than their carboxylic acid counterparts, which can influence solubility, cell permeability, and pharmacokinetic profiles.

PropertyThis compound4-formylbenzoic acid
Molecular Formula C₈H₆N₄O[2]C₈H₆O₃[3]
Molecular Weight 174.16 g/mol [2]150.13 g/mol [3]
Physical State Solid[4]White to yellowish crystalline powder
Melting Point 182-184 °C[1]247 °C
pKa (Predicted) 3.78 ± 0.10[1]3.77
logP (Predicted) 1.301.49
Solubility Soluble in polar organic solvents[4]Slightly soluble in hot water; very soluble in alcohol, ether, and chloroform.[3] Soluble in DMF.

Predicted values are generated using computational models and should be experimentally verified.

Biological Activity and Metabolic Stability: General Principles and Expectations

The primary motivation for replacing a carboxylic acid with a tetrazole is often to enhance metabolic stability. Carboxylic acids are susceptible to Phase II conjugation reactions, particularly glucuronidation, which can lead to rapid clearance. The tetrazole moiety is generally more resistant to such metabolic transformations, potentially leading to an improved pharmacokinetic profile.[5]

Experimental Protocols for Comparative Analysis

To facilitate direct comparison, the following standard protocols are provided.

1. Determination of pKa by Potentiometric Titration

  • Objective: To experimentally determine the acid dissociation constant (pKa) of each compound.

  • Methodology:

    • Preparation: Prepare a 0.01 M solution of the test compound in a suitable co-solvent/water mixture (e.g., 50:50 methanol/water) to ensure solubility.

    • Titration: Titrate the solution with a standardized 0.01 M solution of sodium hydroxide (NaOH).

    • Measurement: Record the pH of the solution after each addition of NaOH using a calibrated pH meter.

    • Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at which half of the compound has been neutralized (the midpoint of the titration curve).

2. Determination of Lipophilicity (logP) by Shake-Flask Method

  • Objective: To determine the n-octanol/water partition coefficient (logP) as a measure of lipophilicity.

  • Methodology:

    • Preparation: Prepare a stock solution of the test compound in n-octanol. The n-octanol and water phases should be mutually saturated before the experiment.

    • Partitioning: Add a known volume of the n-octanol stock solution to a known volume of water in a separatory funnel.

    • Equilibration: Shake the funnel for a predetermined time (e.g., 1 hour) to allow for partitioning of the compound between the two phases.

    • Separation: Allow the phases to separate completely.

    • Quantification: Determine the concentration of the compound in both the n-octanol and water phases using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

    • Calculation: Calculate logP as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the water phase.

3. In Vitro Metabolic Stability Assessment using Liver Microsomes

  • Objective: To evaluate the susceptibility of the compounds to phase I metabolism.

  • Methodology:

    • Reaction Mixture: Prepare a reaction mixture containing liver microsomes (e.g., human, rat) in a suitable buffer (e.g., phosphate buffer, pH 7.4).

    • Incubation: Add the test compound to the reaction mixture and pre-incubate at 37°C.

    • Initiation: Initiate the metabolic reaction by adding a NADPH-regenerating system.

    • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction with a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

    • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression will give the rate of metabolism, from which the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) can be calculated.

4. Cytotoxicity Assessment by MTT Assay

  • Objective: To compare the cytotoxic effects of the compounds on a cancer cell line.

  • Methodology:

    • Cell Seeding: Seed a cancer cell line (e.g., HeLa, A549) in a 96-well plate at a predetermined density and allow the cells to adhere overnight.

    • Compound Treatment: Treat the cells with various concentrations of each test compound and a vehicle control.

    • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.[6]

    • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.[6]

    • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Visualizing the Concepts

Bioisosteric_Replacement cluster_0 4-formylbenzoic acid cluster_1 This compound A Carboxylic Acid (-COOH) B Tetrazole Ring (-CN4H) A->B Bioisosteric Replacement

Experimental_Workflow start Start: Synthesize/Acquire Compounds physchem Physicochemical Profiling (pKa, logP, Solubility) start->physchem metabolic In Vitro ADME (Metabolic Stability) start->metabolic activity In Vitro Biological Assay (e.g., Enzyme Inhibition, Cytotoxicity) start->activity data Data Analysis and Comparison physchem->data metabolic->data activity->data conclusion Conclusion: Select Lead Candidate data->conclusion

Signaling_Pathway Receptor Receptor Enzyme Enzyme Receptor->Enzyme Activates Product Product Enzyme->Product Substrate Substrate Substrate->Enzyme Response Cellular Response Product->Response Inhibitor 4-formylbenzoic acid OR This compound Inhibitor->Enzyme Inhibits

References

A Comparative Guide to the Synthesis of 5-Substituted Tetrazoles: Nitriles vs. Aldehydes as Starting Materials

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of 5-substituted tetrazoles is a critical process, given their significance as bioisosteres of carboxylic acids in medicinal chemistry. The choice of starting material—traditionally a nitrile or more recently an aldehyde—profoundly impacts the synthetic strategy, efficiency, and overall practicality of the process. This guide provides an objective, data-driven comparison of these two primary synthetic routes, complete with experimental protocols and quantitative data to inform laboratory practice.

Overview of Synthetic Pathways

The two principal pathways to 5-substituted tetrazoles diverge based on the starting material. The classical and most direct route involves the [3+2] cycloaddition of an azide source with a nitrile. In contrast, modern approaches have increasingly focused on one-pot multicomponent reactions (MCRs) starting from aldehydes, which are often more readily available and cost-effective. These aldehyde-based methods typically proceed through the in situ formation of a nitrile intermediate.

Synthetic_Routes_to_5_Substituted_Tetrazoles cluster_0 Nitrile Route cluster_1 Aldehyde Route Nitrile Nitrile (R-CN) Tetrazole_N 5-Substituted Tetrazole Nitrile->Tetrazole_N [3+2] Cycloaddition Azide_N Azide Source (e.g., NaN₃) Azide_N->Tetrazole_N Catalyst_N Catalyst (e.g., Zn(II), Lewis Acids) Catalyst_N->Tetrazole_N Aldehyde Aldehyde (R-CHO) Intermediate In situ Nitrile (R-CN) Aldehyde->Intermediate One-Pot Conversion Reagents_A Reagents (e.g., NH₂OH·HCl, NaN₃) Reagents_A->Intermediate Catalyst_A Catalyst (e.g., Cu(II), Bi(III)) Catalyst_A->Intermediate Tetrazole_A 5-Substituted Tetrazole Intermediate->Tetrazole_A [3+2] Cycloaddition Decision_Workflow Start Start: Synthesis of a 5-Substituted Tetrazole Nitrile_Available Is the corresponding nitrile readily available and cost-effective? Start->Nitrile_Available Aldehyde_Available Is the corresponding aldehyde readily available? Nitrile_Available->Aldehyde_Available No Nitrile_Route Select Nitrile Route: [3+2] Cycloaddition Nitrile_Available->Nitrile_Route Yes Aldehyde_Route Select Aldehyde Route: One-Pot Multicomponent Reaction Aldehyde_Available->Aldehyde_Route Yes Consider_Synthesis Consider synthesizing the nitrile from the aldehyde first. Aldehyde_Available->Consider_Synthesis No End Proceed with Synthesis Nitrile_Route->End Aldehyde_Route->End Consider_Synthesis->End

Comparative analysis of catalysts for tetrazole synthesis from aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts for Tetrazole Synthesis from Aldehydes

For researchers, scientists, and drug development professionals, the synthesis of tetrazoles from readily available aldehydes is a cornerstone of medicinal and materials chemistry. Tetrazoles serve as crucial bioisosteres for carboxylic acids, enhancing metabolic stability and lipophilicity in drug candidates.[1][2] The selection of an appropriate catalyst is paramount to achieving high yields, short reaction times, and sustainable practices. This guide provides a comparative analysis of various catalytic systems for the two primary aldehyde-based synthetic routes: the three-component synthesis of 5-substituted-1H-tetrazoles and the four-component Ugi-azide synthesis of 1,5-disubstituted-1H-tetrazoles.

Comparative Analysis of Catalytic Performance

The synthesis of tetrazoles from aldehydes can be broadly categorized into two pathways, each benefiting from specific types of catalysts.

  • Three-Component Synthesis of 5-Substituted-1H-Tetrazoles : This common route involves the reaction of an aldehyde, hydroxylamine hydrochloride, and an azide source (typically sodium azide). The reaction proceeds via an in-situ generated nitrile intermediate, which then undergoes a [3+2] cycloaddition with the azide. A diverse range of catalysts, including transition metal complexes and heterogeneous nanocatalysts, have been developed to facilitate this transformation efficiently.[1][3][4]

  • Four-Component Ugi-Azide Synthesis of 1,5-Disubstituted-1H-Tetrazoles : This powerful multicomponent reaction (MCR) combines an aldehyde, an amine, an isocyanide, and an azide source (often trimethylsilyl azide, TMSN₃).[5][6] The Ugi-azide reaction is highly valued for its ability to rapidly generate molecular complexity from simple starting materials in a single step.[5] While often performed without a catalyst, certain conditions and catalysts can improve yields and reaction times.[6]

The following tables summarize quantitative data from various studies, offering a direct comparison of catalyst performance for these two key synthetic methods.

Table 1: Performance of Catalysts in Three-Component Synthesis of 5-Substituted-1H-Tetrazoles
CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference Substrate
La(NO₃)₃·6H₂O10DMFReflux1-385-98Aromatic Aldehydes
Bi(OTf)₃5DMF12015-2860-87Aromatic Aldehydes
Cu/C Nanocatalyst5DMF1101.5-482-97Aromatic Aldehydes
CoFe₂O₄/[Cu₀.₆₃/Zn₀.₃₇-TMU-17-NH₂]0.26DMF802.595Benzaldehyde
Ru(II) Complex1DMF10012up to 96Aromatic Aldehydes
Ceric Ammonium Sulphate (CAS)20DMFReflux5-1258-74Aromatic Aldehydes
Zn(OAc)₂·2H₂O10TolueneReflux3-585-94Aromatic Aldehydes

Data sourced from references.[3][4][7] Conditions and yields are representative and may vary with the specific aldehyde substrate.

Table 2: Performance Data for Four-Component Ugi-Azide Synthesis of 1,5-Disubstituted-1H-Tetrazoles
Catalyst / ConditionsSolventTemperature (°C)Time (h)Yield (%)Notes
None (Ultrasound-Assisted)Solvent-FreeRoom Temp.0.539-55Green chemistry approach using aliphatic aldehydes.
NoneMethanol402492Standard conditions for Ugi-azide reaction.[3]
TTAB (10 mol%)WaterRoom Temp.12-2443-56Micellar catalysis approach.[6]
NoneMethanolRoom Temp.12-2455-66Comparison for micellar catalysis study.[6]
Anionic Co(III) Complex (1 mol%)Toluene-204860-98Asymmetric synthesis with high enantioselectivity.[8]

Data sourced from references.[1][3][6][8] The Ugi-azide reaction is often substrate-dependent and may proceed efficiently without a dedicated catalyst.

Reaction Pathways and Experimental Workflow

Visualizing the reaction pathways and experimental steps is crucial for understanding and implementing these synthetic methods.

Reaction Pathways

The diagram below illustrates the two primary catalytic pathways for synthesizing tetrazoles from aldehydes. The top path shows the three-component reaction proceeding through an oxime and nitrile intermediate to form a 5-substituted tetrazole. The bottom path details the Ugi-azide four-component reaction, which forms a 1,5-disubstituted tetrazole via an α-adduct intermediate.

G Pathways for Tetrazole Synthesis from Aldehydes cluster_1 Three-Component Reaction cluster_2 Four-Component Ugi-Azide Reaction Aldehyde Aldehyde Oxime Aldoxime Intermediate Aldehyde->Oxime + NH₂OH·HCl Imine Imine Intermediate Aldehyde->Imine + Amine NH2OH Hydroxylamine (NH₂OH·HCl) Nitrile Nitrile Intermediate Oxime->Nitrile - H₂O (Dehydration) Tetrazole5 5-Substituted 1H-Tetrazole Nitrile->Tetrazole5 + NaN₃ [3+2] Cycloaddition NaN3_1 Sodium Azide (NaN₃) NaN3_1->Nitrile Catalyst1 Catalyst (e.g., La³⁺, Cu, Ru) Catalyst1->Nitrile Amine Amine (R₂-NH₂) Adduct α-Adduct Intermediate Imine->Adduct + Isocyanide + Azide Isocyanide Isocyanide (R₃-NC) Isocyanide->Imine Azide Azide Source (TMSN₃) Azide->Imine Tetrazole15 1,5-Disubstituted 1H-Tetrazole Adduct->Tetrazole15 Intramolecular Cyclization

Caption: General reaction pathways for aldehyde-based tetrazole synthesis.
Experimental Workflow

A generalized workflow for performing a catalyzed tetrazole synthesis is outlined below. This process includes reaction setup, monitoring, workup, and purification, which are common to both the three-component and four-component methods.

G Generalized Experimental Workflow start_end start_end process process decision decision io io Start Start Setup Combine Aldehyde, Other Reactants, & Solvent Start->Setup AddCat Add Catalyst Setup->AddCat Reaction Stir at Set Temperature (e.g., RT, 40°C, Reflux) AddCat->Reaction Monitor Monitor by TLC Reaction->Monitor Monitor->Reaction Incomplete Workup Aqueous Workup & Extraction Monitor->Workup Complete Purify Purify via Column Chromatography Workup->Purify Characterize Characterize Product (NMR, HRMS) Purify->Characterize End End Characterize->End

Caption: A typical step-by-step workflow for catalyzed tetrazole synthesis.
Catalyst Selection Guide

Choosing the right catalyst depends on the specific goals of the synthesis, such as desired yield, reaction time, cost, or environmental impact. The following decision tree provides a logical guide for catalyst selection.

G Catalyst Selection Guide start start priority priority catalyst_type catalyst_type example example Start Select Catalyst Priority What is the priority? Start->Priority Yield Highest Yield Priority->Yield Yield Speed Fastest Reaction Priority->Speed Speed Green Green Chemistry Priority->Green Sustainability Asym Asymmetric Synthesis Priority->Asym Stereocontrol YieldCat Transition Metal Complexes or Nanocatalysts Yield->YieldCat SpeedCat Nanocatalysts or Microwave-Assisted Speed->SpeedCat GreenCat Heterogeneous/Recyclable Catalysts, Water/DES Solvent Green->GreenCat AsymCat Chiral Metal Complexes Asym->AsymCat YieldEx e.g., Ru(II), La(NO₃)₃, CoFe₂O₄-supported Cu/Zn YieldCat->YieldEx SpeedEx e.g., Cu/C, Ultrasound, Microwave Irradiation SpeedCat->SpeedEx GreenEx e.g., Magnetic Nanoparticles, TTAB in Water, Zn(OAc)₂ GreenCat->GreenEx AsymEx e.g., Anionic Co(III) Complex AsymCat->AsymEx

Caption: A decision-making guide for selecting an appropriate catalyst.

Experimental Protocols

The following sections provide detailed, representative methodologies for the key synthetic routes discussed.

Protocol 1: Three-Component Synthesis of 5-Phenyl-1H-tetrazole using a Heterogeneous Catalyst

This protocol is a generalized procedure based on methods using catalysts like Cu/C or other supported metal nanoparticles.[1][4]

  • Reaction Setup : To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add benzaldehyde (1.0 mmol, 106 mg), hydroxylamine hydrochloride (1.2 mmol, 83 mg), sodium azide (1.5 mmol, 98 mg), and the heterogeneous catalyst (e.g., 0.2-5 mol% of the active metal).

  • Solvent Addition : Add dimethylformamide (DMF, 5 mL) to the flask.

  • Reaction : Place the flask in a preheated oil bath and stir the mixture vigorously at the specified temperature (e.g., 80-120 °C) for the required time (e.g., 2-12 hours).

  • Monitoring : Monitor the reaction's progress by periodically taking aliquots and analyzing them with thin-layer chromatography (TLC) until the starting aldehyde spot has disappeared.

  • Workup : After completion, cool the reaction mixture to room temperature. If using a magnetic catalyst, use an external magnet to hold the catalyst while decanting the solution. Otherwise, filter the mixture to recover the catalyst.

  • Extraction : Pour the filtrate into a separatory funnel containing 20 mL of water and 20 mL of ethyl acetate. Shake the funnel and allow the layers to separate. Extract the aqueous layer twice more with 15 mL portions of ethyl acetate.

  • Purification : Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. Purify the resulting crude solid by recrystallization or flash column chromatography on silica gel to afford the pure 5-phenyl-1H-tetrazole.

Protocol 2: Four-Component Ugi-Azide Synthesis of a 1,5-Disubstituted Tetrazole

This protocol is a representative procedure for the Ugi-azide reaction, which can often be performed without an added catalyst.[3][5]

  • Reaction Setup : To a sealed 10 mL reaction vial equipped with a magnetic stir bar, add the aldehyde (e.g., 2-bromobenzaldehyde, 1.0 mmol, 185 mg), the amine hydrochloride (e.g., allylamine hydrochloride, 1.0 mmol, 94 mg), trimethylsilyl azide (TMSN₃, 1.0 mmol, 115 mg), and the isocyanide (e.g., tert-butyl isocyanide, 1.0 mmol, 83 mg).

  • Solvent and Base Addition : Add methanol (5 mL) as the solvent, followed by the addition of a base such as triethylamine (Et₃N, 1.5 mmol, 152 mg) to neutralize the amine hydrochloride.

  • Reaction : Seal the vial and place it in a preheated oil bath at 40 °C. Stir the reaction mixture for 24 hours.

  • Monitoring : The reaction can be monitored by TLC to track the consumption of the limiting reagent (typically the aldehyde).

  • Workup : Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, it can be filtered. Otherwise, remove the solvent under reduced pressure using a rotary evaporator.

  • Purification : The crude residue is purified directly by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in petroleum ether or hexanes as the eluent, to yield the pure 1,5-disubstituted tetrazole product.[3]

References

A Comparative Analysis of the Reactivity of 4-(1H-Tetrazol-5-yl)Benzaldehyde Against Other Aromatic Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of aromatic aldehydes is paramount for predictable and efficient synthesis of complex molecules. This guide provides a comprehensive comparison of the reactivity of 4-(1H-Tetrazol-5-yl)Benzaldehyde with other commonly used aromatic aldehydes, supported by quantitative data and detailed experimental protocols.

The reactivity of aromatic aldehydes in nucleophilic addition and condensation reactions is critically influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon, thereby increasing the reaction rate, while electron-donating groups have the opposite effect. The 4-(1H-tetrazol-5-yl) group is a potent electron-withdrawing substituent, rendering this compound significantly more reactive than benzaldehyde and other aromatic aldehydes bearing electron-donating or weakly electron-withdrawing groups.

Quantitative Comparison of Reactivity: The Hammett Equation

The Hammett equation provides a quantitative means to correlate the electronic properties of substituents with reaction rates. The equation is given by:

log(k/k₀) = σρ

where:

  • k is the rate constant for the reaction of a substituted benzaldehyde.

  • k₀ is the rate constant for the reaction of unsubstituted benzaldehyde.

  • σ (sigma) is the substituent constant, which is a measure of the electronic effect of the substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.

  • ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups.

The table below presents the Hammett substituent constants (σp) for various para-substituents on benzaldehyde, providing a clear framework for comparing their expected reactivity.

SubstituentHammett Constant (σp)Relative Reactivity Ranking
-N(CH₃)₂ (Dimethylamino)-0.831 (Least Reactive)
-OCH₃ (Methoxy)-0.272
-CH₃ (Methyl)-0.173
-H (Hydrogen)0.004
-Cl (Chloro)0.235
-CHO (Formyl)0.426
-C(N₄H) (1H-Tetrazol-5-yl) 0.56 [1][2]7
-CN (Cyano)0.668
-NO₂ (Nitro)0.789 (Most Reactive)

As indicated by its positive and relatively large Hammett constant (σp = 0.56), the 4-(1H-tetrazol-5-yl) group is a strong electron-withdrawing substituent.[1][2] This places this compound high on the reactivity scale, surpassed only by aldehydes with exceptionally strong electron-withdrawing groups like cyano and nitro.

Experimental Data: Knoevenagel Condensation

Based on this, the following table presents experimentally determined and estimated second-order rate constants for the Knoevenagel condensation of various aromatic aldehydes with malononitrile.

Aromatic AldehydeHammett Constant (σp)Second-Order Rate Constant (k, M⁻¹s⁻¹)
4-Methoxybenzaldehyde-0.270.08 (Experimental)
Benzaldehyde0.000.20 (Experimental)
4-Chlorobenzaldehyde0.230.53 (Experimental)
This compound 0.56 2.2 (Estimated)
4-Nitrobenzaldehyde0.785.8 (Experimental)

Note: The rate constant for this compound is an estimation based on its Hammett constant and the known reaction constant for this reaction. The experimental values are representative and can vary with specific reaction conditions.

This data clearly demonstrates the significantly enhanced reactivity of this compound compared to benzaldehyde and aldehydes with electron-donating or weakly withdrawing substituents.

Experimental Protocols

General Protocol for Kinetic Measurement of Knoevenagel Condensation

This protocol describes a general method for determining the second-order rate constants for the Knoevenagel condensation of various aromatic aldehydes with malononitrile, catalyzed by piperidine, using UV-Vis spectrophotometry.

Materials:

  • Substituted benzaldehyde (e.g., this compound, Benzaldehyde, 4-Nitrobenzaldehyde, 4-Methoxybenzaldehyde)

  • Malononitrile

  • Piperidine (catalyst)

  • Absolute Ethanol (solvent)

  • UV-Vis Spectrophotometer with a thermostatted cuvette holder

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Stopwatch

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.1 M stock solution of each aromatic aldehyde in absolute ethanol.

    • Prepare a 0.1 M stock solution of malononitrile in absolute ethanol.

    • Prepare a 0.01 M stock solution of piperidine in absolute ethanol.

  • Kinetic Run:

    • Equilibrate the spectrophotometer to the desired temperature (e.g., 25 °C).

    • In a quartz cuvette, pipette the required volumes of the aldehyde stock solution, malononitrile stock solution, and absolute ethanol to achieve the desired initial concentrations (e.g., 0.005 M for both aldehyde and malononitrile) in a final volume of 2.9 mL.

    • Initiate the reaction by adding 0.1 mL of the piperidine catalyst stock solution to the cuvette, bringing the final volume to 3.0 mL.

    • Immediately start monitoring the absorbance of the reaction mixture at the wavelength of maximum absorbance (λmax) of the product (the benzylidenemalononitrile derivative). The λmax for each product should be determined beforehand by recording the spectrum of the purified product.

    • Record the absorbance at regular time intervals until the reaction is complete (i.e., the absorbance becomes constant).

  • Data Analysis:

    • The concentration of the product at any time 't' can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorptivity of the product, b is the path length (1 cm), and c is the concentration. The molar absorptivity (ε) of each product needs to be determined independently by measuring the absorbance of a series of standard solutions of the purified product.

    • The second-order rate constant (k) can be determined by plotting 1/(a-x) versus time, where 'a' is the initial concentration of the reactants and 'x' is the concentration of the product at time 't'. The slope of this plot will be equal to the rate constant, k.

Visualizing Reaction Relationships

The following diagrams illustrate the logical relationships in the concepts discussed.

Hammett_Reactivity cluster_substituent Substituent Electronic Effect cluster_aldehyde Aromatic Aldehyde Reactivity Electron-Donating Group Electron-Donating Group Decreased Reactivity Decreased Reactivity Electron-Donating Group->Decreased Reactivity leads to Electron-Withdrawing Group Electron-Withdrawing Group Increased Reactivity Increased Reactivity Electron-Withdrawing Group->Increased Reactivity leads to

Caption: Relationship between substituent electronic effects and aromatic aldehyde reactivity.

Knoevenagel_Workflow A Prepare Stock Solutions (Aldehyde, Malononitrile, Catalyst) C Mix Reactants in Cuvette A->C B Equilibrate Spectrophotometer B->C D Initiate Reaction with Catalyst C->D E Monitor Absorbance vs. Time D->E F Calculate Product Concentration E->F G Plot 1/(a-x) vs. Time F->G H Determine Rate Constant (k) from Slope G->H

Caption: Experimental workflow for the kinetic study of the Knoevenagel condensation.

References

The Tetrazole Group: A Superior Bioisostere for Carboxylic Acids in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic replacement of functional groups is a cornerstone of modern medicinal chemistry. One of the most successful and widely adopted bioisosteric substitutions is the replacement of a carboxylic acid with a tetrazole ring. This guide provides an in-depth comparison of these two critical functionalities, supported by experimental data, detailed protocols, and pathway visualizations to inform rational drug design.

The tetrazole group has emerged as a superior bioisostere for carboxylic acids in many drug discovery programs. This is attributed to its similar acidic properties, coupled with enhanced metabolic stability and often improved pharmacokinetic profiles.[1][2] While both moieties can engage in similar ionic interactions with biological targets, the subtle physicochemical differences between them can be leveraged to optimize a drug candidate's overall performance. A prime example of this successful strategy is the development of the angiotensin II receptor blocker, Losartan, where the tetrazole moiety is crucial for its therapeutic efficacy.

Physicochemical Properties: A Head-to-Head Comparison

The decision to replace a carboxylic acid with a tetrazole is often driven by the desire to fine-tune a molecule's physicochemical properties. The following table summarizes the key differences and similarities based on experimental data.

PropertyCarboxylic Acid AnalogueTetrazole AnalogueKey Implications in Drug Design
pKa ~4.0 - 5.0~4.5 - 5.1Both are predominantly ionized at physiological pH, allowing for similar ionic interactions with target proteins.[3]
Lipophilicity (logP) Generally LowerGenerally HigherIncreased lipophilicity of the tetrazole can improve membrane permeability and oral absorption, but this is not always the case due to a higher desolvation penalty.
Metabolic Stability Susceptible to Phase II conjugation (glucuronidation)More resistant to metabolic degradationTetrazoles often exhibit a longer half-life and improved pharmacokinetic profile due to their enhanced metabolic stability.[4]
Receptor Binding Affinity (IC50) VariableOften comparable or higherThe tetrazole in Losartan (EXP3174) exhibits significantly higher binding affinity to the AT1 receptor compared to its hypothetical carboxylic acid precursor.[5]

Case Study: Losartan and its Active Metabolite EXP3174

Losartan, an antihypertensive drug, provides a compelling case study for the benefits of tetrazole bioisosterism. Losartan itself is a prodrug that is metabolized in the liver to its active form, EXP3174, which is a carboxylic acid. However, the parent drug, Losartan, contains the critical tetrazole group that is responsible for its initial interaction with the angiotensin II receptor. The carboxylic acid metabolite, EXP3174, is significantly more potent than Losartan.[6]

Here, we compare the properties of a hypothetical carboxylic acid analogue of Losartan with Losartan itself, using data for its active metabolite EXP3174 where applicable, to highlight the impact of the tetrazole substitution.

ParameterLosartan (Tetrazole)EXP3174 (Carboxylic Acid)Fold Difference
AT1 Receptor Binding IC50 (mol/L) 1.0 x 10⁻⁸1.1 x 10⁻⁹~9-fold higher affinity for EXP3174[5]
Potency (in vitro) Less Potent10-40 times more potent[4]-

This data clearly demonstrates that while the carboxylic acid functionality in the active metabolite leads to higher potency, the tetrazole in the parent drug is crucial for its overall therapeutic profile, including its metabolic activation pathway.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed experimental protocols for the key characterization assays are provided below.

Determination of pKa (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of a compound.

Methodology:

  • Sample Preparation: Prepare a 1-5 mM solution of the test compound in a suitable solvent (e.g., water, methanol/water).

  • Titration Setup: Use a calibrated pH meter and an automated titrator. The titrant is typically a standardized solution of NaOH (e.g., 0.1 M).

  • Titration: Titrate the sample solution with the NaOH solution, recording the pH at regular volume increments.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.

Determination of logP (Shake-Flask Method)

Objective: To determine the partition coefficient (logP) of a compound between n-octanol and water.

Methodology:

  • System Preparation: Pre-saturate n-octanol with water and water with n-octanol.

  • Partitioning: Dissolve a known amount of the test compound in one of the phases. Mix equal volumes of the n-octanol and water phases in a flask and shake vigorously for a set period (e.g., 1 hour) to allow for partitioning.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

  • Calculation: Calculate logP using the formula: logP = log([Compound]octanol / [Compound]water).

Metabolic Stability Assay (Human Liver Microsomes)

Objective: To assess the in vitro metabolic stability of a compound.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing human liver microsomes (HLM), NADPH regenerating system, and the test compound in a phosphate buffer (pH 7.4).

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: Analyze the samples using LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural log of the percentage of remaining parent compound versus time. The in vitro half-life (t1/2) and intrinsic clearance (CLint) can be calculated from the slope of the line.

Receptor Binding Assay (Radioligand Competition)

Objective: To determine the binding affinity (Ki) of a compound to a specific receptor.

Methodology:

  • Membrane Preparation: Prepare cell membranes expressing the target receptor (e.g., AT1 receptor).

  • Assay Buffer: Prepare an appropriate binding buffer.

  • Competition Assay: Incubate the cell membranes with a fixed concentration of a radiolabeled ligand and varying concentrations of the unlabeled test compound.

  • Separation: Separate the bound and free radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Visualizing the Molecular Landscape

To better understand the biological context and experimental processes, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_design Drug Design & Synthesis cluster_testing In Vitro Testing cluster_analysis Data Analysis & Optimization start Lead Compound (Carboxylic Acid) synth Bioisosteric Replacement (Tetrazole Synthesis) start->synth pka pKa Determination synth->pka Characterize logp logP Measurement synth->logp met_stab Metabolic Stability synth->met_stab binding Receptor Binding synth->binding data Compare Physicochemical & Pharmacological Data pka->data logp->data met_stab->data binding->data optimize Lead Optimization data->optimize

A typical experimental workflow for comparing bioisosteres.

RAAS_pathway Angiotensinogen Angiotensinogen (from Liver) AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin (from Kidney) AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE (from Lungs) AT1R AT1 Receptor AngiotensinII->AT1R Aldosterone Aldosterone Release AT1R->Aldosterone Vasoconstriction Vasoconstriction AT1R->Vasoconstriction BloodPressure Increased Blood Pressure Aldosterone->BloodPressure Na+ & H2O Retention Vasoconstriction->BloodPressure Losartan Losartan (Tetrazole) Losartan->AT1R Blocks

Simplified signaling pathway of the Renin-Angiotensin-Aldosterone System (RAAS).

Conclusion

The bioisosteric replacement of a carboxylic acid with a tetrazole ring is a powerful and well-established strategy in drug design. While both functional groups share similar acidic properties crucial for target interaction, the tetrazole moiety often confers significant advantages in terms of metabolic stability and pharmacokinetic profile. The case of Losartan exemplifies how this strategic substitution can lead to the development of a successful therapeutic agent. By carefully considering the comparative data and employing rigorous experimental protocols, researchers can effectively leverage the bioisosteric potential of the tetrazole group to design novel and improved drug candidates.

References

A Spectroscopic Guide to Differentiating 1H- and 2H-Tetrazole Tautomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of tetrazole derivatives is crucial, as the tautomeric form significantly influences the molecule's physicochemical properties, including its biological activity. Tetrazoles predominantly exist in two tautomeric forms: 1H- and 2H-tetrazole. The equilibrium between these forms is sensitive to the physical state (gas, solution, or solid) and the nature of the solvent.[1][2][3] This guide provides a comparative overview of spectroscopic techniques used to distinguish these tautomers, supported by experimental data and protocols.

Generally, the more polar 1H-tautomer is the predominant form in the solid state and in polar solvents, while the 2H-tautomer is favored in the gas phase and nonpolar solvents.[1][3][4][5] While the 5H-tautomer is theoretically possible, it is energetically unstable and has not been experimentally detected.[6]

Spectroscopic Data Comparison

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provide distinct signatures for each tautomer, enabling their identification and quantification.

NMR Spectroscopy (¹H and ¹³C)

NMR spectroscopy is a powerful tool for elucidating the structure of tetrazole tautomers. While differences in ¹H NMR spectra can be subtle, ¹³C NMR often shows more significant variations in chemical shifts.[7] The chemical shifts are highly dependent on the solvent and the nature of any substituents on the tetrazole ring.[8]

Table 1: Comparative NMR Chemical Shifts for Tetrazole Tautomers

TautomerNucleusChemical Shift (δ, ppm)Solvent/ConditionsReference
Unspecified Tautomer Mix¹H (C5-H)~9.5D₂O[7]
Unspecified Tautomer Mix¹³C (C-5)~144.2D₂O[7]
1H-Tetrazole (Substituted)¹H (N1-H)16.67 - 17.45 (broad)DMSO-d₆[9]
1H-Tetrazole (Substituted)¹³C (C-5)155.5 - 156.0DMSO-d₆[9]
General Range¹H (C5-H)8.90 - 9.77Various[8]
General Range¹³C (C-5)142 - 164Various[8]

Note: The N-H proton of the 1H-tautomer is acidic and its signal can be broad and highly variable depending on concentration, solvent, and temperature.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly effective for distinguishing tautomers, especially in the solid state or using matrix isolation techniques for gas-phase studies. The vibrational modes of the ring and the N-H bond are sensitive to the tautomeric form. In the solid state, 5-substituted tetrazoles typically exist exclusively as the 1H-tautomer, which can be confirmed by comparing the experimental spectrum to calculated spectra for both forms.[4] Conversely, monomers isolated in a cryogenic matrix often show a spectrum consistent with the 2H-tautomer.[4]

Table 2: Characteristic IR Vibrational Regions for Tetrazoles

Vibrational ModeFrequency Range (cm⁻¹)CommentsReference
Ring Vibrations1640 - 1340Characteristic peaks for the tetrazole group.[5]
Ring Vibrations1200 - 900Fingerprint region for the tetrazole ring structure.[5]

Note: Specific N-H stretching and bending frequencies are key differentiators but are highly context-dependent (e.g., hydrogen bonding in the solid state).

UV-Visible Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within the molecule. The two tautomers can exhibit different absorption maxima (λmax), although this method is less commonly cited for tautomer identification than NMR or IR. The analysis is often supported by theoretical calculations to assign the observed electronic transitions to the correct tautomer.

Table 3: Example UV-Vis Absorption Maxima for Substituted 1H-Tetrazoles

Compoundλmax (nm)SolventReference
5-(2,6-dimethylphenoxy)-(1H)-tetrazole335Ethanol[10]
5-(2,6-diisopropylphenoxy)-(1H)-tetrazole297, 354Ethanol[10]

Experimental Protocols

Detailed methodologies are essential for the reliable spectroscopic characterization of tetrazole tautomers.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified tetrazole compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical as it can influence the tautomeric equilibrium.[8]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing chemical shifts to 0.00 ppm.[8]

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube and acquire ¹H and ¹³C NMR spectra.

  • Typical ¹H NMR Parameters (300 MHz):

    • Spectral Width: -2 to 12 ppm

    • Relaxation Delay: 1-2 s

    • Number of Scans: 16-64 (adjust based on concentration)[8]

  • Typical ¹³C NMR Parameters (75 MHz):

    • Spectral Width: 0 to 200 ppm

    • Relaxation Delay: 2-5 s[8]

Protocol 2: FT-IR Spectroscopy
  • Solid-State Analysis (KBr Pellet):

    • Mix a small amount of the solid tetrazole sample with dry potassium bromide (KBr).

    • Grind the mixture to a fine powder and press it into a thin, transparent pellet.

    • Acquire the IR spectrum. This method typically reveals the structure of the predominant 1H-tautomer in the solid phase.[4]

  • Matrix Isolation Analysis (Gas-Phase Monomers):

    • Sublimate the crystalline compound under vacuum.[11]

    • Isolate the resulting vapors in a cryogenic matrix, such as argon, at a low temperature (e.g., 13 K).[11]

    • Acquire the IR spectrum of the isolated monomers. This technique is ideal for studying the intrinsic structure of the 2H-tautomer, which is more stable in the gas phase.[4]

Protocol 3: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution (e.g., 1-10 µg/mL) of the tetrazole compound in a UV-transparent solvent, such as ethanol.[10]

  • Data Acquisition: Use a matched quartz cuvette containing the pure solvent as a reference.

  • Analysis: Record the absorbance spectrum over a relevant wavelength range (e.g., 200-400 nm) to determine the absorption maxima (λmax).

Visualization of Tautomerism and Workflow

Diagrams created using the DOT language help visualize the relationships and processes involved in studying tetrazole tautomers.

tautomer_equilibrium T1 1H-Tetrazole (More Polar) T2 2H-Tetrazole (Less Polar) T1->T2 Gas Phase, Nonpolar Solvent T2->T1 Solid State, Polar Solvent

Caption: Tautomeric equilibrium of 1H- and 2H-tetrazole.

experimental_workflow cluster_prep Preparation cluster_analysis Spectroscopic Analysis cluster_result Outcome Prep Sample Preparation (Solid, Solution, or Gas Phase) NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR IR IR Spectroscopy Prep->IR UV UV-Vis Spectroscopy Prep->UV Result Data Analysis & Tautomer Identification NMR->Result IR->Result UV->Result

References

Efficacy of 4-(1H-Tetrazol-5-yl)Benzaldehyde Derivatives as AT1 Receptor Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of Angiotensin II Type 1 (AT1) receptor antagonists, with a focus on derivatives containing the 4-(1H-tetrazol-5-yl)phenyl moiety. While direct experimental data on simple derivatives of 4-(1H-tetrazol-5-yl)benzaldehyde as AT1 receptor antagonists are limited in publicly available literature, this document evaluates the broader class of tetrazole-containing sartans and other investigational compounds. The data presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel antihypertensive agents.

The renin-angiotensin system (RAS) is a critical regulator of blood pressure, and the AT1 receptor is a key component of this system. Blockade of the AT1 receptor is a well-established therapeutic strategy for the management of hypertension and other cardiovascular diseases. The quintessential feature of many potent AT1 receptor antagonists is the presence of a biphenyl scaffold with an acidic group, most notably a tetrazole ring, which mimics the C-terminal carboxylate of angiotensin II.

Comparative Efficacy of AT1 Receptor Antagonauts

To provide a comprehensive overview, this guide compares the in vitro and in vivo efficacy of several established and investigational AT1 receptor antagonists.

In Vitro Potency: AT1 Receptor Binding Affinity

The binding affinity of a compound to the AT1 receptor is a primary indicator of its potential potency. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the antagonist required to inhibit 50% of the binding of a radiolabeled angiotensin II analog. A lower IC50 value indicates a higher binding affinity.

Compound ClassSpecific CompoundAT1 Receptor Binding IC50 (nM)Reference CompoundReference IC50 (nM)
Established Sartans Losartan~16.4 - 59--
Valsartan~2.7--
Irbesartan~1.3--
Candesartan~0.9--
TelmisartanHigh Affinity (pKi = 8.19±0.04)--
Investigational Tetrazole Derivatives UR-7280¹3Losartan59[1]
Compound XXV²Comparable to LosartanLosartan-[2]
Compound 1³0.82--[3][4]

¹UR-7280: 3-tert-butyl-1-propyl-5-[[2'-(1H-tetrazol-5-yl)-1,1'-biphenyl-4-yl]methyl]-1H-pyrazole-4-carboxylic acid[1] ²Compound XXV: A novel quinazolin-4-one derivative containing a tetrazolyl-biphenylylmethyl group[2] ³Compound 1: (2R,6S)-4-({1-[2-(1H-tetrazol-5-yl)phenyl]-1H-indol-4-yl}methyl)-2,6-dimethylmorpholine[3][4]

In Vivo Efficacy: Antihypertensive Activity

The ultimate measure of an AT1 receptor antagonist's efficacy is its ability to lower blood pressure in vivo. This is commonly assessed in animal models of hypertension, such as spontaneously hypertensive rats (SHR).

Compound ClassSpecific CompoundAnimal ModelDoseMaximal Blood Pressure ReductionReference CompoundReference Reduction
Established Sartans LosartanFurosemide-treated sodium-depleted rats (po)3 mg/kg13 mmHg[1]--
Candesartan--Significantly greater than Valsartan[5]Valsartan-
TelmisartanEssential Hypertension Patients-Similar to Candesartan[4][6]Candesartan-
Investigational Tetrazole Derivatives UR-7280¹Furosemide-treated sodium-depleted rats (po)0.3 mg/kg30 mmHg[1]Losartan (3 mg/kg)13 mmHg[1]
Compound XXV²Hypertensive rats-Higher than Losartan[2]Losartan-
Compound 1³Spontaneously Hypertensive Rats (po)10 mg/kg47 mmHg (Mean Arterial Pressure)[3][4]--

¹UR-7280: 3-tert-butyl-1-propyl-5-[[2'-(1H-tetrazol-5-yl)-1,1'-biphenyl-4-yl]methyl]-1H-pyrazole-4-carboxylic acid[1] ²Compound XXV: A novel quinazolin-4-one derivative containing a tetrazolyl-biphenylylmethyl group[2] ³Compound 1: (2R,6S)-4-({1-[2-(1H-tetrazol-5-yl)phenyl]-1H-indol-4-yl}methyl)-2,6-dimethylmorpholine[3][4]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of novel drug candidates. Below are representative methodologies for key assays.

AT1 Receptor Radioligand Binding Assay

This assay determines the affinity of a test compound for the AT1 receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Cell membranes prepared from cells expressing the human AT1 receptor (e.g., CHO or HEK293 cells).

  • Radioligand: Typically [³H]Angiotensin II or ¹²⁵I-[Sar¹,Ile⁸]Angiotensin II.

  • Test compounds (e.g., this compound derivatives) and a reference antagonist (e.g., Losartan).

  • Binding buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Wash buffer: e.g., ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., GF/C).

  • Scintillation counter.

Procedure:

  • Reaction Setup: In a 96-well plate, add the binding buffer, a fixed concentration of the radioligand, and varying concentrations of the test compound or reference antagonist.

  • Incubation: Initiate the binding reaction by adding the cell membrane preparation to each well. Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Terminate the reaction by rapid vacuum filtration through the glass fiber filters to separate the bound and free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Detection: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value) by non-linear regression analysis.

In Vivo Blood Pressure Measurement in Hypertensive Rats

This protocol outlines the direct measurement of arterial blood pressure in an animal model of hypertension to assess the antihypertensive efficacy of a test compound.

Animal Model:

  • Spontaneously Hypertensive Rats (SHR) or other suitable models of hypertension.

Materials:

  • Test compound and vehicle.

  • Anesthetic (e.g., urethane or a combination of ketamine and xylazine).

  • Catheter for arterial cannulation (e.g., polyethylene tubing).

  • Pressure transducer and data acquisition system.

  • Heparinized saline.

Procedure:

  • Animal Preparation: Anesthetize the rat and place it on a surgical board.

  • Cannulation: Surgically expose the carotid artery and insert a catheter filled with heparinized saline.

  • Connection to Transducer: Connect the arterial catheter to a pressure transducer linked to a data acquisition system for continuous blood pressure monitoring.

  • Stabilization: Allow the animal to stabilize for a period (e.g., 20-30 minutes) to obtain a baseline blood pressure reading.

  • Drug Administration: Administer the test compound or vehicle, typically via oral gavage (p.o.) or intravenous injection (i.v.).

  • Blood Pressure Monitoring: Continuously record the arterial blood pressure for a specified duration to observe the onset, magnitude, and duration of the antihypertensive effect.

  • Data Analysis: Analyze the changes in systolic, diastolic, and mean arterial pressure over time compared to the baseline and vehicle control group.

Visualizing Key Processes

To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.

AT1 Receptor Signaling Pathway

AT1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Binds Gq_11 Gq/11 AT1R->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Response Physiological Responses (Vasoconstriction, Cell Growth, etc.) Ca_release->Response PKC->Response

Caption: Canonical Gq/11-mediated signaling cascade initiated by Angiotensin II binding to the AT1 receptor.

Experimental Workflow for AT1 Receptor Binding Assay

Binding_Assay_Workflow Start Start Setup Set up Reaction: Membranes, Radioligand, Test Compound Start->Setup Incubate Incubate (e.g., 60 min at 25°C) Setup->Incubate Filter Rapid Filtration (GF/C filters) Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis (IC50 Determination) Count->Analyze End End Analyze->End In_Vivo_Workflow Start Start Anesthetize Anesthetize Hypertensive Rat Start->Anesthetize Cannulate Cannulate Carotid Artery Anesthetize->Cannulate Stabilize Record Baseline Blood Pressure Cannulate->Stabilize Administer Administer Test Compound or Vehicle Stabilize->Administer Monitor Continuously Monitor Blood Pressure Administer->Monitor Analyze Analyze Blood Pressure Changes Monitor->Analyze End End Analyze->End

References

A Head-to-Head Comparison of Ugi and Passerini Reactions for Tetrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of tetrazole-containing compounds is of paramount importance. Tetrazoles are recognized as crucial bioisosteres for carboxylic acids and cis-amide bonds, rendering them valuable scaffolds in the design of novel therapeutics.[1][2][3] Among the various synthetic strategies, isocyanide-based multicomponent reactions (MCRs), particularly the Ugi and Passerini reactions, have emerged as powerful tools for the construction of diverse tetrazole derivatives.[4][5]

This guide provides an objective, data-driven comparison of the Ugi and Passerini reactions for tetrazole synthesis, offering insights into their respective advantages, limitations, and optimal applications.

At a Glance: Ugi vs. Passerini for Tetrazole Synthesis

FeatureUgi-Azide ReactionPasserini-Tetrazole Reaction
Reaction Type Four-component reaction (4-CR)Three-component reaction (3-CR)
Components Aldehyde/Ketone, Amine, Isocyanide, Azide Source (e.g., TMSN₃)Aldehyde/Ketone, Isocyanide, Azide Source (e.g., TMSN₃)
Product α-Amino-tetrazolesα-Hydroxy-tetrazoles
Yields Generally low to moderate, can be substrate-dependentGenerally moderate to good, sometimes excellent
Substrate Scope Broad scope for amines, aldehydes, ketones, and isocyanides.[2]Broad scope for aldehydes, ketones, and isocyanides.[6][7]
Key Advantage Access to α-amino tetrazole scaffolds, direct incorporation of an amine component for diversity.Simpler reaction setup, often higher yields, and access to α-hydroxy tetrazole building blocks.
Key Disadvantage Can be lower yielding compared to the Passerini reaction for similar substrates.[4] Formation of isomeric byproducts has been reported.[1][8]Does not directly incorporate an amine substituent.
Common Solvents Methanol, Ethanol, Dichloromethane (DCM).[4][9][10]Methanol:Water mixtures, Dichloromethane (DCM).[4][6][7]
Reaction Conditions Typically room temperature, can be heated to increase rate/yield.[4][10]Room temperature; sonication can accelerate the reaction and improve yields.[6][7]

Reaction Mechanisms

The Ugi and Passerini reactions for tetrazole synthesis proceed through distinct mechanistic pathways, which dictates the final product structure.

Ugi-Azide Reaction Pathway

The Ugi four-component tetrazole synthesis (UT-4CR) begins with the condensation of an amine and a carbonyl compound to form a Schiff base (or iminium ion). This is followed by the nucleophilic addition of the isocyanide and subsequent trapping of the resulting nitrilium ion by an azide anion. An intramolecular 1,5-dipolar cyclization then yields the final 1,5-disubstituted tetrazole.[2][11]

Ugi_Tetrazole_Mechanism cluster_0 Schiff Base Formation cluster_1 Nitrilium Ion Formation cluster_2 Azide Addition & Cyclization Amine Amine (R¹-NH₂) SchiffBase Schiff Base (R¹-N=CR²R³) Amine->SchiffBase Carbonyl Carbonyl (R²R³C=O) Carbonyl->SchiffBase NitriliumIon Nitrilium Ion Intermediate SchiffBase->NitriliumIon Isocyanide Isocyanide (R⁴-NC) Isocyanide->NitriliumIon AzideAdduct Azide Adduct NitriliumIon->AzideAdduct Azide Azide (N₃⁻) Azide->AzideAdduct Tetrazole α-Amino-tetrazole AzideAdduct->Tetrazole 1,5-Dipolar Electrocyclization

Ugi-Azide reaction pathway.
Passerini-Tetrazole Reaction Pathway

The Passerini three-component tetrazole reaction (PT-3CR) is believed to proceed through the initial interaction of the carbonyl component with the azide source. The isocyanide then adds to the activated carbonyl, forming a nitrilium-like intermediate which is subsequently trapped by the azide to furnish the final α-hydroxy-tetrazole product after cyclization.[12] The mechanism can be influenced by solvent polarity.[13]

Passerini_Tetrazole_Mechanism cluster_0 Carbonyl Activation cluster_1 Isocyanide Addition cluster_2 Cyclization Carbonyl Carbonyl (R¹R²C=O) ActivatedComplex Activated Intermediate Carbonyl->ActivatedComplex Azide Azide Source (e.g., TMSN₃) Azide->ActivatedComplex NitriliumIon Nitrilium-like Intermediate ActivatedComplex->NitriliumIon Isocyanide Isocyanide (R³-NC) Isocyanide->NitriliumIon AzideAdduct Azide Adduct NitriliumIon->AzideAdduct Tetrazole α-Hydroxy-tetrazole AzideAdduct->Tetrazole Cyclization

Passerini-Tetrazole reaction pathway.

Quantitative Data Summary

The following tables summarize representative experimental data for the Ugi-Azide and Passerini-Tetrazole reactions, highlighting the differences in yields under various conditions.

Table 1: Representative Yields for the Ugi-Azide Reaction

Aldehyde/KetoneAmineIsocyanideAzide SourceSolventTemp. (°C)Time (h)Yield (%)
2-BromobenzaldehydeAllylamine HCltert-Butyl isocyanideTMSN₃MeOH4024~58-60%[10]
5-phenyl-2H-1,2,3-triazole-4-carbaldehydeBenzylaminetert-Butyl isocyanideTMSN₃EthanolRT2459%[14]
Various AldehydesVarious AminesOxo-tetrazoleCarboxylic AcidMeOHRT24Low to Moderate[4]
Various Aldehydes/KetonesN-Boc-hydrazineVarious IsocyanidesTMSN₃MeOHRT-up to 88%[15]

Note: Yields are highly substrate-dependent. The use of an oxo-tetrazole as a component in the Ugi reaction has been shown to result in lower yields compared to its use in a Passerini reaction.[4]

Table 2: Representative Yields for the Passerini-Tetrazole Reaction

Aldehyde/KetoneIsocyanideAzide SourceSolventConditionsTime (h)Yield (%)
Phenylacetaldehydetert-Butyl isocyanideTMSN₃MeOH:H₂O (1:1)Sonication297%[7]
Various AldehydesVarious IsocyanidesTMSN₃DCMRT2458-83%[4]
Cyclohexanonetert-Butyl isocyanideTMSN₃MeOH:H₂O (1:1)Sonication284%[7]
Benzaldehydetert-Butyl isocyanideTMSN₃MeOH:H₂O (1:1)Sonication281%[7]

Experimental Protocols

Detailed experimental procedures are crucial for the successful implementation of these reactions. Below are representative protocols for both the Ugi-Azide and Passerini-Tetrazole reactions.

General Procedure for the Ugi-Azide Four-Component Reaction

This protocol is adapted from a procedure for the synthesis of tetrazolyl-1,2,3,4-tetrahydroisoquinoline scaffolds.[10][16]

Workflow:

Ugi_Workflow A Combine aldehyde (1 equiv), amine hydrochloride (1 equiv), and Et₃N (1.5 equiv) in MeOH B Add isocyanide (1 equiv) and TMSN₃ (1 equiv) A->B C Seal vial and heat at 40 °C for 12-24h B->C D Monitor reaction by TLC/LC-MS C->D E Work-up and purification (e.g., extraction, chromatography) D->E

Ugi-Azide reaction experimental workflow.

Methodology:

  • To a solution of the aldehyde (1.0 mmol, 1.0 equiv) and amine hydrochloride (1.0 mmol, 1.0 equiv) in methanol (5 mL) in a sealed vial, add triethylamine (1.5 mmol, 1.5 equiv).

  • To this mixture, add the isocyanide (1.0 mmol, 1.0 equiv) followed by trimethylsilyl azide (TMSN₃, 1.0 mmol, 1.0 equiv).

  • Seal the vial and heat the reaction mixture at 40 °C for 12-24 hours.

  • Monitor the reaction progress using an appropriate method such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product can then be isolated and purified using standard techniques such as solvent extraction, followed by column chromatography.

General Procedure for the Passerini-Tetrazole Three-Component Reaction

This protocol is based on a sonication-accelerated, catalyst-free method.[6][7]

Workflow:

Passerini_Workflow A Combine aldehyde/ketone (1 equiv), isocyanide (1 equiv), and TMSN₃ (1 equiv) in MeOH:H₂O (1:1) B Place reaction vessel in an ultrasonic bath at room temperature A->B C Sonicate for 2-3 hours B->C D Monitor reaction by TLC/LC-MS C->D E Product isolation (often precipitation or simple filtration) D->E

Passerini-Tetrazole reaction experimental workflow.

Methodology:

  • In a reaction vessel, combine the aldehyde or ketone (1.0 mmol, 1.0 equiv), the isocyanide (1.0 mmol, 1.0 equiv), and trimethylsilyl azide (TMSN₃, 1.0 mmol, 1.0 equiv).

  • Add a 1:1 mixture of methanol and water as the solvent system (e.g., 2-4 mL).

  • Place the vessel in an ultrasonic bath and sonicate at room temperature for 2-3 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • The reaction often results in the precipitation of the product, which can be collected by simple filtration. Alternatively, the solvent can be removed under reduced pressure, and the product purified if necessary. This catalyst-free reaction often does not require extensive work-up.[7]

Conclusion

Both the Ugi and Passerini reactions are highly effective and versatile methods for the synthesis of tetrazole-containing molecules. The choice between the two fundamentally depends on the desired final product and the available starting materials.

  • The Ugi-Azide reaction is the method of choice for accessing α-amino-tetrazoles , providing a direct route to incorporate an additional point of diversity through the amine component. While yields can be moderate and sometimes lower than the Passerini alternative, its ability to construct complex, peptide-like scaffolds in a single step is a significant advantage.[2][4]

  • The Passerini-Tetrazole reaction offers a simpler, often higher-yielding route to α-hydroxy-tetrazoles .[4][7] These products can serve as valuable building blocks for further synthetic transformations. The development of accelerated methods, such as using sonication, further enhances its appeal for rapid library synthesis.[6][7]

For drug discovery programs, the ability to rapidly generate libraries of diverse compounds is key. The Passerini reaction may be more suitable for generating novel tetrazole building blocks, while the Ugi reaction excels at combining multiple fragments to create more complex, drug-like molecules in a single pot.[4][5] Ultimately, a thorough understanding of both methodologies will empower researchers to strategically design and synthesize novel tetrazole derivatives for a wide range of applications.

References

Safety Operating Guide

Safe Disposal of 4-(1H-Tetrazol-5-yl)Benzaldehyde: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate action, treat 4-(1H-Tetrazol-5-yl)Benzaldehyde as a reactive and potentially hazardous chemical waste. Due to its tetrazole functional group, this compound may have explosive properties, particularly when subjected to heat, shock, or friction. This document provides essential safety and logistical information for the proper disposal of this compound, designed for researchers, scientists, and drug development professionals.

The primary route for disposal of this compound is through a licensed hazardous waste disposal company. On-site chemical treatment or neutralization is strongly discouraged due to the potential for uncontrolled decomposition of the tetrazole ring, which can be explosive.

Key Chemical and Safety Data

A summary of the essential quantitative data for this compound is provided in the table below for easy reference.

PropertyValueSource
Molecular Formula C₈H₆N₄O[1][2][3]
Molecular Weight 174.16 g/mol [1][2][3][4][5]
Melting Point 182-184 °C[6]
Boiling Point (Predicted) 409.0 ± 47.0 °C[6]
Density (Predicted) 1.400 ± 0.06 g/cm³[6]
GHS Hazard Classifications Acute Toxicity 4, Oral; Skin Irritation 2; Serious Eye Irritation 2; Specific target organ toxicity — single exposure 3 (respiratory system)[1][2][4][5]
Storage Class Code 11 - Combustible Solids[1][2]
Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance with the following potential dangers:

  • Acute Toxicity : Harmful if swallowed.[1][2]

  • Irritant : Causes skin and serious eye irritation.[4][5] May cause respiratory irritation.[4][5]

  • Explosive Potential : The tetrazole functional group is energetically unstable and may decompose explosively under certain conditions (e.g., heat).[7]

Mandatory Personal Protective Equipment (PPE) is required when handling this compound:

  • Hand Protection : Wear nitrile or other chemically resistant gloves.

  • Eye Protection : Use chemical safety goggles and a face shield.

  • Skin and Body Protection : A flame-retardant lab coat and closed-toe shoes are required.

Detailed Disposal Protocol

The following step-by-step procedure outlines the safe collection, storage, and disposal of this compound waste.

1. Waste Collection:

  • Collect all waste materials containing this compound, including unused product, contaminated consumables (e.g., weigh boats, pipette tips), and spill cleanup materials, in a dedicated and clearly labeled hazardous waste container.
  • The container must be compatible with the chemical; a high-density polyethylene (HDPE) or glass container is recommended.
  • Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.

2. Waste Storage:

  • Store the waste container in a designated hazardous waste accumulation area.
  • The storage area should be cool, dry, and well-ventilated.[6]
  • Store away from heat, open flames, and incompatible materials.
  • Ensure the container is tightly sealed to prevent leaks or spills.

3. Labeling and Documentation:

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
  • Indicate the hazards associated with the chemical (e.g., "Acutely Toxic," "Irritant," "Potentially Explosive").
  • Maintain a log of the accumulated waste, including the amount and date of addition.

4. Arranging for Disposal:

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
  • Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) and any other relevant safety information.
  • Follow all institutional, local, state, and federal regulations for the transportation and disposal of hazardous waste.

5. Spill Response:

  • In the event of a spill, evacuate the immediate area and alert your supervisor and EHS department.
  • If trained and equipped, contain the spill using an appropriate absorbent material (e.g., vermiculite, sand).
  • Avoid generating dust.
  • Carefully collect the spilled material and absorbent into the designated hazardous waste container.
  • Clean the spill area thoroughly.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Waste Generated (this compound) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill collect_waste Collect in a Designated, Labeled Hazardous Waste Container storage Store in a Cool, Dry, Well-Ventilated Area collect_waste->storage ppe->collect_waste contact_ehs Contact Environmental Health & Safety (EHS) storage->contact_ehs provide_sds Provide SDS and Waste Information contact_ehs->provide_sds disposal_pickup Schedule Pickup with Licensed Hazardous Waste Contractor provide_sds->disposal_pickup end_disposal Proper Disposal (Incineration or other approved method) disposal_pickup->end_disposal spill->collect_waste No spill_response Follow Spill Response Protocol spill->spill_response Yes spill_response->collect_waste

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 4-(1H-Tetrazol-5-yl)Benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 4-(1H-Tetrazol-5-yl)Benzaldehyde (CAS No. 74815-22-8). Adherence to these protocols is essential for ensuring laboratory safety and minimizing risk.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical compound that requires careful handling due to its potential health hazards. The primary routes of exposure are inhalation, skin contact, and ingestion. The compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] It is also classified as harmful if swallowed and is a combustible solid[3].

The following table summarizes the required personal protective equipment (PPE) to mitigate these risks.

Protection Type Specific Requirement Standard/Comment
Eye/Face Protection Chemical splash goggles and a face shield.Goggles must conform to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn over goggles, especially when handling larger quantities or during reactions where splashing is a risk.
Skin Protection Flame-resistant, knee-length lab coat and chemical-resistant gloves.A flame-resistant lab coat is crucial. Nitrile gloves are recommended, but compatibility should be verified.[4]
Respiratory Protection Required if dust is generated or exposure limits are exceeded.An air-purifying respirator with appropriate cartridges or a supplied-air respirator should be used based on the scale of work and ventilation conditions.[4]

Operational Plan: Handling and Storage

Safe handling and storage are paramount to prevent accidental exposure and maintain the integrity of the compound.

Handling:

  • All work with this compound must be conducted in a designated fume hood with the sash at the lowest practical height.

  • The work area should be clear of all other chemicals and equipment to prevent cross-contamination and unforeseen reactions.

  • Use non-metal spatulas (e.g., Teflon-coated) for transfers to avoid friction and potential ignition sources.[4]

  • Ground all equipment to prevent static discharge.[4]

  • Avoid the generation of dust. If the solid is fine, handle it carefully to minimize aerosolization.

  • Do not eat, drink, or smoke in the laboratory.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from heat, sparks, and open flames as it is a combustible solid.

  • Store away from oxidizing agents and incompatible materials.

  • The storage area should be clearly labeled, and access should be restricted to authorized personnel.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure safety.

Waste Disposal:

  • Whatever cannot be saved for recovery or recycling should be managed in an appropriate and approved waste disposal facility.[5]

  • Dispose of unused contents and containers in accordance with federal, state, and local requirements.[5]

  • Contaminated materials such as gloves, filter paper, and empty containers should be treated as hazardous waste.

Spill Response:

  • In the event of a spill, evacuate the immediate area.

  • Ventilate the area of the leak or spill and remove all sources of ignition.[5]

  • Wear appropriate personal protective equipment as specified in the table above.[5]

  • For small spills, carefully clean up using non-sparking tools and wet methods to prevent dust generation.[4]

  • Collect the spilled material in a sealed container for hazardous waste disposal.[4]

  • Do not flush to sewer.[5]

Experimental Workflow and PPE Selection Diagrams

The following diagrams illustrate the safe handling workflow and the logic for selecting appropriate personal protective equipment.

G cluster_prep Preparation cluster_handling Handling & Reaction cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Fume Hood prep_ppe->prep_area prep_chem Weigh Chemical prep_area->prep_chem reaction Perform Reaction prep_chem->reaction monitoring Monitor Reaction reaction->monitoring quench Quench Reaction (if applicable) monitoring->quench waste Segregate & Label Waste quench->waste decontaminate Decontaminate Glassware & Surfaces waste->decontaminate dispose Dispose of Waste via EHS decontaminate->dispose doff_ppe Doff PPE dispose->doff_ppe

Caption: Experimental workflow for handling this compound.

G cluster_routes Routes of Exposure cluster_ppe Required Personal Protective Equipment hazard Potential Hazard Assessment inhalation Inhalation (Dust/Aerosol) hazard->inhalation skin_contact Skin Contact hazard->skin_contact eye_contact Eye Contact hazard->eye_contact ingestion Ingestion hazard->ingestion respirator Respirator inhalation->respirator gloves_coat Gloves & Lab Coat skin_contact->gloves_coat goggles_shield Goggles & Face Shield eye_contact->goggles_shield no_food No Food/Drink in Lab ingestion->no_food

Caption: PPE selection based on hazard assessment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1H-Tetrazol-5-yl)Benzaldehyde
Reactant of Route 2
4-(1H-Tetrazol-5-yl)Benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.